Ceralifimod
Description
a sphingosine 1-phosphate receptor modulator; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[[6-[(2-methoxy-4-propylphenyl)methoxy]-1-methyl-3,4-dihydronaphthalen-2-yl]methyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33NO4/c1-4-5-19-6-7-22(26(12-19)31-3)17-32-24-10-11-25-18(2)21(9-8-20(25)13-24)14-28-15-23(16-28)27(29)30/h6-7,10-13,23H,4-5,8-9,14-17H2,1-3H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDQIPUKAXBMBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)COC2=CC3=C(C=C2)C(=C(CC3)CN4CC(C4)C(=O)O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
891859-12-4 | |
| Record name | Ceralifimod [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0891859124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ceralifimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16123 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CERALIFIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ2O8A84A4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Synthesis of Ceralifimod (ONO-4641): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceralifimod (ONO-4641) is a potent and selective sphingosine-1-phosphate (S1P) receptor agonist, targeting the S1P subtype 1 (S1P₁) and subtype 5 (S1P₅) receptors.[1][2][3] Developed by Ono Pharmaceutical, this small molecule has been investigated for its immunomodulatory effects, particularly in the context of autoimmune diseases such as multiple sclerosis (MS).[4][5] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and biological evaluation of this compound, compiling available quantitative data and detailing key experimental methodologies.
Introduction: The Discovery of a Selective S1P Receptor Agonist
The discovery of Fingolimod, the first oral therapy for relapsing-remitting multiple sclerosis, validated the modulation of S1P receptors as a therapeutic strategy for autoimmune disorders. However, Fingolimod is a non-selective S1P receptor agonist, and its activity at the S1P₃ receptor has been associated with adverse cardiovascular effects. This prompted the search for second-generation S1P receptor modulators with improved selectivity profiles.
This compound emerged from a medicinal chemistry program aimed at identifying S1P₁ receptor agonists that are highly selective over the S1P₃ subtype. The core structure of this compound is based on a 1-methyl-3,4-dihydronaphthalene scaffold, a key feature that imparts conformational constraint and contributes to its high affinity and selectivity. The hydrophilic head region incorporates an azetidine-3-carboxylic acid moiety, which is crucial for its interaction with the S1P receptors.
Synthesis of this compound (ONO-4641)
The chemical name for this compound is 1-({6-[(2-methoxy-4-propylbenzyl)oxy]-1-methyl-3,4-dihydronaphthalen-2-yl}methyl)azetidine-3-carboxylic acid. While a detailed, step-by-step proprietary synthesis protocol is not publicly available, the synthesis can be conceptually understood by the coupling of three key fragments:
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A 1-methyl-3,4-dihydronaphthalene core: This central scaffold is a key structural element.
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A 2-methoxy-4-propylbenzyl group: This lipophilic tail region contributes to the molecule's potency.
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An azetidine-3-carboxylic acid head group: This hydrophilic portion is essential for receptor binding.
The synthesis would likely involve the following key transformations:
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Synthesis of the Dihydronaphthalene Core: Preparation of the substituted 1-methyl-3,4-dihydronaphthalene intermediate.
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Etherification: Coupling of the dihydronaphthalene core with the 2-methoxy-4-propylbenzyl group via an ether linkage.
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Functionalization and Coupling: Introduction of a reactive group (e.g., a halide) onto the dihydronaphthalene structure, followed by alkylation of the azetidine-3-carboxylic acid derivative.
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Deprotection: Removal of any protecting groups used during the synthesis to yield the final this compound molecule.
Mechanism of Action: S1P Receptor Modulation and Lymphocyte Sequestration
This compound is a potent agonist at the S1P₁ and S1P₅ receptors. The primary mechanism of action for its immunomodulatory effects is the functional antagonism of the S1P₁ receptor on lymphocytes.
Upon binding to S1P₁ on lymphocytes, this compound induces the internalization and degradation of the receptor. This renders the lymphocytes unresponsive to the endogenous S1P gradient that is necessary for their egress from secondary lymphoid organs (lymph nodes and spleen). The resulting sequestration of lymphocytes within these organs leads to a dose-dependent reduction in the number of circulating lymphocytes in the peripheral blood. By preventing the infiltration of autoreactive lymphocytes into the central nervous system, this compound can mitigate the inflammatory processes that drive autoimmune diseases like multiple sclerosis.
The following diagram illustrates the proposed signaling pathway of this compound.
Quantitative Data
The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | Receptor | Value | Assay Type | Reference |
| EC₅₀ | human S1P₁ | 27.3 pM | cAMP Assay | |
| human S1P₅ | 334 pM | cAMP Assay | ||
| Kᵢ | human S1P₁ | 0.626 nM | Radioligand Binding | |
| human S1P₅ | 0.574 nM | Radioligand Binding | ||
| human S1P₄ | 28.8 nM | Radioligand Binding | ||
| human S1P₂ | >5,450 nM | Radioligand Binding | ||
| human S1P₃ | >5,630 nM | Radioligand Binding |
Table 2: In Vivo Efficacy in Preclinical Models of Experimental Autoimmune Encephalomyelitis (EAE)
| Animal Model | Dosing | Key Findings | Reference |
| Rat EAE | 0.03 and 0.1 mg/kg, oral | Suppressed disease onset and inhibited lymphocyte infiltration into the spinal cord in a dose-dependent manner. | |
| NOD Mouse Relapsing-Remitting EAE | 0.01, 0.03, or 0.1 mg/kg, oral | Prevented disease relapse. | |
| Dark Agouti Rat EAE | 0.3 or 1.0 mg/kg, oral | Reversed early disease deficits and prevented the development of visual and somatosensory evoked potential deficits. |
Table 3: Phase 2 Clinical Trial (DreaMS study) in Relapsing-Remitting Multiple Sclerosis
| Parameter | Placebo | This compound 0.05 mg | This compound 0.10 mg | This compound 0.15 mg | Reference |
| Mean % change in absolute lymphocyte count from baseline (Day 14) | - | - | -56% | - |
Experimental Protocols
The following are detailed, representative protocols for key experiments used in the evaluation of this compound.
S1P Receptor Binding Assay (Competitive Radioligand Binding)
This protocol is a representative method for determining the binding affinity (Kᵢ) of a test compound to S1P receptors.
Materials:
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Membrane preparations from cells stably expressing human S1P₁, S1P₂, S1P₃, S1P₄, or S1P₅ receptors.
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Radioligand (e.g., [³³P]-S1P).
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Test compound (this compound).
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Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH 7.5.
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96-well microplates.
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Glass fiber filter mats.
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Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the test compound dilutions, the radioligand at a fixed concentration (typically at its Kₔ value), and the membrane preparation.
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove non-specifically bound radioligand.
-
Dry the filter mats and measure the radioactivity of each filter using a scintillation counter.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
S1P Receptor Functional Assay (cAMP Assay)
This protocol describes a method to measure the agonist activity of this compound at S1P receptors by quantifying its effect on intracellular cyclic adenosine monophosphate (cAMP) levels.
Materials:
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CHO-K1 cells stably expressing the human S1P receptor of interest (e.g., S1P₁).
-
Cell culture medium (e.g., DMEM/F12).
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Stimulation buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
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Forskolin.
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IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor.
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This compound.
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cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
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384-well microplates.
Procedure:
-
Plate the cells in a 384-well microplate and incubate overnight.
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On the day of the assay, remove the culture medium and replace it with stimulation buffer containing IBMX.
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Prepare serial dilutions of this compound in stimulation buffer.
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Add the this compound dilutions to the cells.
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To stimulate cAMP production (for Gi-coupled receptors like S1P₁), add a fixed concentration of forskolin to all wells except the basal control.
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Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
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Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.
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Plot the cAMP levels against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE)
This is a representative protocol for inducing EAE in rats and assessing the therapeutic efficacy of this compound.
Materials:
-
Female Lewis rats (8-10 weeks old).
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Myelin Basic Protein (MBP) from guinea pig.
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Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
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This compound.
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Vehicle control (e.g., 0.5% methylcellulose).
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Clinical scoring scale for EAE (e.g., 0 = no signs, 1 = tail limpness, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).
Procedure:
-
Induction of EAE: Emulsify MBP in CFA and inject it subcutaneously into the footpads of the rats.
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Dosing: Begin daily oral administration of this compound or vehicle control on the day of immunization or at the onset of clinical signs.
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Clinical Scoring: Monitor the animals daily for clinical signs of EAE and record the scores using the established scale.
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Data Analysis: Plot the mean clinical scores over time for each treatment group. Analyze the data for statistical significance in the reduction of disease severity, delay in onset, and cumulative disease score.
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Histopathology (optional): At the end of the study, perfuse the animals and collect spinal cords for histological analysis of inflammation and demyelination.
Experimental Workflows
The following diagram provides a generalized workflow for the preclinical evaluation of a novel S1P receptor agonist like this compound.
Conclusion
This compound (ONO-4641) is a testament to the successful application of medicinal chemistry principles to develop a selective second-generation S1P receptor modulator. Its high potency for S1P₁ and S1P₅, coupled with its selectivity against S1P₃, represents a significant advancement in the field. The preclinical and clinical data gathered to date underscore its potential as an immunomodulatory agent for the treatment of autoimmune diseases. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in the discovery and synthesis of this compound and related S1P receptor modulators. Further investigation into its clinical utility and long-term safety profile will continue to define its therapeutic role.
References
Ceralifimod (ONO-4641): A Deep Dive into Structure-Activity Relationship and Preclinical Pharmacology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) studies and preclinical pharmacology of Ceralifimod (ONO-4641), a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) and 5 (S1P5) agonist. This compound was investigated as a potential therapeutic agent for autoimmune diseases, particularly multiple sclerosis. This document details the quantitative data from key experiments, comprehensive experimental protocols, and visual representations of its mechanism of action and the experimental workflow involved in its discovery and characterization.
Core Structure-Activity Relationship Insights
This compound emerged from a dedicated SAR campaign aimed at identifying S1P1 agonists with an improved safety profile, specifically by avoiding activity at the S1P3 receptor, which has been linked to adverse cardiovascular effects. The development process involved systematic modifications of a hit compound to optimize potency, selectivity, and pharmacokinetic properties. While the full SAR data set from the seminal publication by Kurata et al. (2017) remains proprietary, this guide summarizes the publicly available data that highlights the key structural features essential for this compound's activity.
The core structure of this compound is a 1-methyl-3,4-dihydronaphthalene scaffold, which serves as a conformationally constrained central element. Key modifications focused on the hydrophilic head region and the lipophilic tail, leading to the identification of an azetidine-3-carboxylic acid moiety as an effective hydrophilic head and a 2-methoxy-4-propylphenyl group as the optimal lipophilic tail. This combination resulted in a compound with picomolar potency for the human S1P1 receptor and over 30,000-fold selectivity against the S1P3 receptor.[1]
Quantitative Data Summary
The following tables summarize the in vitro potency and binding affinity of this compound for human S1P receptors.
Table 1: In Vitro Agonist Potency of this compound
| Receptor Subtype | EC50 (pM) | Assay Type | Reference |
| Human S1P1 | 27.3 | cAMP accumulation | [2] |
| Human S1P5 | 334 | cAMP accumulation | [2] |
Table 2: In Vitro Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) | Assay Type | Reference |
| Human S1P1 | 0.626 | Radioligand binding | |
| Human S1P4 | 28.8 | Radioligand binding | |
| Human S1P5 | 0.574 | Radioligand binding |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the drug discovery process, the following diagrams were generated using the DOT language.
Caption: S1P1 Receptor Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for the Discovery of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in the development of this compound are provided below.
S1P1 Receptor Binding Assay (Radioligand Displacement)
This assay determines the affinity of a test compound for the S1P1 receptor by measuring its ability to displace a radiolabeled ligand.
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Materials:
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Membrane preparations from cells expressing recombinant human S1P1 receptor.
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[³²P]S1P or [³³P]S1P as the radioligand.
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Assay buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH 7.4.
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Test compound (this compound or analogues) at various concentrations.
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Glass fiber filter plates.
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Scintillation counter.
-
-
Procedure:
-
Thaw the S1P1 receptor membrane preparation on ice.
-
In a 96-well plate, add assay buffer, the test compound at various dilutions, and the radioligand at a fixed concentration (typically at its Kd).
-
Initiate the binding reaction by adding the membrane preparation to each well.
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Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through the glass fiber filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (assay buffer without BSA).
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the Ki values from the IC50 values using the Cheng-Prusoff equation.
-
S1P1 Functional Assay (cAMP Accumulation)
This assay measures the agonist activity of a test compound by quantifying the inhibition of forskolin-stimulated cyclic AMP (cAMP) production in cells expressing the Gi-coupled S1P1 receptor.
-
Materials:
-
CHO-K1 cells stably expressing the human S1P1 receptor.
-
Assay medium: Ham's F-12 with 0.5% fatty acid-free BSA.
-
Forskolin solution.
-
Test compound (this compound or analogues) at various concentrations.
-
cAMP detection kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Plate the S1P1-expressing CHO-K1 cells in a 96-well plate and culture overnight.
-
Wash the cells with assay medium.
-
Pre-incubate the cells with the test compound at various concentrations for 15 minutes at 37°C.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) for 30 minutes at 37°C.
-
Lyse the cells according to the cAMP detection kit protocol.
-
Measure the intracellular cAMP concentration using the chosen detection method.
-
Plot the inhibition of forskolin-stimulated cAMP production against the log concentration of the test compound to determine the EC50 value.
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[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the S1P1 receptor upon agonist binding.
-
Materials:
-
Membrane preparations from cells expressing recombinant human S1P1 receptor.
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[³⁵S]GTPγS.
-
Assay buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, pH 7.4.
-
Test compound (this compound or analogues) at various concentrations.
-
Non-specific binding control: unlabeled GTPγS.
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Scintillation proximity assay (SPA) beads or filtration apparatus.
-
-
Procedure:
-
In a 96-well plate, combine the membrane preparation, test compound, and GDP in the assay buffer.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for 30-60 minutes.
-
For SPA-based detection, add SPA beads and incubate for a further 30 minutes before counting.
-
For filtration-based detection, terminate the reaction by rapid filtration through a filter plate, wash with ice-cold buffer, and count the radioactivity.
-
Determine the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the test compound to determine the EC50 and Emax values.
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In Vivo Efficacy Model: Experimental Autoimmune Encephalomyelitis (EAE)
EAE is a widely used animal model for multiple sclerosis to evaluate the in vivo efficacy of potential therapeutics.
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Animals:
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Female Lewis rats or C57BL/6 mice.
-
-
Induction of EAE:
-
Emulsify myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide or myelin basic protein (MBP) in Complete Freund's Adjuvant (CFA).
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Inject the emulsion subcutaneously at the base of the tail or in the flank.
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Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization to enhance the immune response.
-
-
Treatment:
-
Administer this compound or vehicle orally, once daily, starting from a few days post-immunization (prophylactic) or after the onset of clinical signs (therapeutic).
-
-
Assessment:
-
Monitor the animals daily for clinical signs of EAE and score them on a scale of 0 to 5 (0 = normal, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).
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At the end of the study, collect spinal cords for histological analysis of inflammation and demyelination.
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Peripheral blood can be collected to measure lymphocyte counts.
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Conclusion
The development of this compound showcases a successful structure-activity relationship-driven approach to identify a potent and highly selective S1P1/S1P5 agonist. The compound's picomolar potency at the S1P1 receptor, coupled with its significant selectivity over the S1P3 subtype, translated to promising efficacy in preclinical models of multiple sclerosis. While the clinical development of this compound was discontinued, the detailed understanding of its SAR and pharmacological profile provides valuable insights for the ongoing development of next-generation S1P receptor modulators for the treatment of autoimmune diseases. The experimental protocols and workflows detailed in this guide serve as a valuable resource for researchers in the field of drug discovery and development.
References
Ceralifimod's Mechanism of Action on S1P1 and S1P5 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceralifimod (ONO-4641) is a potent and selective second-generation sphingosine-1-phosphate (S1P) receptor modulator.[1] It exhibits high affinity and agonist activity at the S1P receptor subtypes 1 (S1P1) and 5 (S1P5), while demonstrating significantly lower affinity for other subtypes, particularly S1P3, which is associated with adverse cardiac effects.[2] This selectivity profile suggests a therapeutic potential in autoimmune diseases, such as multiple sclerosis, by modulating lymphocyte trafficking and potentially exerting direct effects within the central nervous system (CNS).[1][3] This guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways.
Introduction to this compound and the S1P Signaling Axis
Sphingosine-1-phosphate is a bioactive lipid mediator that regulates a wide array of cellular processes, including cell proliferation, migration, and survival, through its interaction with five distinct G protein-coupled receptors (GPCRs): S1P1-5.[3] The S1P/S1PR signaling axis is crucial in the immune system, particularly in controlling the egress of lymphocytes from secondary lymphoid organs. Modulation of this pathway is a clinically validated therapeutic strategy for autoimmune conditions like multiple sclerosis.
This compound is a selective agonist for S1P1 and S1P5. Its primary mechanism of action involves binding to S1P1 on lymphocytes, leading to the internalization and functional antagonism of the receptor. This prevents lymphocytes from responding to the natural S1P gradient, effectively sequestering them within the lymph nodes and reducing their infiltration into inflamed tissues, including the CNS. Furthermore, this compound's agonism at S1P5, a receptor predominantly expressed on oligodendrocytes in the CNS, suggests a potential role in promoting myelination and neuroprotection.
Quantitative Pharmacological Profile of this compound
This compound's potency and selectivity have been characterized through various in vitro assays. The following tables summarize the key quantitative data for its interaction with S1P1 and S1P5 receptors.
Table 1: Binding Affinities of this compound for S1P Receptor Subtypes
| Receptor Subtype | Binding Affinity (Ki, nM) |
| S1P1 | 0.626 |
| S1P2 | >5450 |
| S1P3 | >5630 |
| S1P4 | 28.7 |
| S1P5 | 0.574 |
Table 2: Functional Activity of this compound at S1P1 and S1P5 Receptors
| Receptor Subtype | Functional Potency (EC50, nM) | Assay Type |
| Human S1P1 | 0.027 | cAMP Assay |
| Human S1P5 | 0.33 | cAMP Assay |
| Human S1P1 | 0.0273 | Not Specified |
| Human S1P5 | 0.334 | Not Specified |
Signaling Pathways and Mechanism of Action
Upon binding, this compound activates downstream signaling cascades of the S1P1 and S1P5 receptors.
S1P1-Mediated Lymphocyte Sequestration
Activation of S1P1 on lymphocytes by this compound leads to the internalization of the receptor, rendering the cell unresponsive to the S1P gradient that guides its egress from lymph nodes. This results in a dose-dependent reduction of peripheral blood lymphocytes.
Caption: this compound binding to S1P1 initiates receptor internalization.
S1P5-Mediated Effects in the Central Nervous System
S1P5 is primarily expressed on oligodendrocytes, the myelin-producing cells of the CNS. Agonism at S1P5 by this compound may promote the survival and maturation of oligodendrocytes, potentially contributing to remyelination and neuroprotection.
Caption: this compound's potential neuroprotective action via S1P5.
Experimental Protocols
The following are representative methodologies for key experiments used to characterize this compound's activity.
cAMP Inhibition Assay (Functional Potency)
This assay determines the functional potency (EC50) of this compound by measuring its ability to inhibit forskolin-stimulated cyclic adenosine monophosphate (cAMP) production in cells expressing the target S1P receptor.
Methodology:
-
Cell Culture: CHO-K1 or HEK293 cells stably expressing human S1P1 or S1P5 are cultured in appropriate media.
-
Assay Preparation: Cells are harvested and resuspended in assay buffer.
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Compound Treatment: Cells are incubated with varying concentrations of this compound.
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Stimulation: Forskolin is added to all wells (except negative control) to stimulate cAMP production.
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: The concentration-response curve is plotted, and the EC50 value is calculated using a four-parameter logistic equation.
Caption: Workflow for determining this compound's functional potency.
Radioligand Binding Assay (Binding Affinity)
This assay measures the binding affinity (Ki) of this compound to S1P receptors by assessing its ability to compete with a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Membranes from cells overexpressing the target S1P receptor are prepared.
-
Binding Reaction: Membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-S1P) and varying concentrations of this compound.
-
Incubation and Filtration: The reaction is incubated to reach equilibrium, followed by rapid filtration through a glass fiber filter to separate bound and free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The IC50 value is determined from the competition curve, and the Ki is calculated using the Cheng-Prusoff equation.
Peripheral Lymphocyte Lowering (PLL) Assay (In Vivo Efficacy)
This in vivo assay evaluates the efficacy of this compound in reducing peripheral blood lymphocyte counts in an animal model.
Methodology:
-
Animal Model: Mice (e.g., C57BL/6) are used.
-
Dosing: this compound is administered orally at various doses.
-
Blood Sampling: Blood samples are collected at specific time points post-dosing.
-
Lymphocyte Counting: Total lymphocyte counts are determined using an automated hematology analyzer or flow cytometry.
-
Data Analysis: The dose-dependent reduction in lymphocyte count is analyzed to determine the ED50.
Conclusion
This compound is a highly potent and selective S1P1 and S1P5 receptor agonist. Its primary mechanism of action involves the functional antagonism of S1P1 on lymphocytes, leading to their sequestration in lymph nodes and a reduction in peripheral lymphocyte counts. This immunomodulatory effect is a key therapeutic principle for the treatment of autoimmune diseases. Additionally, its agonist activity at S1P5 receptors on oligodendrocytes suggests a potential for direct neuroprotective and remyelinating effects within the CNS. The high selectivity of this compound, particularly its low affinity for S1P3, may offer an improved safety profile compared to less selective S1P modulators. Further research and clinical investigation will continue to elucidate the full therapeutic potential of this compound.
References
Ceralifimod (ONO-4641): A Comprehensive Technical Guide on Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity and selectivity profile of Ceralifimod (ONO-4641), a selective sphingosine-1-phosphate (S1P) receptor modulator. The information is compiled from publicly available preclinical and clinical research data.
Introduction to this compound
This compound is a potent and selective agonist for the sphingosine-1-phosphate receptors S1P₁ and S1P₅.[1][2][3] Developed for the potential treatment of autoimmune diseases such as multiple sclerosis, its mechanism of action involves the modulation of lymphocyte trafficking and potentially direct effects within the central nervous system.[1][2] As a selective S1P receptor modulator, this compound was designed to offer a more targeted therapeutic approach with an improved safety profile compared to non-selective S1P modulators.
Binding Affinity and Selectivity Profile
The binding affinity and functional potency of this compound for the human S1P receptor subtypes have been characterized through in vitro pharmacological studies. The following tables summarize the key quantitative data.
Table 1: this compound Binding Affinity (Ki) for Human S1P Receptors
| Receptor Subtype | Ki (nM) |
| hS1P₁ | 0.626 |
| hS1P₂ | >5450 |
| hS1P₃ | >5630 |
| hS1P₄ | 28.8 |
| hS1P₅ | 0.574 |
Data sourced from competitive radioligand binding assays.
Table 2: this compound Functional Potency (EC₅₀) for Human S1P Receptors
| Receptor Subtype | EC₅₀ (nM) | Assay Type |
| hS1P₁ | 0.0273 | cAMP Assay |
| hS1P₅ | 0.334 | cAMP Assay |
EC₅₀ values represent the concentration of this compound required to elicit a half-maximal response in a functional assay.
Experimental Protocols
The following sections detail the methodologies employed in the key experiments to determine the binding affinity and functional potency of this compound.
Competitive Radioligand Binding Assay for Ki Determination
This assay determines the binding affinity of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO-K1) cells stably transfected to express one of the human S1P receptor subtypes (S1P₁, S1P₂, S1P₃, S1P₄, or S1P₅) are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
Cells are harvested, and a crude membrane fraction is prepared by homogenization and centrifugation. The final membrane preparation is resuspended in an assay buffer and the protein concentration is determined.
Binding Assay Protocol:
-
The receptor membrane preparation is incubated in a multi-well plate with varying concentrations of this compound.
-
A constant concentration of a radiolabeled S1P receptor ligand, such as [³³P]-S1P, is added to each well.
-
The mixture is incubated at room temperature to allow the binding to reach equilibrium.
-
The incubation is terminated by rapid filtration through a glass fiber filter mat, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
-
The binding affinity (Ki) of this compound is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for EC₅₀ Determination
This assay measures the functional potency of this compound as an agonist at S1P₁ and S1P₅ receptors, which are coupled to the Gαi protein that inhibits adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Cell Culture:
-
CHO-K1 cells stably expressing either the human S1P₁ or S1P₅ receptor are used. These cells also endogenously express adenylyl cyclase.
cAMP Assay Protocol:
-
Cells are seeded into multi-well plates and cultured until they reach the desired confluency.
-
The cell culture medium is replaced with a stimulation buffer.
-
To elevate basal cAMP levels, cells are stimulated with forskolin, a direct activator of adenylyl cyclase.
-
Varying concentrations of this compound are added to the wells.
-
The plates are incubated for a defined period to allow for receptor activation and subsequent inhibition of adenylyl cyclase.
-
The reaction is stopped, and the cells are lysed to release intracellular cAMP.
-
The concentration of cAMP in the cell lysates is measured using a competitive immunoassay, often employing a labeled cAMP tracer and a specific anti-cAMP antibody (e.g., HTRF, ELISA, or luminescence-based reporter assays).
Data Analysis:
-
The concentration of this compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production (EC₅₀) is determined by fitting the dose-response data to a sigmoidal curve.
Visualizations
S1P₁ and S1P₅ Signaling Pathway
The following diagram illustrates the primary signaling pathways activated by this compound upon binding to S1P₁ and S1P₅ receptors.
Caption: this compound activates S1P₁ and S1P₅, leading to G-protein signaling and cellular responses.
Experimental Workflow: Competitive Radioligand Binding Assay
The diagram below outlines the key steps in the competitive radioligand binding assay used to determine the binding affinity of this compound.
Caption: Workflow for determining this compound's binding affinity via a competitive radioligand binding assay.
References
- 1. Efficacy and immunomodulatory actions of ONO-4641, a novel selective agonist for sphingosine 1-phosphate receptors 1 and 5, in preclinical models of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and immunomodulatory actions of ONO-4641, a novel selective agonist for sphingosine 1-phosphate receptors 1 and 5, in preclinical models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: Downstream Signaling Pathways Activated by Ceralifimod
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceralifimod (ONO-4641) is a potent and selective agonist of the sphingosine-1-phosphate (S1P) receptors 1 and 5 (S1P1 and S1P5). Its primary mechanism of action involves the modulation of lymphocyte trafficking, leading to the sequestration of lymphocytes in secondary lymphoid organs. This activity underlies its investigation as a therapeutic agent for autoimmune diseases such as multiple sclerosis. This technical guide provides a comprehensive overview of the downstream signaling pathways activated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Introduction to this compound
This compound is a second-generation S1P receptor modulator that exhibits high selectivity for S1P1 and S1P5. Unlike the first-generation modulator fingolimod, which is a non-selective agonist for S1P1, S1P3, S1P4, and S1P5, this compound's selectivity is thought to offer a more favorable safety profile by avoiding the adverse effects associated with S1P3 activation. The principal therapeutic effect of this compound is attributed to its functional antagonism of S1P1 on lymphocytes. This leads to the internalization of the receptor, rendering the lymphocytes unresponsive to the S1P gradient that governs their egress from lymph nodes. Consequently, the infiltration of autoreactive lymphocytes into the central nervous system (CNS) is reduced.
Quantitative Data on this compound's Receptor Affinity and Potency
This compound demonstrates high affinity and potent agonistic activity at S1P1 and S1P5 receptors. The following table summarizes key quantitative parameters from in vitro pharmacological studies.
| Parameter | S1P1 | S1P5 | Reference |
| Binding Affinity (Ki) | 0.626 nM | 0.574 nM | [1] |
| Agonist Potency (EC50) | 0.0273 nM | 0.334 nM | [1][2] |
Downstream Signaling Pathways of this compound
This compound's activation of S1P1 and S1P5 initiates distinct downstream signaling cascades that mediate its therapeutic effects and potential neuroprotective functions.
S1P1-Mediated Signaling in Lymphocytes
Activation of S1P1 by this compound on lymphocytes is the cornerstone of its immunomodulatory action. S1P1 exclusively couples to the Gαi subunit of heterotrimeric G proteins.
-
Gαi-Mediated Signaling: Upon binding of this compound, the Gαi subunit is activated, leading to:
-
Inhibition of Adenylyl Cyclase: This results in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Activation of PI3K/Akt Pathway: The Gβγ subunits released from the heterotrimeric G protein activate phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt. The PI3K/Akt pathway is crucial for cell survival and proliferation.
-
Activation of Ras/MAPK Pathway: The Gβγ subunits can also activate the Ras-Raf-MEK-ERK (MAPK) cascade, which is involved in regulating gene expression related to cell proliferation and differentiation.
-
-
β-Arrestin Recruitment and Receptor Internalization: A critical consequence of this compound binding to S1P1 is the recruitment of β-arrestin. This interaction is essential for the internalization and subsequent degradation of the S1P1 receptor, leading to its functional antagonism. This process is key to the sequestration of lymphocytes in the lymph nodes.
S1P5-Mediated Signaling in CNS Cells
This compound's activity at S1P5 receptors, which are predominantly expressed on oligodendrocytes and neurons in the CNS, suggests potential neuroprotective roles. S1P5 couples to both Gαi and Gα12/13 G proteins.
-
Gαi-Mediated Signaling: Similar to S1P1, Gαi activation by this compound at S1P5 receptors can stimulate the PI3K/Akt pathway, which is known to promote oligodendrocyte survival.
-
Gα12/13-Mediated Signaling: Activation of the Gα12/13 pathway leads to the activation of the small GTPase Rho and its downstream effector, Rho-associated kinase (ROCK). This pathway has been implicated in the regulation of oligodendrocyte process retraction, a process important for myelin sheath dynamics.
Key Experimental Protocols
Experimental Autoimmune Encephalomyelitis (EAE) Model
The EAE model is a widely used animal model for multiple sclerosis to evaluate the efficacy of therapeutic agents like this compound.
-
Induction: EAE is typically induced in susceptible rodent strains (e.g., Lewis rats or C57BL/6 mice) by immunization with myelin-derived peptides such as myelin oligodendrocyte glycoprotein (MOG) or proteolipid protein (PLP) emulsified in Complete Freund's Adjuvant (CFA). Pertussis toxin is often co-administered to enhance the immune response and permeability of the blood-brain barrier.
-
Treatment: this compound or vehicle control is administered orally, typically starting before or at the onset of clinical signs.
-
Assessment: Animals are monitored daily for clinical signs of disease, which are scored on a standardized scale (e.g., 0 = no disease, 5 = moribund). Histological analysis of the spinal cord is performed at the end of the study to assess inflammation and demyelination.
In Vivo Lymphocyte Sequestration Assay
This assay quantifies the primary pharmacodynamic effect of this compound.
-
Procedure:
-
Administer a single oral dose of this compound or vehicle to rodents.
-
Collect peripheral blood samples at various time points post-administration.
-
Perform a complete blood count (CBC) with differential to determine the absolute lymphocyte count.
-
Alternatively, use flow cytometry with lymphocyte-specific markers (e.g., CD3 for T cells, B220 for B cells) to quantify lymphocyte populations.
-
-
Data Analysis: The percentage reduction in peripheral blood lymphocytes is calculated relative to baseline or vehicle-treated animals.
β-Arrestin Recruitment Assay
This assay measures the ability of this compound to induce the interaction between the S1P1 receptor and β-arrestin, a key step in receptor internalization.
-
Principle: Enzyme fragment complementation assays (e.g., PathHunter by DiscoveRx) are commonly used. In this system, the S1P1 receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor).
-
Procedure:
-
Cells co-expressing the tagged receptor and β-arrestin are treated with varying concentrations of this compound.
-
Agonist binding induces the recruitment of β-arrestin to the receptor, bringing the two enzyme fragments into proximity.
-
This proximity allows the fragments to complement and form an active enzyme.
-
A substrate is added, and the resulting chemiluminescent signal is measured, which is proportional to the extent of β-arrestin recruitment.
-
-
Data Analysis: Dose-response curves are generated to determine the EC50 value for β-arrestin recruitment.
Conclusion
This compound's selective agonism of S1P1 and S1P5 receptors triggers a cascade of downstream signaling events that culminate in its primary immunomodulatory effect of lymphocyte sequestration. The activation of S1P1 on lymphocytes leads to receptor internalization via a β-arrestin-dependent mechanism, effectively trapping these immune cells in secondary lymphoid organs. Furthermore, this compound's engagement of S1P5 in the CNS opens avenues for potential neuroprotective effects through the modulation of oligodendrocyte survival and dynamics. The in-depth understanding of these signaling pathways, supported by robust preclinical and clinical data, is crucial for the continued development and optimization of S1P receptor modulators for the treatment of autoimmune and neurodegenerative diseases.
References
Ceralifimod's Role in Modulating Lymphocyte Trafficking: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceralifimod (ONO-4641) is a potent and selective sphingosine-1-phosphate (S1P) receptor modulator that has demonstrated significant effects on lymphocyte trafficking.[1][2] By acting as a functional antagonist at the S1P receptor subtype 1 (S1P1), this compound induces the internalization of these receptors on lymphocytes, rendering them unresponsive to the natural S1P gradient that governs their egress from secondary lymphoid organs.[1][3] This sequestration of lymphocytes, particularly T and B cells, within the lymph nodes leads to a dose-dependent reduction in peripheral blood lymphocyte counts.[4] This guide provides an in-depth technical overview of the core mechanisms, quantitative data, and experimental methodologies related to this compound's role in modulating lymphocyte trafficking.
Mechanism of Action: S1P1 Receptor Modulation
Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator that plays a crucial role in regulating the trafficking of lymphocytes from secondary lymphoid organs, such as lymph nodes and the spleen, into the bloodstream and lymph. This process is essential for immune surveillance and response. The egress of lymphocytes is primarily controlled by the interaction of S1P with its receptor, S1P1, which is expressed on the surface of these immune cells.
This compound is a selective agonist for S1P1 and S1P5 receptors. Upon binding to S1P1 on lymphocytes, this compound initially mimics the action of S1P, leading to receptor activation. However, this activation is followed by a profound and sustained internalization and subsequent degradation of the S1P1 receptor. This functional antagonism prevents the lymphocytes from sensing the S1P gradient, effectively trapping them within the lymphoid organs. The resulting reduction in circulating lymphocytes is a key therapeutic mechanism for autoimmune diseases like multiple sclerosis, where the migration of pathogenic lymphocytes into the central nervous system contributes to disease pathology.
Signaling Pathway
The binding of this compound to the S1P1 receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events that ultimately lead to receptor internalization and the modulation of lymphocyte trafficking.
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro Receptor Binding and Functional Activity
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| Human S1P1 | 0.626 | 0.0273 |
| Human S1P2 | >5450 | - |
| Human S1P3 | >5630 | - |
| Human S1P4 | 28.7 | - |
| Human S1P5 | 0.574 | 0.334 |
| Data sourced from preclinical in vitro studies. |
Table 2: Clinical Pharmacodynamic Effects on Lymphocyte Count
| Treatment Group | Mean Percentage Change from Baseline in Absolute Lymphocyte Count (Day 14) |
| Placebo | - |
| This compound 0.01 mg | - |
| This compound 0.025 mg | - |
| This compound 0.05 mg | - |
| This compound 0.10 mg | -56% |
| Fingolimod 0.5 mg | -62% |
| Data from a randomized, double-blind, placebo-controlled trial in healthy subjects. |
Table 3: In Vivo Lymphocyte Reduction in a Preclinical Model
| This compound Dose (mg/kg) | Approximate Percentage Reduction in Peripheral Blood Lymphocytes (24h post-dose) |
| 0.01 | ~20% |
| 0.03 | ~60% |
| 0.1 | ~80% |
| Data from a study in non-obese diabetic (NOD) mice. |
Experimental Protocols
Detailed methodologies for key experiments cited in the development and characterization of this compound are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for different S1P receptor subtypes.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human S1P receptor subtype of interest (e.g., CHO or HEK293 cells).
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in a suitable assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³²P]S1P or a subtype-selective radiolabeled antagonist).
-
Add increasing concentrations of unlabeled this compound or a reference compound.
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
GTPγS Binding Assay
This functional assay measures the ability of this compound to activate S1P receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins.
Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the S1P receptor of interest as described in the radioligand binding assay protocol.
-
GTPγS Binding Reaction:
-
In a 96-well plate, add the prepared cell membranes.
-
Add increasing concentrations of this compound or a reference agonist.
-
Add a fixed concentration of [³⁵S]GTPγS and GDP to the assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP).
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes) with gentle agitation.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through a glass fiber filter mat.
-
Wash the filters with ice-cold wash buffer.
-
Measure the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound against the logarithm of the this compound concentration.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) and the Emax (maximal effect) by non-linear regression analysis.
-
In Vivo Lymphocyte Depletion Study
This study evaluates the in vivo efficacy of this compound in reducing peripheral blood lymphocyte counts.
Methodology:
-
Animal Model: Use a suitable animal model, such as mice or rats. For autoimmune disease models, strains like non-obese diabetic (NOD) mice can be used.
-
Dosing:
-
Administer this compound orally at various dose levels (e.g., 0.01, 0.03, 0.1 mg/kg).
-
Include a vehicle control group.
-
-
Blood Sampling:
-
Collect blood samples from the animals at specified time points after dosing (e.g., 24 hours).
-
Collect a baseline blood sample before the start of the treatment.
-
-
Lymphocyte Quantification:
-
Perform a complete blood count (CBC) using an automated hematology analyzer to determine the absolute lymphocyte count.
-
Alternatively, use flow cytometry for a more detailed analysis of lymphocyte subsets (T cells, B cells, etc.). This involves staining the blood sample with fluorescently labeled antibodies specific for lymphocyte surface markers (e.g., CD3 for T cells, CD19 for B cells) and analyzing the cells on a flow cytometer.
-
-
Data Analysis:
-
Calculate the percentage change in lymphocyte count from baseline for each treatment group.
-
Compare the lymphocyte counts in the this compound-treated groups to the vehicle control group using appropriate statistical methods.
-
Conclusion
This compound's selective modulation of the S1P1 receptor presents a targeted approach to inhibiting lymphocyte trafficking. Its high potency and selectivity, coupled with a demonstrated dose-dependent reduction in peripheral lymphocytes, underscore its therapeutic potential in autoimmune diseases. The experimental protocols and quantitative data presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working in this field. Further investigation into the long-term effects and the precise molecular mechanisms of S1P1 receptor internalization and degradation will continue to enhance our understanding of this promising therapeutic agent.
References
- 1. Efficacy and immunomodulatory actions of ONO-4641, a novel selective agonist for sphingosine 1-phosphate receptors 1 and 5, in preclinical models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and immunomodulatory actions of ONO-4641, a novel selective agonist for sphingosine 1-phosphate receptors 1 and 5, in preclinical models of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An update on the use of sphingosine 1-phosphate receptor modulators for the treatment of relapsing multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound (ONO-4641) on lymphocytes and cardiac function: Randomized, double-blind, placebo-controlled trial with an open-label fingolimod arm - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Effects of Ceralifimod on Peripheral Lymphocyte Count: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ceralifimod (ONO-4641) is a selective sphingosine-1-phosphate (S1P) receptor modulator that has demonstrated significant effects on peripheral lymphocyte counts in vivo. As a functional antagonist of the S1P1 receptor, this compound sequesters lymphocytes in secondary lymphoid organs, leading to a dose-dependent reduction of these cells in the bloodstream. This technical guide provides an in-depth overview of the quantitative effects of this compound on peripheral lymphocytes, detailed experimental methodologies for assessing these effects, and visualizations of the underlying biological pathways and experimental workflows. The information presented is collated from clinical trial data and established laboratory protocols to inform researchers and professionals in the field of drug development.
Introduction to this compound and its Mechanism of Action
This compound is an orally administered immunomodulator that selectively targets the sphingosine-1-phosphate (S1P) receptors 1 and 5.[1] The trafficking of lymphocytes from secondary lymphoid organs, such as lymph nodes, is dependent on the S1P gradient, which is sensed by the S1P1 receptor on the surface of lymphocytes. By binding to S1P1, this compound internalizes and degrades the receptor, rendering the lymphocytes unresponsive to the S1P gradient.[2] This functional antagonism effectively traps lymphocytes within the lymphoid tissues, preventing their egress into the peripheral circulation.[3] The resulting reduction in circulating lymphocytes, particularly T cells and B cells, is thought to be the primary mechanism by which this compound exerts its therapeutic effects in autoimmune diseases like multiple sclerosis.
Quantitative Effects on Peripheral Lymphocyte Count
Clinical studies have quantified the dose-dependent effects of this compound on the absolute lymphocyte count (ALC) in healthy subjects. A randomized, double-blind, placebo-controlled study provides the most comprehensive data on this pharmacodynamic effect.
Table 1: Mean Percentage Change in Absolute Lymphocyte Count from Baseline after 14 Days of Treatment
| Treatment Group | Dose | Number of Subjects (n) | Mean Percentage Change from Baseline (%) |
| This compound | 0.01 mg | 24 | - |
| This compound | 0.025 mg | 24 | - |
| This compound | 0.05 mg | 24 | - |
| This compound | 0.10 mg | 24 | -56% |
| Fingolimod | 0.5 mg | 24 | -62% |
| Placebo | - | 24 | - |
Data presented is based on a 14-day treatment period. Upon cessation of treatment, lymphocyte recovery was reported to be faster in the this compound groups compared to the fingolimod group.
Experimental Protocols
The following sections detail the methodologies for the key experiments involved in assessing the in vivo effects of this compound on peripheral lymphocyte counts.
Clinical Trial Protocol for In Vivo Assessment
This protocol is a synthesized representation based on the design of a randomized, double-blind, placebo-controlled, parallel-group study.
Objective: To evaluate the effect of different doses of this compound on peripheral blood lymphocyte counts in healthy subjects.
Study Design:
-
Participants: Healthy adult volunteers.
-
Groups: Multiple this compound dose cohorts (e.g., 0.01 mg, 0.025 mg, 0.05 mg, 0.10 mg), a placebo group, and an active comparator group (e.g., Fingolimod 0.5 mg).
-
Administration: Oral, once daily for a fixed duration (e.g., 14 days).
-
Blood Sampling: Peripheral blood samples are collected at baseline (pre-dose) and at specified time points throughout the treatment period and after treatment cessation to monitor lymphocyte recovery.
Peripheral Blood Lymphocyte Quantification
3.2.1. Complete Blood Count (CBC) with Differential
A standard complete blood count with a leukocyte differential is the primary method for determining the absolute lymphocyte count.
-
Sample Collection: Whole blood is collected via venipuncture into tubes containing an anticoagulant (e.g., K3 EDTA).
-
Instrumentation: An automated hematology analyzer (e.g., Coulter® HMX Hematology Analyzer or Sysmex series) is used for analysis. These instruments use principles of electrical impedance and/or flow cytometry to count and differentiate white blood cells.
-
Procedure:
-
Ensure the hematology analyzer is calibrated and quality-controlled according to the manufacturer's instructions and laboratory standard operating procedures (SOPs).
-
Gently mix the anticoagulated blood sample to ensure homogeneity.
-
Aspirate the sample into the analyzer.
-
The analyzer automatically lyses red blood cells and analyzes the white blood cells to provide counts for total white blood cells, lymphocytes, monocytes, neutrophils, eosinophils, and basophils.
-
The absolute lymphocyte count is typically reported in cells per microliter (cells/µL) or x10^9 cells per liter (x10^9/L).
-
3.2.2. Flow Cytometry for Lymphocyte Subset Analysis
For a more detailed analysis of the effects on different lymphocyte populations (e.g., T cells, B cells, NK cells), multi-color flow cytometry is employed.
-
Sample Preparation:
-
Collect whole blood in EDTA or heparin-containing tubes.
-
Pipette a specific volume of whole blood into a test tube.
-
Add a cocktail of fluorescently-labeled monoclonal antibodies specific for lymphocyte surface markers (e.g., CD3 for T cells, CD19 for B cells, CD56 for NK cells, CD4 for helper T cells, CD8 for cytotoxic T cells).
-
Incubate in the dark at room temperature or 4°C for a specified time.
-
Add a red blood cell lysis buffer to remove erythrocytes.
-
Wash the remaining leukocytes with a suitable buffer (e.g., PBS with fetal bovine serum).
-
Resuspend the cells in buffer for analysis.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cell suspension on a flow cytometer.
-
Use a specific gating strategy to identify and quantify lymphocyte subsets. A common strategy involves:
-
Gating on lymphocytes based on their forward scatter (FSC) and side scatter (SSC) properties.
-
Excluding doublets and dead cells.
-
Identifying total T cells (CD3+), B cells (CD19+), and NK cells (CD3-CD56+).
-
Further gating on the T cell population to distinguish CD4+ and CD8+ subsets.
-
-
The data is analyzed using specialized software to determine the percentage and absolute count of each lymphocyte subset.
-
Visualizations
Signaling Pathway of S1P Receptor Modulation
References
- 1. Efficacy and immunomodulatory actions of ONO-4641, a novel selective agonist for sphingosine 1-phosphate receptors 1 and 5, in preclinical models of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and immunomodulatory actions of ONO-4641, a novel selective agonist for sphingosine 1-phosphate receptors 1 and 5, in preclinical models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
Ceralifimod: A Technical Overview of its Pharmacokinetics and Oral Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceralifimod (ONO-4641) is a potent and selective agonist of the sphingosine-1-phosphate receptors 1 (S1P₁) and 5 (S1P₅). Developed for the treatment of autoimmune diseases, particularly relapsing-remitting multiple sclerosis (RRMS), its mechanism of action involves the modulation of lymphocyte trafficking. By inducing the internalization of S1P₁ receptors on lymphocytes, this compound prevents their egress from lymph nodes, thereby reducing the number of circulating lymphocytes available to mediate inflammatory responses in the central nervous system. Despite promising results in Phase II clinical trials, the development of this compound was discontinued. This technical guide provides a comprehensive overview of the available preclinical and clinical pharmacokinetic data, experimental methodologies, and the key signaling pathway associated with this compound.
Mechanism of Action: S1P Receptor Modulation
This compound exerts its therapeutic effect through its high affinity for the S1P₁ and S1P₅ receptors.[1][2] The binding of this compound to the S1P₁ receptor on lymphocytes triggers a signaling cascade that leads to the internalization and degradation of the receptor. This functional antagonism renders the lymphocytes unresponsive to the natural S1P gradient that governs their exit from secondary lymphoid organs.[3] The sequestration of lymphocytes within the lymph nodes results in a dose-dependent reduction of these immune cells in the peripheral blood.[2][3]
Pharmacokinetics
Detailed quantitative pharmacokinetic data for this compound is not extensively available in the public domain due to the discontinuation of its clinical development. However, preclinical and early clinical studies provide valuable insights into its absorption, distribution, metabolism, and excretion (ADME) profile.
Preclinical Pharmacokinetics
Pharmacokinetic studies in animal models, including rats and cynomolgus monkeys, were conducted to characterize the profile of this compound and to predict its behavior in humans.
Table 1: Preclinical Pharmacokinetic Parameters of this compound (ONO-4641)
| Parameter | Rat | Cynomolgus Monkey |
| Dose (mg/kg, oral) | Data not available | Data not available |
| Tmax (h) | ~12 (Nadir for lymphocyte count) | Data not available |
| Cmax (ng/mL) | Data not available | Data not available |
| AUC (ng·h/mL) | Data not available | Data not available |
| Half-life (t½) (h) | Data not available | Data not available |
| Oral Bioavailability (%) | Data not available | Data not available |
| Pharmacodynamic IC₅₀ (ng/mL) | Not reported | 1.29 |
| Pharmacodynamic Imax | Not reported | 0.828 |
Note: The table is populated with available qualitative and pharmacodynamic data. Specific pharmacokinetic parameter values are not publicly available.
Clinical Pharmacokinetics
A study in healthy volunteers and the Phase II DreaMS trial in patients with RRMS provide some information on the clinical pharmacokinetics of this compound.
Table 2: Clinical Pharmacokinetic and Pharmacodynamic Observations for this compound (ONO-4641)
| Study Population | Doses Administered | Key Observations |
| Healthy Volunteers | 0.01, 0.025, 0.05, or 0.10 mg (once daily for 14 days) | Dose- and concentration-dependent effect on heart rate and lymphocyte counts. Faster lymphocyte recovery compared to fingolimod. |
| RRMS Patients (DreaMS Trial) | 0.05, 0.10, or 0.15 mg (once daily) | Significant reduction in Gd-enhancing brain lesions, indicating target engagement and efficacy. |
Note: Specific pharmacokinetic parameters (AUC, Cmax, Tmax, half-life, oral bioavailability) from these clinical studies are not publicly available.
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic studies of this compound are not fully disclosed. However, based on related publications and standard practices for this class of drugs, the following methodologies were likely employed.
Preclinical Pharmacokinetic Studies
-
Animal Models: Studies were conducted in rats and cynomolgus monkeys.
-
Administration: this compound was administered orally.
-
Sample Collection: Serial blood samples were likely collected at various time points post-administration to characterize the concentration-time profile.
-
Bioanalysis: Plasma concentrations of this compound were likely determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is the standard for this type of analysis.
Clinical Pharmacokinetic Studies
-
Study Design: The study in healthy volunteers was a randomized, double-blind, placebo-controlled, parallel-group design. The DreaMS trial was a double-blind, placebo-controlled Phase II study.
-
Subjects: Studies included healthy volunteers and patients with relapsing-remitting multiple sclerosis.
-
Dosing: Oral doses ranging from 0.01 mg to 0.15 mg were administered once daily.
-
Pharmacokinetic Sampling: Blood samples for pharmacokinetic analysis were likely collected at pre-defined time points, including pre-dose and at multiple time points post-dose, to determine parameters such as AUC and Cmax.
-
Pharmacodynamic Assessments: Lymphocyte counts were monitored as a key pharmacodynamic biomarker.
Bioanalytical Method
While a specific validated method for this compound is not publicly available, a typical LC-MS/MS method for the quantification of a small molecule like this compound in a biological matrix (e.g., plasma) would involve the following steps:
-
Sample Preparation: Protein precipitation of plasma samples followed by centrifugation.
-
Chromatographic Separation: High-performance liquid chromatography (HPLC) with a suitable column to separate this compound from endogenous plasma components.
-
Mass Spectrometric Detection: Tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode for sensitive and selective detection.
Conclusion
This compound is a selective S1P₁ and S1P₅ receptor agonist that demonstrated a clear pharmacodynamic effect of reducing peripheral lymphocyte counts in both preclinical models and human subjects. While the discontinuation of its clinical development has limited the public availability of comprehensive quantitative pharmacokinetic data, the existing information indicates a dose- and concentration-dependent effect consistent with its mechanism of action. Further detailed insights into its absorption, distribution, metabolism, excretion, and oral bioavailability would require access to the full study reports from its preclinical and clinical development programs.
References
- 1. Preventive and Therapeutic Efficacy of ONO-4641, a Selective Agonist for Sphingosine 1-Phosphate Receptor 1 and 5, in Preclinical Models of Type 1 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and immunomodulatory actions of ONO-4641, a novel selective agonist for sphingosine 1-phosphate receptors 1 and 5, in preclinical models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine 1-Phosphate Receptor Modulator ONO-4641 Regulates Trafficking of T Lymphocytes and Hematopoietic Stem Cells and Alleviates Immune-Mediated Aplastic Anemia in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Ceralifimod (ONO-4641): A Technical Overview of its Preclinical Efficacy and Mechanism of Action in Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ceralifimod (ONO-4641) is a potent and selective oral agonist for the sphingosine-1-phosphate (S1P) receptors 1 and 5 (S1P1 and S1P5).[1] Its mechanism of action, centered on the functional antagonism of the S1P1 receptor, positions it as a promising immunomodulatory agent for autoimmune diseases, particularly multiple sclerosis (MS). By inducing the internalization and degradation of S1P1 on lymphocytes, this compound effectively sequesters these immune cells within secondary lymphoid organs, preventing their infiltration into the central nervous system (CNS) and other sites of inflammation.[2][3] This technical guide provides a comprehensive overview of the preclinical data supporting this compound's potential, details the experimental protocols used in its evaluation, and visualizes its core mechanism and experimental workflows.
Core Mechanism of Action: S1P Receptor Modulation
The sphingosine-1-phosphate (S1P) signaling system is a critical regulator of immune cell trafficking.[4] A concentration gradient of S1P exists between the blood/lymph (high concentration) and lymphoid tissues (low concentration), which guides the egress of lymphocytes from lymph nodes into circulation.[4] This process is dependent on the S1P1 receptor expressed on the surface of lymphocytes.
This compound acts as a functional antagonist of S1P1. Upon binding, it initially activates the receptor but subsequently causes its profound down-regulation and internalization. This renders the lymphocytes unresponsive to the S1P gradient, trapping them within the lymph nodes. This sequestration of autoreactive lymphocytes is the primary mechanism by which this compound exerts its therapeutic effects in autoimmune models. Additionally, this compound is an agonist for S1P5, a receptor found on oligodendrocytes and other CNS cells, suggesting potential for direct neuroprotective effects beyond lymphocyte sequestration.
References
- 1. Efficacy and immunomodulatory actions of ONO-4641, a novel selective agonist for sphingosine 1-phosphate receptors 1 and 5, in preclinical models of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and immunomodulatory actions of ONO-4641, a novel selective agonist for sphingosine 1-phosphate receptors 1 and 5, in preclinical models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Update on Sphingosine-1-Phosphate Receptor 1 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine 1-phosphate Receptor Modulator Therapy for Multiple Sclerosis: Differential Downstream Receptor Signalling and Clinical Profile Effects - PMC [pmc.ncbi.nlm.nih.gov]
The Role of S1P5 Agonism in the Therapeutic Effects of Ceralifimod: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceralifimod (ONO-4641) is a selective sphingosine-1-phosphate (S1P) receptor agonist with high potency for the S1P1 and S1P5 subtypes. While the immunomodulatory effects of S1P1 agonism are well-established in the context of autoimmune diseases like multiple sclerosis, the contribution of S1P5 agonism to this compound's overall therapeutic profile is a subject of increasing interest. This technical guide provides an in-depth analysis of the role of S1P5 agonism in the effects of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways and workflows.
Introduction to this compound and S1P Receptor Modulation
This compound is a second-generation S1P receptor modulator developed for the treatment of autoimmune diseases.[1][2] Unlike the first-generation S1P receptor modulator fingolimod, which is non-selective, this compound exhibits high selectivity for S1P1 and S1P5 receptors. This selectivity is thought to confer a more favorable safety profile by avoiding the side effects associated with S1P3 activation. The primary mechanism of action for S1P receptor modulators in autoimmune diseases involves the functional antagonism of S1P1 on lymphocytes, leading to their sequestration in lymph nodes and a reduction of circulating autoimmune cells. However, the potent agonism of this compound at the S1P5 receptor suggests additional, potentially neuroprotective, mechanisms of action, particularly relevant in neuroinflammatory conditions like multiple sclerosis.
Quantitative Data on this compound's Receptor Engagement
The following tables summarize the key quantitative data regarding this compound's binding affinity and functional potency at S1P receptors.
Table 1: Receptor Binding Affinity (Ki) of this compound
| Receptor Subtype | Ki (nM) |
| S1P1 | 0.626 |
| S1P2 | >5450 |
| S1P3 | >5630 |
| S1P4 | 28.7 |
| S1P5 | 0.574 |
Table 2: Functional Agonist Potency (EC50) of this compound
| Assay Type | Receptor Subtype | EC50 (nM) |
| cAMP Assay | Human S1P1 | 0.027 |
| cAMP Assay | Human S1P5 | 0.33 |
| GTPγS Binding Assay | Human S1P1 | 0.0273 |
| GTPγS Binding Assay | Human S1P5 | 0.334 |
The S1P5 Receptor and its Signaling Pathways
The S1P5 receptor, also known as EDG8, is predominantly expressed in the central nervous system, particularly in oligodendrocytes, and also on natural killer (NK) cells. Its activation by this compound initiates distinct downstream signaling cascades. S1P5 is known to couple to Gi and G12/13 G-proteins.
Activation of the Gi pathway by S1P5 agonism leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway can also activate the PI3K/Akt cascade, which is implicated in promoting oligodendrocyte survival. The coupling of S1P5 to G12/13 activates the Rho/ROCK pathway, which has been shown to be involved in oligodendrocyte process retraction. The dual functionality of S1P5 in both survival and morphological changes of oligodendrocytes highlights its potential role in myelination and remyelination processes.
Experimental Protocols
In Vitro Assays
4.1.1. Receptor Binding Assay
This assay determines the binding affinity (Ki) of this compound to S1P receptors.
-
Objective: To quantify the equilibrium dissociation constant of this compound for S1P receptor subtypes.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing recombinant human S1P receptors (S1P1, S1P2, S1P3, S1P4, or S1P5) are prepared.
-
Competitive Binding: A constant concentration of a radiolabeled S1P ligand (e.g., [33P]-S1P) is incubated with the receptor-expressing membranes in the presence of varying concentrations of unlabeled this compound.
-
Incubation: The reaction mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a filter plate.
-
Quantification: The amount of bound radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
-
4.1.2. cAMP Functional Assay
This assay measures the functional potency (EC50) of this compound at Gi-coupled S1P receptors.
-
Objective: To determine the concentration of this compound that produces 50% of the maximal inhibition of cAMP production.
-
Methodology:
-
Cell Culture: Cells stably expressing the S1P receptor of interest (e.g., CHO-K1 cells) are cultured.
-
Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) followed by stimulation with forskolin (to induce cAMP production) in the presence of varying concentrations of this compound.
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF, ELISA).
-
Data Analysis: A dose-response curve is generated, and the EC50 value is calculated.
-
4.1.3. GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor agonism.
-
Objective: To quantify the potency and efficacy of this compound in stimulating G-protein activation.
-
Methodology:
-
Membrane Preparation: Similar to the binding assay, membranes from cells expressing the S1P receptor are used.
-
Reaction Mixture: Membranes are incubated with varying concentrations of this compound in the presence of GDP and [35S]GTPγS.
-
G-protein Activation: Agonist binding promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.
-
Separation and Quantification: The reaction is stopped, and the amount of [35S]GTPγS bound to the G-proteins is measured after filtration.
-
Data Analysis: The EC50 and Emax values are determined from the dose-response curve.
-
In Vivo Models
4.2.1. Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is a widely used animal model for multiple sclerosis.
-
Objective: To evaluate the efficacy of this compound in preventing or treating neuroinflammation and demyelination.
-
Methodology:
-
Induction: EAE is induced in susceptible rodent strains (e.g., Lewis rats or C57BL/6 mice) by immunization with a myelin-derived peptide (e.g., MOG35-55) emulsified in Complete Freund's Adjuvant (CFA), often accompanied by pertussis toxin administration.
-
Treatment: this compound is administered orally, either prophylactically (before disease onset) or therapeutically (after disease onset).
-
Clinical Scoring: Animals are monitored daily for clinical signs of disease (e.g., tail limpness, limb paralysis) and scored on a standardized scale.
-
Histopathology: At the end of the study, spinal cords and brains are collected for histological analysis of inflammation (e.g., H&E staining) and demyelination (e.g., Luxol fast blue staining).
-
Immunophenotyping: Peripheral blood and lymphoid organs can be analyzed for lymphocyte counts and subset distribution.
-
4.2.2. Collagen-Induced Arthritis (CIA) Model
CIA is a common model for studying rheumatoid arthritis.
-
Objective: To assess the anti-inflammatory and immunomodulatory effects of this compound in a model of autoimmune arthritis.
-
Methodology:
-
Induction: Arthritis is induced in susceptible mouse strains (e.g., DBA/1) by immunization with type II collagen emulsified in CFA, followed by a booster immunization.
-
Treatment: this compound is administered orally.
-
Arthritis Scoring: Joints are scored for signs of inflammation, such as redness, swelling, and joint distortion.
-
Histopathology: Joint tissues are examined for synovial inflammation, cartilage destruction, and bone erosion.
-
Discussion: The Significance of S1P5 Agonism
The potent agonism of this compound at the S1P5 receptor, in addition to its effects on S1P1, suggests a multifaceted mechanism of action. While S1P1 agonism is primarily responsible for the peripheral immunomodulatory effects through lymphocyte sequestration, S1P5 agonism may contribute to direct effects within the central nervous system.
The high expression of S1P5 on oligodendrocytes, the myelin-producing cells of the CNS, is particularly noteworthy. The activation of S1P5 and its downstream signaling pathways, such as the PI3K/Akt pathway, may promote oligodendrocyte survival, which is crucial for both maintaining myelin integrity and facilitating remyelination in demyelinating diseases. The role of the Rho/ROCK pathway in process retraction suggests a potential involvement in the dynamic regulation of oligodendrocyte morphology during myelination.
In preclinical models of multiple sclerosis, such as EAE, this compound has demonstrated efficacy in reducing disease severity and CNS inflammation. While the reduction in lymphocyte infiltration due to S1P1 agonism is a major contributor to this effect, a direct neuroprotective effect mediated by S1P5 on oligodendrocytes cannot be ruled out and warrants further investigation.
Conclusion
This compound is a selective S1P1 and S1P5 receptor agonist with a well-defined profile of high potency at these two receptor subtypes. The agonism at S1P1 accounts for its profound immunomodulatory effects observed in preclinical and clinical studies. The concurrent agonism at S1P5 presents a compelling additional mechanism, particularly for neuroinflammatory and neurodegenerative diseases, by potentially promoting the survival and function of oligodendrocytes. A thorough understanding of the distinct and synergistic roles of S1P1 and S1P5 activation is crucial for the continued development and optimal clinical application of this compound and other next-generation S1P receptor modulators. Further research is needed to fully elucidate the in vivo consequences of S1P5 agonism in the context of this compound treatment.
References
- 1. Sphingosine 1-Phosphate Receptor Modulator ONO-4641 Regulates Trafficking of T Lymphocytes and Hematopoietic Stem Cells and Alleviates Immune-Mediated Aplastic Anemia in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and immunomodulatory actions of ONO-4641, a novel selective agonist for sphingosine 1-phosphate receptors 1 and 5, in preclinical models of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Ceralifimod In Vitro Assay Protocols for S1P Receptor Activation: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceralifimod (ONO-4641) is a potent and selective agonist for the Sphingosine-1-Phosphate (S1P) receptors S1P1 and S1P5.[1][2] As a modulator of these receptors, this compound holds therapeutic potential, particularly in the context of autoimmune diseases like multiple sclerosis, by regulating lymphocyte trafficking.[2][3][4] The following application notes provide detailed protocols for in vitro assays to characterize the activation of S1P receptors by this compound, enabling researchers to assess its potency, efficacy, and signaling profile.
S1P Receptor Signaling Pathway
Sphingosine-1-phosphate receptors are G protein-coupled receptors (GPCRs) that, upon ligand binding, initiate a cascade of intracellular events. S1P1, the primary target of this compound, predominantly couples to the Gαi/o family of G proteins. Activation of Gαi/o leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, the dissociation of the Gβγ subunits can activate downstream effector pathways, including phospholipase C (PLC), which leads to calcium mobilization, and pathways involving Ras-Erk and PI3 kinase that regulate cell survival and migration. A critical consequence of S1P1 activation by agonists is the subsequent receptor internalization, a process that is fundamental to the mechanism of action of S1P receptor modulators in immune regulation.
Figure 1: Simplified S1P1 receptor signaling cascade upon activation by this compound.
Quantitative Data Summary
The following table summarizes the in vitro pharmacological data for this compound at human S1P receptors. This data is crucial for understanding its potency and selectivity.
| Receptor Subtype | Assay Type | Parameter | This compound Value (pM) | Reference Compound (S1P) | Cell Line |
| Human S1P1 | GTPγS Binding | EC50 | 27.3 | ~150 pM | CHO or HEK293 |
| Human S1P5 | GTPγS Binding | EC50 | 334 | - | CHO or HEK293 |
| Human S1P1 | Receptor Internalization | Emax | ~90% (at 25 nM) | - | - |
Note: EC50 values represent the concentration of the agonist that gives half-maximal response. Emax represents the maximum response that can be produced by the drug.
Experimental Protocols
GTPγS Binding Assay
This assay measures the activation of G proteins, a proximal event to receptor activation, by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.
Figure 2: Workflow for the GTPγS binding assay.
Materials:
-
Cell Membranes: Membranes prepared from a cell line stably overexpressing the human S1P receptor of interest (e.g., CHO or HEK293 cells).
-
Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, and 0.1% fatty acid-free BSA.
-
[³⁵S]GTPγS: Radiolabeled non-hydrolyzable GTP analog.
-
Guanosine Diphosphate (GDP): To keep G proteins in an inactive state prior to stimulation.
-
This compound: Test compound, serially diluted.
-
Glass Fiber Filter Plates: (e.g., Millipore GF/B).
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target S1P receptor in a lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
Serially diluted this compound or reference agonist (S1P).
-
GDP (final concentration typically 10-30 µM).
-
Cell membranes (5-20 µg of protein per well).
-
-
Pre-incubation: Incubate the plate for 15-20 minutes at 30°C.
-
Reaction Initiation: Add [³⁵S]GTPγS (final concentration 0.1-0.5 nM) to all wells to start the reaction.
-
Incubation: Incubate for 30-60 minutes at 30°C with gentle shaking.
-
Termination: Terminate the assay by rapid filtration through a pre-soaked glass fiber filter plate using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine specific binding by subtracting non-specific binding (in the presence of a saturating concentration of unlabeled GTPγS) from total binding. Plot the specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled GPCRs or Gi-coupled receptors that can be engineered to couple to Gq pathways.
Materials:
-
Cell Line: HTC4 or HEK293 cells stably or transiently expressing the S1P receptor of interest. For Gi-coupled receptors like S1P1, co-expression with a promiscuous G protein like Gα16 or a chimeric G protein (e.g., Gαqi5) is often necessary to elicit a robust calcium signal.
-
Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: Krebs buffer or Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
This compound: Test compound, serially diluted.
-
Fluorescence Plate Reader: With automated injection capabilities (e.g., FlexStation or FLIPR).
Procedure:
-
Cell Plating: Seed cells into black-walled, clear-bottom 96-well plates and culture overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and add the calcium indicator dye solution (e.g., Fluo-4 AM in assay buffer). Incubate for 45-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Assay Execution:
-
Place the plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Use the instrument's injector to add serially diluted this compound to the wells.
-
Immediately begin kinetic reading of fluorescence intensity over a period of 1-3 minutes.
-
-
Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition. Plot ΔF against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.
Receptor Internalization Assay (Flow Cytometry)
This assay quantifies the agonist-induced internalization of S1P receptors from the cell surface.
Materials:
-
Cell Line: A cell line expressing the S1P receptor with an N-terminal epitope tag (e.g., FLAG or HA), or primary lymphocytes.
-
Primary Antibody: A fluorescently conjugated antibody targeting the epitope tag or a receptor-specific extracellular domain.
-
This compound: Test compound.
-
FACS Buffer: PBS with 1% BSA and 0.1% sodium azide.
-
Flow Cytometer.
Procedure:
-
Cell Treatment: Incubate cells in suspension with various concentrations of this compound or a control agonist for a defined period (e.g., 30-60 minutes) at 37°C to induce internalization.
-
Staining: Place the cells on ice to stop internalization. Add a saturating concentration of the fluorescently labeled primary antibody and incubate for 30-60 minutes in the dark.
-
Washing: Wash the cells with cold FACS buffer to remove unbound antibody.
-
Flow Cytometry: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: The mean fluorescence intensity (MFI) of the cell population is proportional to the number of receptors remaining on the cell surface. Calculate the percentage of internalization for each this compound concentration relative to the untreated control. Plot the percentage of internalization against the logarithm of the agonist concentration to determine the EC50 and Emax.
BRET Assay for G-protein Activation
Bioluminescence Resonance Energy Transfer (BRET) assays can monitor the interaction between proteins in real-time in living cells. For S1P receptor activation, BRET can be used to measure the dissociation of G protein subunits.
Figure 3: Logic of the BRET-based G-protein activation assay.
Materials:
-
Cell Line: HEK293 cells.
-
Expression Plasmids: Plasmids encoding the S1P receptor, Gα subunit fused to a BRET donor (e.g., Renilla Luciferase, Rluc), and a Gγ subunit fused to a BRET acceptor (e.g., Venus or GFP). The Gβ subunit is also co-expressed.
-
Transfection Reagent.
-
BRET Substrate: Coelenterazine h.
-
Luminometer: Capable of sequential or simultaneous dual-emission detection.
Procedure:
-
Transfection: Co-transfect HEK293 cells with the expression plasmids for the S1P receptor, Gα-Rluc, Gβ, and Gγ-Venus.
-
Cell Plating: After 24 hours, seed the transfected cells into white, 96-well microplates.
-
Assay:
-
48 hours post-transfection, wash the cells with assay buffer.
-
Add the BRET substrate, coelenterazine h.
-
Measure the baseline BRET signal using a luminometer that can detect the emissions from both the donor (e.g., ~480 nm) and the acceptor (e.g., ~530 nm).
-
Add this compound at various concentrations and monitor the change in the BRET signal over time.
-
-
Data Analysis: The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission. Agonist-induced G protein activation leads to the dissociation of the Gα and Gβγ subunits, causing a decrease in the BRET signal. Plot the change in BRET ratio against the logarithm of the agonist concentration to determine the EC50.
Conclusion
The in vitro assays described provide a comprehensive toolkit for characterizing the pharmacological activity of this compound on S1P receptors. The GTPγS binding assay offers a direct measure of G protein activation, while calcium mobilization and receptor internalization assays provide insights into downstream signaling and regulatory events. The BRET assay allows for real-time monitoring of G protein activation in a live-cell context. Together, these methods enable a thorough evaluation of this compound's potency, efficacy, and mechanism of action, supporting its development as a therapeutic agent.
References
Application Note and Protocols: Determination of Ceralifimod EC50 using a cAMP Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceralifimod (ONO-4641) is a potent and selective agonist for the sphingosine-1-phosphate receptors S1P1 and S1P5.[1][2][3] These G protein-coupled receptors (GPCRs) are crucial in regulating lymphocyte trafficking, making them attractive therapeutic targets for autoimmune diseases such as multiple sclerosis.[4][5] The S1P1 receptor, in particular, couples to the Gαi subunit of the heterotrimeric G protein. Activation of the S1P1 receptor by an agonist like this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This application note provides a detailed protocol for determining the half-maximal effective concentration (EC50) of this compound at the human S1P1 receptor using a competitive immunoassay that measures intracellular cAMP concentrations.
Principle of the Assay
This protocol describes a method to quantify the potency of this compound by measuring its ability to inhibit forskolin-stimulated cAMP production in a cell line stably expressing the human S1P1 receptor. Forskolin directly activates adenylyl cyclase, leading to a robust increase in intracellular cAMP. In the presence of an S1P1 agonist like this compound, the activated Gαi pathway counteracts this stimulation, causing a dose-dependent decrease in cAMP levels. The EC50 value is determined by generating a dose-response curve and calculating the concentration of this compound that produces 50% of its maximal inhibitory effect. Commercially available cAMP assay kits, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen technology, are suitable for this purpose.
Data Presentation
The potency of this compound at the S1P1 and S1P5 receptors has been previously determined using cAMP assays. The following table summarizes these reported values.
| Compound | Target Receptor | EC50 Value (nM) | Assay Type |
| This compound | Human S1P1 | 0.027 | cAMP Assay |
| This compound | Human S1P5 | 0.33 | cAMP Assay |
Data sourced from multiple suppliers and publications.
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway of the S1P1 receptor upon activation by an agonist, leading to the inhibition of cAMP production.
Caption: S1P1 receptor signaling pathway.
Experimental Workflow Diagram
This diagram outlines the major steps of the experimental protocol for determining the EC50 value of this compound.
Caption: Experimental workflow for the cAMP assay.
Experimental Protocols
This protocol is a general guideline and may require optimization depending on the specific cell line and cAMP assay kit used.
Materials and Reagents
-
Cell Line: A mammalian cell line (e.g., CHO-K1 or HEK293) stably expressing the human S1P1 receptor.
-
This compound: Purity ≥95%. Prepare a concentrated stock solution (e.g., 10 mM) in DMSO.
-
Forskolin: To stimulate adenylyl cyclase.
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS), antibiotics, and a selection agent (if required).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or PBS, often supplemented with a phosphodiesterase (PDE) inhibitor like IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.
-
cAMP Assay Kit: A commercial kit for cAMP detection (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Plates: 384-well, white, opaque microplates suitable for the chosen detection method.
-
Reagents for cell culture and handling: Trypsin-EDTA, PBS, etc.
Protocol: Agonist Dose-Response for a Gi-Coupled Receptor
Objective: To determine the EC50 value of this compound.
1. Cell Culture and Seeding: a. Culture the S1P1-expressing cells in T75 flasks until they reach 80-90% confluency. b. On the day of the assay, wash the cells with PBS and detach them using Trypsin-EDTA. c. Resuspend the cells in assay buffer and perform a cell count. d. Dilute the cell suspension to the desired concentration (e.g., 2,000-5,000 cells per 5 µL), which should be optimized beforehand. e. Dispense 5 µL of the cell suspension into each well of a 384-well plate.
2. Compound Preparation: a. Prepare a serial dilution of this compound in assay buffer. It is recommended to perform an 11-point dilution series (e.g., starting from 1 µM down to the pM range) to generate a complete dose-response curve. b. Include a vehicle control (assay buffer with the same final concentration of DMSO as the highest this compound concentration) and a positive control (forskolin only).
3. Cell Stimulation: a. Prepare a working solution of forskolin in assay buffer. The final concentration of forskolin should be at its EC80 (the concentration that gives 80% of its maximal effect), which needs to be predetermined for the specific cell line. A common starting point is 1-10 µM. b. Add 5 µL of the this compound serial dilutions to the respective wells containing cells. c. Immediately add 5 µL of the forskolin working solution to all wells (except for the negative control wells, which receive only assay buffer). d. The final volume in each well will be 15 µL.
4. Incubation: a. Seal the plate and incubate at room temperature for 30-60 minutes. The optimal incubation time should be determined during assay development.
5. cAMP Detection: a. Following incubation, proceed with the cAMP detection protocol as per the manufacturer's instructions for the chosen assay kit. This typically involves adding a lysis buffer followed by the detection reagents. b. For HTRF and AlphaScreen assays, this usually involves adding the acceptor and donor beads/antibodies. c. Incubate the plate for the recommended time (e.g., 60 minutes at room temperature), protected from light.
6. Plate Reading: a. Read the plate using a microplate reader compatible with the detection technology (e.g., an HTRF-compatible reader).
Data Analysis
-
Calculate Signal Ratios: For HTRF assays, calculate the ratio of the emission at 665 nm to that at 620 nm and multiply by 10,000. For other assays, follow the kit's instructions.
-
Data Normalization:
-
The signal from the vehicle control (with forskolin) represents the 0% inhibition level.
-
The signal from a high concentration of a known S1P1 agonist or this compound that produces a maximal effect represents 100% inhibition.
-
Normalize the data by expressing the response at each this compound concentration as a percentage of the maximal inhibition.
-
-
Dose-Response Curve: Plot the normalized response (Y-axis) against the logarithm of the this compound concentration (X-axis).
-
EC50 Calculation: Fit the data to a four-parameter logistic (sigmoidal) curve using a suitable software package (e.g., GraphPad Prism, R). The EC50 is the concentration of this compound that elicits a 50% response between the baseline and the maximum response.
Conclusion
This application note provides a comprehensive framework for determining the EC50 value of this compound at the S1P1 receptor. The described cAMP assay is a robust and reliable method for quantifying the potency of S1P1 agonists and is a critical tool in the preclinical characterization of such compounds for the development of novel therapeutics for autoimmune diseases. Careful optimization of assay parameters such as cell number, forskolin concentration, and incubation times is essential for generating accurate and reproducible results.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Sphingosine 1-phosphate receptor modulators in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Ceralifimod Administration Protocol for In Vivo Rodent Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the in vivo administration of Ceralifimod (ONO-4641) in rodent models. This compound is a potent and selective agonist of sphingosine-1-phosphate receptors 1 and 5 (S1P1 and S1P5), playing a crucial role in lymphocyte trafficking and immune modulation.[1][2] These protocols are designed to guide researchers in conducting reproducible in vivo studies to evaluate the efficacy and mechanism of action of this compound in preclinical models of autoimmune diseases, particularly experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.
Mechanism of Action and Signaling Pathway
This compound is an immunomodulatory compound that acts as a functional antagonist of the S1P1 receptor.[3] By binding to S1P1 on lymphocytes, it induces receptor internalization and degradation, thereby preventing lymphocytes from egressing out of lymph nodes.[3] This sequestration of lymphocytes in secondary lymphoid organs reduces the infiltration of autoreactive lymphocytes into the central nervous system (CNS), mitigating inflammation and subsequent tissue damage.[2] this compound also demonstrates agonistic activity at the S1P5 receptor, which is expressed in the CNS, although the full implications of this interaction are still under investigation.
S1P1 and S1P5 Signaling Pathway
Caption: this compound activates S1P1 and S1P5 receptors, leading to downstream signaling and receptor internalization, ultimately inhibiting lymphocyte egress.
Quantitative Data Summary
The following tables summarize the in vivo effects of this compound in rodent models of EAE.
Table 1: Effect of this compound on Peripheral Blood Lymphocyte Counts in NOD Mice
| Treatment Group | Dose (mg/kg) | Mean Reduction in Lymphocytes (%) | Time Point |
| Vehicle (0.5% MC) | - | 0 | 24 hours |
| This compound | 0.01 | ~20 | 24 hours |
| This compound | 0.03 | ~60 | 24 hours |
| This compound | 0.1 | ~80 | 24 hours |
Table 2: Efficacy of this compound in a Rat EAE Model
| Treatment Group | Dose (mg/kg) | Maximum Clinical Score (Mean ± SEM) |
| Vehicle (0.5% MC) | - | 3.5 ± 0.3 |
| This compound | 0.03 | 1.8 ± 0.5 |
| This compound | 0.1 | 0.3 ± 0.2 |
*p < 0.01 vs. Vehicle
Table 3: Pharmacokinetic Parameters of this compound in Rodents
| Compound | Species | Dose (mg/kg) | Route | Tmax (h) | Cmax (ng/mL) | Half-life (h) | Oral Bioavailability (%) |
| Fingolimod | Rat | 1.0 | Oral | 4.0 | 23.9 | 10.0 | 66 |
| Fingolimod | Mouse | 1.0 | Oral | 2.0 | 114 | 7.0 | 48 |
Experimental Protocols
This compound Formulation and Administration
Materials:
-
This compound (ONO-4641) powder
-
Methylcellulose (MC), 0.5% (w/v) in sterile water
-
Sterile water
-
Vortex mixer
-
Sonicator
-
Oral gavage needles (size appropriate for rats or mice)
-
Syringes
Protocol:
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This solution serves as the vehicle for this compound suspension.
-
This compound Suspension:
-
Calculate the required amount of this compound based on the desired dose (e.g., 0.01, 0.03, or 0.1 mg/kg) and the number and weight of the animals.
-
Weigh the this compound powder and suspend it in the 0.5% methylcellulose vehicle to the final desired concentration.
-
Vortex the suspension vigorously for 1-2 minutes to ensure homogeneity.
-
If necessary, sonicate the suspension for 5-10 minutes to aid in dispersion.
-
-
Oral Administration:
-
Administer the this compound suspension to the animals via oral gavage. The typical administration volume is 5-10 mL/kg for rats and 10 mL/kg for mice.
-
Ensure the suspension is well-mixed immediately before each administration.
-
For chronic studies, this compound is typically administered once daily.
-
Induction of Experimental Autoimmune Encephalomyelitis (EAE)
Materials:
-
Female Lewis rats (8-10 weeks old)
-
Guinea pig spinal cord homogenate (GPSCH) or myelin basic protein (MBP)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Syringes and needles
Protocol:
-
Antigen Emulsion Preparation: Prepare an emulsion of GPSCH or MBP in CFA.
-
Immunization:
-
On day 0, immunize each rat with a subcutaneous injection of the antigen emulsion into one hind footpad.
-
The total volume of the injection is typically 0.1 mL.
-
-
Clinical Scoring:
-
Monitor the animals daily for clinical signs of EAE starting from day 7 post-immunization.
-
Score the clinical signs based on a standardized scale (e.g., 0 = no signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = moribund; 5 = death).
-
Materials:
-
Female NOD mice (8-10 weeks old)
-
Myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Phosphate-buffered saline (PBS)
-
Syringes and needles
Protocol:
-
Antigen Emulsion Preparation: Prepare an emulsion of MOG 35-55 peptide in CFA.
-
Immunization:
-
On day 0, immunize each mouse with a subcutaneous injection of the MOG/CFA emulsion at the base of the tail or in the flank.
-
On days 0 and 2, administer pertussis toxin intraperitoneally.
-
-
Clinical Scoring:
-
Monitor the animals daily for clinical signs of EAE starting from day 7 post-immunization using a standardized scoring system as described for rats.
-
This compound Treatment in EAE Models Experimental Workflow
Caption: Experimental workflow for evaluating this compound in rodent EAE models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Efficacy and immunomodulatory actions of ONO-4641, a novel selective agonist for sphingosine 1-phosphate receptors 1 and 5, in preclinical models of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and immunomodulatory actions of ONO-4641, a novel selective agonist for sphingosine 1-phosphate receptors 1 and 5, in preclinical models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Lymphocyte Populations After Ceralifimod Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceralifimod (ONO-4641) is a selective sphingosine-1-phosphate (S1P) receptor modulator that exhibits high potency for S1P receptor 1 (S1P1) and S1P5.[1][2] Its mechanism of action involves the functional antagonism of S1P1 receptors on lymphocytes, which are crucial for their egress from secondary lymphoid organs.[1][3] By promoting the internalization and degradation of S1P1, this compound effectively sequesters lymphocytes, particularly T and B cells, within the lymph nodes, leading to a dose-dependent reduction of these cells in the peripheral circulation.[1] This application note provides a detailed overview of the effects of this compound on lymphocyte populations and outlines a comprehensive protocol for their analysis using flow cytometry.
Mechanism of Action: S1P1 Receptor Modulation
This compound, as an S1P1 agonist, initially activates the receptor. However, this is followed by the internalization and subsequent degradation of the S1P1 receptor, rendering the lymphocytes unresponsive to the natural S1P gradient that guides their exit from lymph nodes. This leads to a reversible, dose-dependent reduction in circulating lymphocytes.
References
- 1. Efficacy and immunomodulatory actions of ONO-4641, a novel selective agonist for sphingosine 1-phosphate receptors 1 and 5, in preclinical models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and immunomodulatory actions of ONO-4641, a novel selective agonist for sphingosine 1-phosphate receptors 1 and 5, in preclinical models of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Single‐dose of LC51‐0255, a selective S1P1 receptor modulator, showed dose‐dependent and reversible reduction of absolute lymphocyte count in humans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ceralifimod Dose-Response Studies in Primary Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceralifimod (ONO-4641) is a potent and selective agonist of the sphingosine-1-phosphate receptor 1 (S1P1) and S1P5.[1] Its primary mechanism of action involves the modulation of lymphocyte trafficking. By inducing the internalization of S1P1 receptors on lymphocytes, this compound prevents their egress from secondary lymphoid organs, leading to a reduction in circulating lymphocytes.[1][2][3] This sequestration of lymphocytes, particularly autoreactive T and B cells, underlies its therapeutic potential in autoimmune diseases such as multiple sclerosis.[1] These application notes provide an overview of the dose-dependent effects of this compound on primary immune cells and detailed protocols for conducting key in vitro dose-response studies.
Data Presentation: this compound Dose-Response in Primary Immune Cells
While specific in vitro dose-response data for this compound on primary human immune cells is not extensively published, data from in vivo studies and for similar S1P1 modulators provide valuable insights into its potency and efficacy.
Table 1: In Vitro Receptor Agonist Activity of this compound
| Receptor Subtype | EC50 (nM) | Cell System | Reference |
| Human S1P1 | 0.0273 | Recombinant cell line | |
| Human S1P5 | 0.334 | Recombinant cell line |
Table 2: In Vivo Dose-Dependent Reduction of Peripheral Blood Lymphocytes by this compound
| Species | Dose (mg/kg) | % Reduction in Lymphocytes | Time Point | Reference |
| Rat | 0.03 | Dose-dependent suppression | - | |
| Rat | 0.1 | Maximum effect | 12 hours | |
| Human | 0.05 mg (daily) | - | 14 days | |
| Human | 0.10 mg (daily) | -56% from baseline | 14 days |
Table 3: Representative In Vitro Dose-Response of a Selective S1P1 Modulator (Cenerimod) on Primary Human T Cells
This data is for Cenerimod, a compound with a similar mechanism of action to this compound, and is provided as a representative example.
| Assay | Cell Type | EC50 / IC50 (nM) | Readout | Reference |
| S1P1 Receptor Internalization | Primary Human CD4+ T Cells | ~1 | S1P1 surface expression | |
| S1P1 Receptor Internalization | Primary Human CD8+ T Cells | ~1 | S1P1 surface expression | |
| Inhibition of Chemotaxis | Activated Primary Human T Cells | ~0.1-1 | Inhibition of migration towards S1P |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in T Cells
The binding of this compound to the S1P1 receptor on T cells initiates a signaling cascade that leads to receptor internalization and functional antagonism. This prevents the T cell from sensing the natural S1P gradient that guides its egress from lymph nodes.
Experimental Workflow: S1P1 Receptor Internalization Assay
This workflow outlines the key steps for assessing the dose-dependent internalization of the S1P1 receptor on primary T cells induced by this compound.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Human T Cells
Objective: To isolate and culture primary human T cells from peripheral blood for use in subsequent dose-response assays.
Materials:
-
Whole blood from healthy donors
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
T cell isolation kit (e.g., Pan T Cell Isolation Kit, human)
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the peripheral blood mononuclear cell (PBMC) layer.
-
Wash the PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet and count the cells.
-
Isolate T cells from the PBMC suspension according to the manufacturer's instructions for the T cell isolation kit.
-
Resuspend the purified T cells in complete RPMI-1640 medium.
-
Culture the T cells overnight at 37°C in a humidified 5% CO2 incubator to allow for the re-expression of surface S1P1 receptors.
Protocol 2: S1P1 Receptor Internalization Assay using Flow Cytometry
Objective: To quantify the dose-dependent internalization of the S1P1 receptor on primary human T cells following treatment with this compound.
Materials:
-
Isolated and cultured primary human T cells
-
This compound stock solution (in DMSO)
-
Complete RPMI-1640 medium
-
Fluorochrome-conjugated antibodies: Anti-human CD3, Anti-human CD4, Anti-human CD8, Anti-human S1P1
-
Flow cytometry buffer (PBS with 2% FBS)
-
96-well V-bottom plate
-
Flow cytometer
Procedure:
-
Prepare a serial dilution of this compound in complete RPMI-1640 medium to achieve final concentrations ranging from 0.01 nM to 100 nM. Include a vehicle control (DMSO).
-
Plate 1 x 10^5 T cells per well in a 96-well V-bottom plate.
-
Add the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 30-60 minutes at 37°C in a humidified 5% CO2 incubator.
-
Wash the cells twice with cold flow cytometry buffer by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cells in the antibody cocktail prepared in flow cytometry buffer.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with flow cytometry buffer.
-
Resuspend the cells in flow cytometry buffer for analysis.
-
Acquire data on a flow cytometer, collecting a sufficient number of events for each sample.
-
Analyze the data using flow cytometry software. Gate on CD3+ T cells, and then on CD4+ and CD8+ subsets.
-
Determine the median fluorescence intensity (MFI) of S1P1 staining for each this compound concentration.
-
Normalize the S1P1 MFI to the vehicle control and plot the dose-response curve to calculate the EC50 for receptor internalization.
Protocol 3: T Cell Chemotaxis (Transwell Migration) Assay
Objective: To assess the dose-dependent inhibition of primary T cell migration towards an S1P gradient by this compound.
Materials:
-
Isolated and cultured primary human T cells
-
This compound stock solution (in DMSO)
-
Sphingosine-1-phosphate (S1P)
-
Serum-free RPMI-1640 medium with 0.5% BSA
-
Transwell inserts (e.g., 5 µm pore size) for a 24-well plate
-
24-well plate
Procedure:
-
Resuspend T cells in serum-free RPMI-1640 with 0.5% BSA at a concentration of 1 x 10^6 cells/mL.
-
Prepare a serial dilution of this compound in the T cell suspension to achieve the desired final concentrations. Include a vehicle control.
-
Incubate the T cells with this compound for 30 minutes at 37°C.
-
In the lower chambers of the 24-well plate, add serum-free RPMI-1640 with 0.5% BSA containing S1P at a concentration known to induce optimal migration (e.g., 100 nM). Include a negative control with no S1P.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the this compound-treated T cell suspension to the upper chamber of each insert.
-
Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator.
-
After incubation, carefully remove the inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Count the migrated cells using a hemocytometer or a flow cytometer with counting beads.
-
Calculate the percentage of migration for each condition relative to the number of cells initially added.
-
Plot the percentage of migration against the this compound concentration to determine the IC50 for migration inhibition.
Conclusion
This compound is a potent S1P1 receptor agonist that effectively reduces circulating lymphocytes by inhibiting their egress from lymphoid tissues. The provided protocols offer a framework for conducting in vitro dose-response studies to further characterize the effects of this compound and other S1P modulators on primary immune cells. These assays are crucial for understanding the mechanism of action, determining potency, and supporting the development of novel immunomodulatory therapies.
References
- 1. Efficacy and immunomodulatory actions of ONO-4641, a novel selective agonist for sphingosine 1-phosphate receptors 1 and 5, in preclinical models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sphingosine 1-phosphate Receptor Modulator Therapy for Multiple Sclerosis: Differential Downstream Receptor Signalling and Clinical Profile Effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ceralifimod Stock Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceralifimod (ONO-4641) is a potent and selective agonist for the sphingosine-1-phosphate receptors S1P1 and S1P5. These G protein-coupled receptors (GPCRs) are key regulators of lymphocyte trafficking and have roles in the central nervous system, making them attractive targets for autoimmune diseases and other indications.[1][2][3] Accurate and reproducible in vitro studies are fundamental to understanding the therapeutic potential of this compound. A critical first step in these studies is the correct preparation of stock solutions to ensure compound stability, solubility, and reliable experimental outcomes.
These application notes provide a detailed guide for the preparation, storage, and use of this compound stock solutions in cell culture applications.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for accurate stock solution preparation and concentration calculations.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₃NO₄ | [4] |
| Molecular Weight | 435.56 g/mol | |
| CAS Number | 891859-12-4 | |
| Appearance | White to off-white solid |
This compound Stock Solution Preparation
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions due to its high solubilizing capacity for this compound.
Solubility Data:
| Solvent | Solubility | Reference |
| DMSO | ≥ 2.86 mg/mL (6.57 mM) |
Materials:
-
This compound powder
-
Sterile, anhydrous, cell culture-grade DMSO
-
Sterile, amber or opaque microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
(Optional) Water bath or heat block set to 37°C
-
(Optional) Sonicator
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:
-
Pre-weighing this compound: If not already pre-weighed, accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.356 mg of this compound (Molecular Weight = 435.56 g/mol ).
-
Solvent Addition: Under sterile conditions (e.g., in a laminar flow hood), add the calculated volume of sterile DMSO to the tube containing the this compound powder. To continue the example, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly for at least 1-2 minutes to facilitate dissolution.
-
Gentle Warming and Sonication (if necessary): If the compound does not fully dissolve, gentle warming at 37°C for 5-10 minutes and/or sonication can be applied to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber or opaque microcentrifuge tubes. This minimizes freeze-thaw cycles and protects the compound from light.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.
Stock Solution Storage and Stability:
| Storage Temperature | Shelf Life | Reference |
| -20°C | 1 month | |
| -80°C | 6 months |
Use of this compound in Cell Culture
Working Concentrations: The optimal working concentration of this compound will vary depending on the cell type and the specific assay. The EC₅₀ values for human S1P1 and S1P5 are 27.3 pM and 334 pM, respectively, in a cAMP assay. For cell-based assays, a typical starting point would be to perform a dose-response curve ranging from picomolar to nanomolar concentrations. One study noted that this compound induces S1P1 down-regulation by approximately 90% at a concentration of 25 nM.
Preparation of Working Solutions:
-
Thawing Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. It is recommended to prepare intermediate dilutions to ensure accuracy.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control with the same final DMSO concentration should always be included in experiments.
Vehicle Control: It is crucial to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used in the experiment. This allows for the differentiation of the effects of this compound from any potential effects of the solvent on the cells.
This compound's Mechanism of Action: S1P1 and S1P5 Signaling
This compound is a selective agonist for S1P1 and S1P5 receptors. These receptors are coupled to Gi/o proteins. Upon agonist binding, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can activate other downstream signaling pathways, including the PI3K-Akt and MAPK/ERK pathways, which are involved in cell survival, proliferation, and migration.
Caption: this compound signaling via S1P1 and S1P5 receptors.
Experimental Protocol: cAMP Assay for this compound Activity
This protocol describes a typical cell-based assay to measure the agonistic activity of this compound on the S1P1 receptor by quantifying the inhibition of forskolin-stimulated cAMP production.
Materials:
-
Cells expressing the human S1P1 receptor (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Forskolin solution
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
384-well white opaque microplates
-
Multichannel pipettes
-
Plate reader compatible with the chosen cAMP assay kit
Experimental Workflow:
Caption: Workflow for a this compound cAMP assay.
Procedure:
-
Cell Seeding: Seed S1P1-expressing cells into a 384-well white opaque microplate at a predetermined optimal density. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate assay buffer. Also, prepare a vehicle control containing the same final concentration of DMSO.
-
Compound Addition: Add the this compound dilutions and the vehicle control to the respective wells of the cell plate.
-
Forskolin Stimulation: Add a pre-determined concentration of forskolin to all wells to stimulate adenylyl cyclase and induce cAMP production.
-
Incubation: Incubate the plate at room temperature or 37°C for the time specified in the cAMP assay kit protocol (typically 30-60 minutes).
-
cAMP Detection: Lyse the cells and perform the cAMP detection assay according to the manufacturer's instructions.
-
Data Acquisition: Read the plate on a plate reader compatible with the assay format (e.g., fluorescence, luminescence, or time-resolved fluorescence).
-
Data Analysis: Plot the signal as a function of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
Conclusion
The proper preparation of this compound stock solutions is a fundamental prerequisite for obtaining reliable and reproducible data in cell-based assays. By following the detailed protocols and considering the information provided in these application notes, researchers can confidently investigate the biological effects of this potent S1P1 and S1P5 agonist. Adherence to best practices for solvent selection, storage, and the use of appropriate controls will ensure the integrity of in vitro studies and contribute to a deeper understanding of this compound's therapeutic potential.
References
Application Notes and Protocols for Studying Lymphocyte Egress from Lymph Nodes Using Ceralifimod
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceralifimod (ONO-4641) is a potent and selective agonist of the sphingosine-1-phosphate receptor 1 (S1P1) and S1P5.[1] Its primary mechanism of action involves the modulation of S1P1, a key regulator of lymphocyte trafficking.[2][3] By acting as a functional antagonist of the S1P1 receptor on lymphocytes, this compound induces receptor internalization, rendering the cells unresponsive to the natural S1P gradient that governs their egress from secondary lymphoid organs.[4][5] This leads to the sequestration of lymphocytes, particularly T and B cells, within the lymph nodes, resulting in a dose-dependent reduction of circulating lymphocytes in the peripheral blood. These characteristics make this compound a valuable tool for studying the dynamics of lymphocyte egress and for the development of therapeutics for autoimmune diseases.
This document provides detailed application notes and protocols for utilizing this compound in preclinical research to investigate its effects on lymphocyte egress.
Data Presentation
Quantitative Effects of this compound on Peripheral Blood Lymphocyte Counts
The administration of this compound leads to a significant, dose-dependent reduction in the absolute count of peripheral blood lymphocytes.
Table 1: Effect of a Single Oral Dose of this compound on Peripheral Blood Lymphocyte Counts in NOD Mice (24 hours post-administration)
| This compound Dose (mg/kg) | Mean Lymphocyte Reduction (%) |
| 0.01 | ~20 |
| 0.03 | ~60 |
| 0.1 | ~80 |
Table 2: Effect of Daily Oral Dosing of this compound for 14 Days on Absolute Lymphocyte Count in Healthy Humans
| Treatment Group | Mean Percentage Change from Baseline in Absolute Lymphocyte Count |
| This compound 0.01 mg | - |
| This compound 0.025 mg | - |
| This compound 0.05 mg | - |
| This compound 0.10 mg | -56% |
| Fingolimod 0.5 mg | -62% |
| Placebo | - |
Note: Specific percentage changes for lower doses of this compound were not detailed in the provided search results.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the S1P1 signaling pathway affected by this compound and a general workflow for in vivo studies.
Caption: this compound's mechanism of action on the S1P1 receptor.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Sphingosine 1-phosphate Receptor Modulator Therapy for Multiple Sclerosis: Differential Downstream Receptor Signalling and Clinical Profile Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Sphingosine-1-Phosphate Signaling in Immune-Mediated Diseases: Beyond Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and immunomodulatory actions of ONO-4641, a novel selective agonist for sphingosine 1-phosphate receptors 1 and 5, in preclinical models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the S1P receptor signaling pathways as a promising approach for treatment of autoimmune and inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Ceralifimod: A Potent and Selective S1P5 Agonist for Investigating Central Nervous System Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ceralifimod (ONO-4641) is a potent and selective agonist for the sphingosine-1-phosphate receptor 1 (S1P1) and 5 (S1P5).[1][2] While its effects on lymphocyte trafficking via S1P1 have been a primary focus for its development in autoimmune diseases such as multiple sclerosis, its high affinity for S1P5 makes it an invaluable pharmacological tool to investigate the function of this receptor in the central nervous system (CNS).[1][3] S1P5 is predominantly expressed on oligodendrocytes and, to a lesser extent, on other CNS cells, where it is implicated in myelination, cell survival, and migration.[4] These application notes provide detailed protocols for utilizing this compound to explore the multifaceted roles of S1P5 in the CNS.
Data Presentation
This compound (ONO-4641) Receptor Selectivity and Potency
| Receptor Subtype | Parameter | Value | Species | Reference |
| Human S1P1 | EC50 | 0.0273 nM (27.3 pM) | Human | |
| Human S1P5 | EC50 | 0.334 nM (334 pM) | Human | |
| Human S1P1 | Ki | 0.626 nM | Human | |
| Human S1P5 | Ki | 0.574 nM | Human | |
| Human S1P2 | Ki | >5450 nM | Human | |
| Human S1P3 | Ki | >5630 nM | Human | |
| Human S1P4 | Ki | 28.8 nM | Human | |
| Rat S1P1 | EC50 | 0.0286 nM (28.6 pM) | Rat |
In Vivo Efficacy of this compound in Experimental Autoimmune Encephalomyelitis (EAE)
| Animal Model | Dosing (Oral) | Outcome | Reference |
| Rat EAE | 0.03 mg/kg | Significant suppression of disease onset | |
| Rat EAE | 0.1 mg/kg | Complete inhibition of paralysis in 7 of 8 animals | |
| NOD Mouse Relapsing-Remitting EAE | 0.1 mg/kg | Complete prevention of relapse |
Signaling Pathways
Activation of S1P5 in oligodendrocytes by this compound can initiate distinct downstream signaling cascades depending on the maturation state of the cell. In oligodendrocyte precursor cells (OPCs), S1P5 activation has been shown to inhibit migration via a Gα12/13-RhoA-ROCK pathway. In mature oligodendrocytes, S1P5 signaling is coupled to Gαi and promotes cell survival through the PI3K-Akt pathway.
Experimental Protocols
In Vitro Experiment: Oligodendrocyte Precursor Cell (OPC) Migration Assay
This protocol is adapted from established OPC migration assays and is designed to quantify the effect of this compound on OPC motility.
1. Materials:
-
Primary rat or mouse OPCs
-
Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin
-
Growth factors (e.g., PDGF-AA, FGF-2)
-
Transwell inserts (8 µm pore size)
-
Fibronectin
-
Calcein-AM
-
This compound (ONO-4641)
-
Vehicle control (e.g., DMSO)
2. Protocol:
-
Culture primary OPCs in proliferation medium containing growth factors.
-
Coat the underside of Transwell inserts with 10 µg/mL fibronectin overnight at 4°C.
-
Starve OPCs from growth factors for 4-6 hours prior to the assay.
-
Resuspend OPCs in serum-free Neurobasal medium.
-
Add 1 x 10^4 OPCs in 100 µL of medium to the upper chamber of the Transwell insert.
-
In the lower chamber, add 500 µL of Neurobasal medium containing different concentrations of this compound (e.g., 0.01 nM to 100 nM) or vehicle control.
-
Incubate for 4-6 hours at 37°C in a CO2 incubator.
-
After incubation, add Calcein-AM to the lower chamber and incubate for 1 hour to label migrated cells.
-
Remove non-migrated cells from the upper surface of the insert with a cotton swab.
-
Measure the fluorescence of the migrated cells on the bottom of the insert using a fluorescence plate reader.
-
Data can be expressed as a percentage of the vehicle control. An IC50 value for migration inhibition can be calculated from the dose-response curve.
Expected Outcome: Based on the known function of S1P5 in OPCs, this compound is expected to inhibit OPC migration in a dose-dependent manner.
In Vitro Experiment: Microglia Activation and Cytokine Release Assay
This protocol outlines a method to assess the effect of this compound on microglia activation and the subsequent release of pro-inflammatory cytokines.
1. Materials:
-
Primary mouse microglia or a microglial cell line (e.g., BV-2)
-
DMEM/F12 medium supplemented with 10% FBS and penicillin/streptomycin
-
Lipopolysaccharide (LPS)
-
This compound (ONO-4641)
-
Vehicle control (e.g., DMSO)
-
ELISA kits for TNF-α, IL-1β, and IL-6
2. Protocol:
-
Plate microglia at a density of 5 x 10^4 cells/well in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control for 1 hour.
-
Stimulate the microglia with 100 ng/mL LPS for 24 hours to induce an inflammatory response. Include a control group with no LPS stimulation.
-
After 24 hours, collect the cell culture supernatants.
-
Quantify the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data can be normalized to the LPS-only treated group and expressed as a percentage of cytokine inhibition.
Expected Outcome: The effect of this compound on microglia cytokine release will elucidate the role of S1P5 in neuroinflammation.
In Vivo Experiment: Experimental Autoimmune Encephalomyelitis (EAE)
This protocol provides a general framework for inducing EAE in mice to study the therapeutic potential of this compound.
1. Materials:
-
Female C57BL/6 mice (8-10 weeks old)
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MOG35-55 peptide
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Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
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Pertussis toxin (PTX)
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This compound (ONO-4641)
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Vehicle control (e.g., 0.5% methylcellulose)
2. Protocol:
-
On day 0, immunize mice subcutaneously with an emulsion of 200 µg MOG35-55 in CFA.
-
On day 0 and day 2, administer 200 ng of PTX intraperitoneally.
-
Begin oral administration of this compound (e.g., 0.01, 0.03, 0.1 mg/kg) or vehicle control daily, starting from day 0 (prophylactic) or upon the first signs of disease (therapeutic).
-
Monitor mice daily for clinical signs of EAE and score them on a scale of 0-5:
-
0: No clinical signs
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1: Limp tail
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2: Hind limb weakness
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3: Hind limb paralysis
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4: Hind and forelimb paralysis
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5: Moribund or dead
-
-
Continue treatment and scoring for 21-28 days.
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At the end of the experiment, spinal cords can be harvested for histological analysis of immune cell infiltration and demyelination.
Expected Outcome: this compound is expected to dose-dependently reduce the clinical severity of EAE.
Conclusion
This compound's selectivity for S1P5 makes it a powerful research tool for dissecting the role of this receptor in the complex environment of the central nervous system. The protocols provided herein offer a starting point for investigating S1P5-mediated functions in oligodendrocyte biology, neuroinflammation, and in the context of demyelinating diseases. Further studies utilizing this compound will undoubtedly contribute to a deeper understanding of S1P5 as a potential therapeutic target for neurological disorders.
References
- 1. Efficacy and immunomodulatory actions of ONO-4641, a novel selective agonist for sphingosine 1-phosphate receptors 1 and 5, in preclinical models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sphingosine 1-Phosphate Receptor Modulator ONO-4641 Regulates Trafficking of T Lymphocytes and Hematopoietic Stem Cells and Alleviates Immune-Mediated Aplastic Anemia in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Ceralifimod: Application Notes for Inducing S1P1 Receptor Internalization and Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the effects of Ceralifimod (also known as ONO-4641) on the internalization and degradation of the Sphingosine-1-Phosphate Receptor 1 (S1P1). This compound is a potent and selective agonist for S1P1 and S1P5, which functions as a functional antagonist by inducing receptor downregulation. This mechanism is crucial for its immunomodulatory effects, primarily the sequestration of lymphocytes in lymph nodes.
Mechanism of Action
This compound, as a selective S1P1 and S1P5 receptor agonist, mimics the endogenous ligand sphingosine-1-phosphate (S1P).[1][2] Upon binding to S1P1 on the surface of lymphocytes, it triggers the internalization of the receptor.[1][3][4] This process renders the lymphocytes unresponsive to the natural S1P gradient that normally guides their egress from lymphoid tissues into the bloodstream. The sustained presence of the agonist leads to the ubiquitination and subsequent proteasomal degradation of the internalized S1P1 receptor, resulting in a long-lasting reduction of S1P1 on the cell surface. This functional antagonism is the key mechanism behind the observed reduction in peripheral blood lymphocyte counts.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's activity on S1P1 receptors.
Table 1: In Vitro Potency of this compound
| Parameter | Receptor | Species | Value | Reference |
| EC50 (Agonism) | Human S1P1 | Human | 27.3 pM | |
| Human S1P5 | Human | 334 pM | ||
| Ki (Binding Affinity) | Human S1P1 | Human | 0.626 nM | |
| Human S1P5 | Human | 0.574 nM | ||
| Human S1P4 | Human | 28.8 nM | ||
| EC50 (S1P1 Down-regulation) | Not Specified | Not Specified | 0.778 nM |
Table 2: In Vitro and In Vivo Effects of this compound
| Effect | Model System | Concentration/Dose | Result | Reference |
| S1P1 Down-regulation | S1P1-expressing cells | 25 nM | ~90% reduction | |
| Peripheral Lymphocyte Reduction | Normal NOD Mice (single oral dose) | 0.01 mg/kg | ~20% reduction at 24h | |
| 0.03 mg/kg | ~60% reduction at 24h | |||
| 0.1 mg/kg | ~80% reduction at 24h | |||
| Peripheral Lymphocyte Reduction | Healthy Humans (14-day oral dosing) | 0.10 mg | -56% change from baseline |
Signaling Pathways and Experimental Workflows
Figure 1: this compound's mechanism of action on the S1P1 receptor.
References
- 1. Efficacy and immunomodulatory actions of ONO-4641, a novel selective agonist for sphingosine 1-phosphate receptors 1 and 5, in preclinical models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine 1-Phosphate Receptor Modulator ONO-4641 Regulates Trafficking of T Lymphocytes and Hematopoietic Stem Cells and Alleviates Immune-Mediated Aplastic Anemia in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. In Vitro Characterization of the Effect of Cenerimod, a Potent and Selective Sphingosine 1-Phosphate Receptor 1 (S1P1) Modulator, on S1P1 Receptor Expression, Receptor Internalization, and Migration of Primary Human T Cells in the Presence or Absence of Glucocorticoids - ACR Meeting Abstracts [acrabstracts.org]
Troubleshooting & Optimization
Ceralifimod solubility issues and best solvent choices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ceralifimod.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as ONO-4641, is a potent and selective agonist for the sphingosine-1-phosphate (S1P) receptors 1 and 5 (S1P1 and S1P5)[1][2]. It is an immunosuppressive agent that functions by modulating the trafficking of lymphocytes[1][3][4].
Q2: What is the mechanism of action for this compound?
A2: this compound selectively binds to and activates S1P1 and S1P5, which are G-protein coupled receptors (GPCRs). This activation leads to the internalization of the S1P1 receptor, rendering lymphocytes unresponsive to the natural S1P gradient that directs their exit from secondary lymphoid tissues. This sequestration of lymphocytes in the lymph nodes reduces the number of circulating lymphocytes, thereby exerting an immunomodulatory effect.
Troubleshooting Guide: Solubility Issues
Q1: I am having trouble dissolving this compound. What are the recommended solvents?
A1: this compound is a crystalline solid that can be challenging to dissolve. The recommended solvents are Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). It is slightly soluble in ethanol. For aqueous solutions, a mixture of DMSO and PBS (pH 7.2) can be used, although at a lower concentration.
Q2: What is the best solvent for preparing a stock solution of this compound?
A2: For preparing high-concentration stock solutions, DMSO is the most effective solvent. It is recommended to use fresh, anhydrous (hygroscopic) DMSO, as the presence of water can significantly reduce the solubility of this compound.
Q3: My this compound is not fully dissolving in DMSO at room temperature. What should I do?
A3: It is common for this compound to require additional steps for complete dissolution in DMSO. Gentle warming and ultrasonication are recommended to aid dissolution. Specifically, warming the solution to 60°C while using an ultrasonic bath can significantly improve solubility.
Q4: Can I prepare a stock solution of this compound in an aqueous buffer?
A4: Direct dissolution in aqueous buffers is not recommended due to low solubility. However, a working solution can be prepared by first dissolving this compound in DMSO and then diluting this stock solution with a buffer such as PBS (pH 7.2). A 1:9 ratio of DMSO to PBS has been reported, but be aware that the final concentration of this compound will be significantly lower than in a pure DMSO stock solution.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Notes | Reference |
| DMSO | 2.86 mg/mL (6.57 mM) | Requires warming to 60°C and ultrasonication. Use of fresh, hygroscopic DMSO is critical. | |
| DMF | 5 mg/mL | - | - |
| DMSO:PBS (pH 7.2) (1:9) | 0.1 mg/mL | Prepare by diluting a DMSO stock solution. | |
| Ethanol | Slightly soluble | - |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for in vitro experiments.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), newly opened
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heating block set to 60°C
-
Ultrasonic bath
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 5 mM stock solution, add 0.4592 mL of DMSO to 1 mg of this compound, which has a molecular weight of 435.56 g/mol ).
-
Vortex the tube for 30 seconds to initially mix the powder and solvent.
-
Place the tube in a 60°C water bath or heating block for 5-10 minutes.
-
After heating, place the tube in an ultrasonic bath for 10-15 minutes.
-
Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.
-
If undissolved particles remain, repeat steps 4 and 5.
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.
Visualizations
Caption: this compound signaling pathway via S1P1/S1P5 receptors.
Caption: Experimental workflow for preparing a this compound stock solution.
References
- 1. Efficacy and immunomodulatory actions of ONO-4641, a novel selective agonist for sphingosine 1-phosphate receptors 1 and 5, in preclinical models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and immunomodulatory actions of ONO-4641, a novel selective agonist for sphingosine 1-phosphate receptors 1 and 5, in preclinical models of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sphingosine 1-Phosphate Receptor Modulator ONO-4641 Regulates Trafficking of T Lymphocytes and Hematopoietic Stem Cells and Alleviates Immune-Mediated Aplastic Anemia in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Ceralifimod concentration for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of Ceralifimod for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, also known as ONO-4641, is a potent and selective agonist for the sphingosine-1-phosphate (S1P) receptors 1 and 5 (S1P1 and S1P5).[1][2] S1P receptors are G protein-coupled receptors (GPCRs) that play a crucial role in regulating immune cell trafficking, particularly the egress of lymphocytes from lymph nodes.[3][4][5] By acting as an agonist, this compound functionally antagonizes the S1P1 receptor, leading to its internalization and downregulation. This sequestration of lymphocytes in the lymph nodes prevents their infiltration into target tissues, which is a key mechanism in autoimmune diseases.
Q2: What is a recommended starting concentration range for this compound in in vitro experiments?
A2: Based on its high potency, a starting concentration range in the low nanomolar to picomolar range is recommended. This compound has reported EC50 values of 27.3 pM for human S1P1 and 334 pM for human S1P5. In vitro studies have shown that this compound induces approximately 90% downregulation of S1P1 at a concentration of 25 nM. Therefore, a concentration range of 0.01 nM to 100 nM is a reasonable starting point for most cell-based assays.
Q3: Which cell lines are suitable for in vitro experiments with this compound?
A3: The choice of cell line will depend on the specific research question. Cells endogenously expressing S1P1 or S1P5 receptors are ideal. This includes various lymphocyte populations (e.g., T cells and B cells) and endothelial cells. Chinese Hamster Ovary (CHO) cells engineered to overexpress human or rat S1P1 or S1P5 (CHO-K1/S1P1, CHO-K1/S1P5) are also commonly used to study receptor-specific effects.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a crystalline solid. For in vitro experiments, it is recommended to prepare a stock solution in a suitable solvent like DMSO or DMF at a concentration of 5 mg/ml. For long-term storage, the stock solution should be kept at -80°C (for up to 6 months) or -20°C (for up to 1 month). Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: No observable effect or low potency of this compound.
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration | Verify calculations for serial dilutions. The high potency of this compound (pM to nM range) means small errors can have a significant impact. |
| Cell Line Issues | Confirm S1P1/S1P5 receptor expression in your chosen cell line using techniques like qPCR, Western blot, or flow cytometry. |
| Compound Degradation | Prepare fresh dilutions from a properly stored stock solution. Avoid repeated freeze-thaw cycles. |
| Assay Sensitivity | Ensure your assay is sensitive enough to detect changes at the expected concentrations. Consider using a more sensitive readout or optimizing assay conditions (e.g., incubation time, cell density). |
Issue 2: High background or non-specific effects.
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your assay is low (typically <0.1%) and consistent across all wells, including controls. |
| Off-Target Effects | While this compound is selective for S1P1 and S1P5, at very high concentrations, off-target effects can occur. Perform a dose-response curve to identify the optimal concentration range. |
| Contamination | Ensure sterile technique throughout the experiment to prevent microbial contamination, which can interfere with assay readouts. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variable Cell Conditions | Standardize cell culture conditions, including passage number, confluency, and media composition. |
| Inconsistent Incubation Times | Use a precise timer for all incubation steps. |
| Pipetting Errors | Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate and consistent volumes. |
Data Presentation
Table 1: Potency of this compound on Human S1P Receptors
| Receptor Subtype | EC50 (pM) | Ki (nM) |
| hS1P1 | 27.3 | 0.626 |
| hS1P5 | 334 | 0.574 |
| hS1P2 | >5,450 | >5,450 |
| hS1P3 | >5,630 | >5,630 |
| hS1P4 | 28.8 | - |
Table 2: Recommended Starting Concentrations for In Vitro Assays
| Assay Type | Recommended Starting Concentration Range | Key Considerations |
| Receptor Binding Assay | 0.1 pM - 10 nM | Use radiolabeled or fluorescently labeled ligands to determine binding affinity (Ki). |
| Functional Assays (e.g., cAMP accumulation, Ca2+ influx) | 1 pM - 100 nM | Measure downstream signaling events upon receptor activation. |
| S1P1 Receptor Downregulation | 1 nM - 50 nM | A concentration of 25 nM has been shown to cause ~90% downregulation. |
| Cell Viability/Cytotoxicity Assay | 10 nM - 10 µM | To assess potential toxic effects at higher concentrations. |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Materials:
-
Cells cultured in a 96-well plate
-
This compound stock solution
-
Serum-free cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Remove the culture medium from the cells and replace it with the this compound dilutions. Include vehicle control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
2. Receptor Binding Assay (Competitive Binding)
This protocol provides a general framework for a competitive receptor binding assay.
-
Materials:
-
Cell membranes or whole cells expressing the target S1P receptor
-
Radiolabeled S1P ligand (e.g., [3H]S1P)
-
Unlabeled this compound for competition
-
Assay buffer
-
Scintillation fluid and counter
-
-
Procedure:
-
In a microplate, add a constant amount of cell membranes or whole cells to each well.
-
Add increasing concentrations of unlabeled this compound.
-
Add a constant, low concentration (at or below the Kd) of the radiolabeled ligand to all wells.
-
Incubate the plate to allow binding to reach equilibrium.
-
Separate the bound from the free radioligand using a filtration method (e.g., through a glass fiber filter) or a scintillation proximity assay (SPA).
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50, which can then be used to calculate the Ki.
-
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: Cell Viability (MTT) Assay Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS 891859-12-4 | Cayman Chemical | Biomol.com [biomol.com]
- 3. An Update on Sphingosine-1-Phosphate Receptor 1 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sphingosine 1-phosphate receptor modulators in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of Ceralifimod in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Ceralifimod in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in cellular assays?
A1: this compound is a potent and selective agonist for the sphingosine-1-phosphate receptors 1 and 5 (S1P1 and S1P5).[1][2] In cellular assays, its primary mechanism involves binding to and activating S1P1 receptors expressed on the surface of lymphocytes. This activation leads to receptor internalization, rendering the cells unresponsive to the natural S1P gradient that guides their exit from lymphoid tissues.[3] Consequently, this results in the sequestration of lymphocytes.
Q2: What are the reported EC50 values for this compound?
A2: this compound demonstrates high potency for human S1P1 and S1P5 receptors. The reported half-maximal effective concentrations (EC50) are provided in the table below.
| Receptor Subtype | EC50 (pM) |
| Human S1P1 | 27.3[1] |
| Human S1P5 | 334[1] |
Q3: Has the clinical development of this compound been discontinued?
A3: Yes, reports indicate that the clinical development of this compound has been discontinued.
Troubleshooting Guide
Issue 1: Unexpectedly high cell viability in lymphocyte migration assays.
-
Possible Cause 1: Suboptimal this compound concentration.
-
Troubleshooting: Ensure that the concentration of this compound used is sufficient to induce S1P1 internalization. Refer to the EC50 values to determine an appropriate concentration range. It is recommended to perform a dose-response curve to identify the optimal concentration for your specific cell type and assay conditions. This compound has been shown to induce approximately 90% S1P1 down-regulation at a concentration of 25 nM.
-
-
Possible Cause 2: Low S1P1 receptor expression on the cell line.
-
Troubleshooting: Verify the expression level of S1P1 on your target cells using techniques such as flow cytometry or western blotting. If expression is low, consider using a cell line with higher S1P1 expression or a transient transfection system to overexpress the receptor.
-
-
Possible Cause 3: Inactive this compound.
-
Troubleshooting: Ensure proper storage of the this compound stock solution. For example, it can be stored at -80°C for up to 6 months or -20°C for up to 1 month. To verify its activity, use a positive control cell line with known responsiveness to S1P1 agonists.
-
Issue 2: Observing off-target effects at high concentrations of this compound.
-
Background: While this compound is highly selective for S1P1 and S1P5, high concentrations may lead to interactions with other cellular components. The S1P receptor family has five subtypes (S1P1-5) that regulate various physiological processes, and cross-reactivity, even if minimal, could occur at supraphysiological doses.
-
Troubleshooting:
-
Concentration Reduction: Lower the concentration of this compound to a range that is still effective for S1P1 agonism but minimizes potential off-target effects. A thorough dose-response analysis is crucial.
-
Selectivity Profiling: If off-target effects are suspected, consider performing counter-screening against other S1P receptor subtypes (S1P2, S1P3, S1P4) to confirm the selectivity of the observed effect.
-
Control Compounds: Utilize a non-selective S1P receptor modulator, such as Fingolimod, as a comparator to differentiate between S1P1-mediated effects and potential off-target activities. Fingolimod is known to interact with S1P1, S1P3, S1P4, and S1P5.
-
Issue 3: Difficulty in replicating in vivo lymphocyte sequestration in an in vitro assay.
-
Challenge: The sequestration of lymphocytes observed in vivo is a complex process involving interactions with the lymphoid tissue microenvironment, which is challenging to fully replicate in vitro.
-
Troubleshooting:
-
Co-culture Systems: Develop a co-culture system that includes stromal or endothelial cells to better mimic the lymphoid environment.
-
Chemotaxis Assays: Utilize chemotaxis assays, such as the Boyden chamber assay, to measure the inhibition of lymphocyte migration towards an S1P gradient following treatment with this compound.
-
Receptor Internalization Assay: Directly measure the internalization of the S1P1 receptor using techniques like flow cytometry with a fluorescently labeled anti-S1P1 antibody or by visualizing fluorescently tagged receptors with confocal microscopy. This provides a direct readout of this compound's cellular activity.
-
Experimental Protocols
1. S1P1 Receptor Internalization Assay using Flow Cytometry
-
Objective: To quantify the this compound-induced internalization of the S1P1 receptor on lymphocytes.
-
Materials:
-
Lymphocyte cell line expressing S1P1 (e.g., Jurkat cells)
-
This compound
-
Fluorescently conjugated anti-S1P1 antibody
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
-
-
Procedure:
-
Culture lymphocytes to the desired density.
-
Treat cells with varying concentrations of this compound (e.g., 0 pM, 10 pM, 100 pM, 1 nM, 10 nM, 25 nM) for a predetermined time (e.g., 1-4 hours) at 37°C.
-
Wash the cells with cold FACS buffer.
-
Stain the cells with the fluorescently conjugated anti-S1P1 antibody on ice for 30 minutes in the dark.
-
Wash the cells again to remove unbound antibody.
-
Resuspend the cells in FACS buffer and analyze them using a flow cytometer.
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The decrease in mean fluorescence intensity (MFI) of the S1P1 signal on the cell surface corresponds to the extent of receptor internalization.
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2. Lymphocyte Chemotaxis Assay (Boyden Chamber)
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Objective: To assess the inhibitory effect of this compound on lymphocyte migration towards an S1P gradient.
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Materials:
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Lymphocyte cell line
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This compound
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Sphingosine-1-phosphate (S1P)
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Boyden chamber apparatus with a polycarbonate membrane (e.g., 5 µm pore size)
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Assay medium (e.g., RPMI with 0.5% BSA)
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Procedure:
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Pre-treat lymphocytes with different concentrations of this compound for 1-4 hours.
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Place assay medium containing S1P in the lower chamber of the Boyden apparatus.
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Add the this compound-pre-treated lymphocytes to the upper chamber.
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Incubate at 37°C for a period that allows for cell migration (e.g., 4 hours).
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After incubation, remove the non-migrated cells from the upper surface of the membrane.
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Fix and stain the migrated cells on the lower surface of the membrane.
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Count the number of migrated cells in several fields of view under a microscope.
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Calculate the percentage of migration inhibition compared to the untreated control.
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Visualizations
References
Ceralifimod Stability and Storage: A Technical Guide for Researchers
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and long-term storage of Ceralifimod (ONO-4641). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental use.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the recommended long-term storage conditions for this compound?
For long-term stability, this compound as a crystalline solid should be stored at -20°C.[1] Under these conditions, it is reported to be stable for at least four years.[1] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Q2: My this compound solution appears cloudy. What should I do?
Cloudiness in your this compound solution can indicate several issues. First, verify the solvent used and the concentration. This compound has specific solubility limits in common solvents. For example, it is soluble to 10 mM in DMSO with gentle warming. If the concentration exceeds the solubility limit, precipitation may occur. Gentle warming may help to redissolve the compound. If the issue persists, the solution may be degraded, and it is advisable to prepare a fresh stock.
Q3: I am observing unexpected results in my cell-based assays with this compound. Could this be a stability issue?
Unexpected biological activity can be a sign of compound degradation. If you suspect stability issues, it is recommended to use a fresh vial of this compound or prepare a new stock solution from a crystalline solid. To confirm the integrity of your compound, you can use analytical techniques such as High-Performance Liquid Chromatography (HPLC) to check for the presence of degradation products. While specific HPLC methods for this compound are not widely published, methods developed for similar sphingosine-1-phosphate (S1P) receptor modulators, like Fingolimod, can be adapted.
Q4: How should I handle this compound to minimize degradation?
To minimize degradation, avoid repeated freeze-thaw cycles of stock solutions. Aliquot the stock solution into smaller, single-use volumes. Protect the compound from light and moisture. When preparing solutions, use high-purity solvents and store them under the recommended conditions.
This compound Storage Conditions Summary
| Form | Storage Temperature | Duration |
| Crystalline Solid | -20°C | ≥ 4 years |
| Stock Solution | -80°C | 6 months |
| Stock Solution | -20°C | 1 month |
Potential Degradation Pathway of this compound
While specific degradation pathways for this compound have not been detailed in publicly available literature, potential degradation can be inferred from its chemical structure, which is characteristic of a sphingosine-1-phosphate (S1P) receptor agonist. The molecule contains ether and carboxylic acid functional groups, which can be susceptible to hydrolysis under acidic or basic conditions. The aromatic rings could be subject to oxidation.
Caption: Hypothetical degradation pathways for this compound.
Experimental Protocols
Stability-Indicating HPLC Method (Adapted from Fingolimod Analysis)
This protocol is a general guideline adapted from methods used for similar compounds, like Fingolimod, and may require optimization for this compound.
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Column: C8 or C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
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Mobile Phase: A mixture of an aqueous buffer (e.g., 50 mM potassium dihydrogen phosphate, pH 3.0) and acetonitrile (e.g., 45:55 v/v).
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Flow Rate: 1.0 mL/min.
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Detection: UV at an appropriate wavelength (e.g., 280 nm, which is a λmax for this compound).
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Sample Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) and dilute with the mobile phase to a final concentration within the linear range of the assay.
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Forced Degradation Studies: To identify potential degradation products, this compound can be subjected to stress conditions such as acid (e.g., 1M HCl at 80°C), base (e.g., 1M NaOH at 80°C), and oxidation (e.g., 3% H₂O₂ at 80°C).
Troubleshooting Workflow for Stability Issues
Caption: Workflow for troubleshooting this compound stability.
References
Technical Support Center: Troubleshooting Variability in Ceralifimod In Vivo Efficacy Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering variability in in vivo efficacy studies of Ceralifimod. The information is tailored for scientists and drug development professionals working with this selective sphingosine-1-phosphate (S1P) receptor 1 and 5 agonist.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues that can lead to variability in preclinical studies with this compound, particularly in the context of Experimental Autoimmune Encephalomyelitis (EAE), a common animal model for multiple sclerosis.
I. Variability in Baseline Disease Model
Question: We are observing high variability in the onset and severity of clinical signs in our EAE model, even before this compound treatment. What could be the cause?
Answer: Variability in the EAE model is a common challenge and can stem from several factors. Here’s a troubleshooting guide to help you identify and mitigate these sources of variability:
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Animal-Related Factors:
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Species and Strain: Different rodent species and strains exhibit varying susceptibility to EAE. For instance, C57BL/6 mice typically develop a chronic progressive EAE, while SJL mice show a relapsing-remitting course. Ensure you are using the appropriate and a consistent strain for your research question.
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Age and Weight: The age and weight of the animals at the time of immunization can significantly impact disease development. It is crucial to use a narrow age and weight range for all animals in a study.
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Microbiome: The gut microbiome has been shown to influence the development of EAE. Housing conditions, diet, and even the source of the animals can alter the microbiome and contribute to variability. Consider co-housing animals from different litters before the start of the study to help normalize the microbiome.
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Animal Health: Ensure all animals are healthy and free of any underlying infections before immunization, as this can impact the immune response.
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EAE Induction Protocol:
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Antigen and Adjuvant: The quality, concentration, and emulsification of the myelin antigen (e.g., MOG₃₅₋₅₅) and Complete Freund's Adjuvant (CFA) are critical.[1] Inconsistent emulsification can lead to variable antigen presentation and immune response.
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Pertussis Toxin (PTx): The potency of PTx can vary between batches and suppliers, directly affecting the severity and incidence of EAE.[2] It is advisable to titrate each new batch of PTx to determine the optimal dose for consistent disease induction.
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Immunization Technique: The site and depth of the subcutaneous injections of the antigen emulsion can influence the immune response. Ensure consistent administration by well-trained personnel.
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dot
Caption: Key sources of variability in the EAE model.
II. Inconsistent this compound Efficacy
Question: We are seeing inconsistent efficacy with this compound in our EAE studies, with some animals responding well while others show minimal improvement. What should we investigate?
Answer: Variability in the therapeutic effect of this compound can be due to factors related to the compound itself, its administration, or its interaction with the biological system.
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This compound Formulation and Administration:
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Formulation: this compound has been administered orally in preclinical studies, often in a 0.5% methylcellulose (MC) suspension.[3] Ensure the suspension is homogenous and that the compound does not precipitate out over time. Prepare fresh formulations regularly and assess stability if stored.
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Dosing Technique: Oral gavage is a common administration route. Improper technique can lead to incorrect dosing or aspiration, causing stress and variability. Ensure personnel are well-trained in proper restraint and gavage techniques.[4][5]
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Dose Volume: The volume administered should be appropriate for the size of the animal to avoid gastrointestinal distress.
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Pharmacokinetics and Pharmacodynamics (PK/PD):
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Metabolism: While this compound is not a pro-drug, individual differences in metabolism could potentially lead to variable exposure.
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Receptor Occupancy: The primary mechanism of action of this compound is the functional antagonism of S1P1 receptors on lymphocytes. Inconsistent dosing or absorption can lead to variable receptor occupancy and, consequently, variable efficacy.
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Lymphocyte Lowering: A key pharmacodynamic marker for S1P modulators is the reduction in peripheral blood lymphocytes. If you observe high variability in efficacy, consider measuring lymphocyte counts to assess whether this correlates with the therapeutic outcome.
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dot
Caption: Troubleshooting inconsistent this compound efficacy.
Data Presentation
Table 1: Summary of this compound Preclinical Efficacy in EAE Models
| Species/Strain | EAE Model | This compound Dose (mg/kg, oral) | Key Efficacy Readout | Reference |
| Lewis Rat | MOG-induced | 0.03, 0.1 | Dose-dependent suppression of disease onset and lymphocyte infiltration into the spinal cord. | |
| NOD Mouse | Relapsing-Remitting EAE | 0.03, 0.1 | Prevention of relapse; complete prevention at 0.1 mg/kg. | |
| Dark Agouti Rat | MOG-induced | 0.3, 1.0 | Reversal of deficits in visual and somatosensory evoked potentials; reduction in inflammation and demyelination. |
Table 2: Pharmacodynamic Effect of this compound in Healthy Subjects
| Treatment Group | Mean Absolute Lymphocyte Count (% change from baseline after 14 days) |
| This compound 0.01 mg | - |
| This compound 0.025 mg | - |
| This compound 0.05 mg | - |
| This compound 0.10 mg | -56% |
| Fingolimod 0.5 mg | -62% |
| Placebo | - |
| Data from a study in healthy human subjects, provided for context on the expected pharmacodynamic effect. |
Experimental Protocols
Key Experiment: Induction of Chronic EAE in C57BL/6 Mice
This protocol is a generalized procedure based on established methods and should be optimized for your specific laboratory conditions.
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Animals: Female C57BL/6 mice, 8-12 weeks old.
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Materials:
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Myelin Oligodendrocyte Glycoprotein (MOG)₃₅₋₅₅ peptide
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Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
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Pertussis Toxin (PTx)
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Sterile Phosphate-Buffered Saline (PBS)
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Isoflurane for anesthesia
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Procedure:
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Day 0: Immunization
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Prepare the MOG/CFA emulsion by mixing MOG₃₅₋₅₅ (200 µ g/mouse ) with an equal volume of CFA to create a stable emulsion.
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Anesthetize the mice with isoflurane.
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Administer two subcutaneous injections of the emulsion (100 µL each) on the upper and lower back.
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Administer PTx (200-500 ng/mouse, intraperitoneally) in PBS.
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Day 2: Second PTx Injection
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Administer a second dose of PTx as on Day 0.
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Daily Monitoring:
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Monitor the animals daily for clinical signs of EAE using a standardized scoring system (see below).
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Record body weight daily.
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-
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Clinical Scoring:
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0: No clinical signs
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1: Limp tail
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2: Hind limb weakness
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3: Hind limb paralysis
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4: Hind limb and forelimb paralysis
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5: Moribund or dead
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dot
Caption: Workflow for EAE induction in mice.
Signaling Pathway
This compound Mechanism of Action
This compound is a selective agonist for S1P receptors 1 and 5. Its primary mechanism of action in autoimmune diseases is the functional antagonism of the S1P1 receptor on lymphocytes.
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S1P Gradient: Normally, a gradient of sphingosine-1-phosphate (S1P) exists between the lymph nodes (low concentration) and the blood/lymph (high concentration). This gradient is crucial for the egress of lymphocytes from the lymph nodes.
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This compound Action: this compound binds to the S1P1 receptor on lymphocytes, causing its internalization and degradation.
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Lymphocyte Sequestration: The downregulation of S1P1 receptors makes the lymphocytes unresponsive to the S1P gradient, trapping them within the lymph nodes.
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Reduced Inflammation: The sequestration of lymphocytes in the lymph nodes reduces their infiltration into the central nervous system (CNS), thereby ameliorating inflammation and demyelination in models of multiple sclerosis.
dot
Caption: this compound's mechanism of action on lymphocyte trafficking.
References
- 1. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and immunomodulatory actions of ONO-4641, a novel selective agonist for sphingosine 1-phosphate receptors 1 and 5, in preclinical models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. instechlabs.com [instechlabs.com]
- 5. research-support.uq.edu.au [research-support.uq.edu.au]
Technical Support Center: Ceralifimod Cardiovascular Safety in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating and managing the potential cardiac effects of Ceralifimod in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: What are the expected cardiac effects of this compound in animal models?
A1: this compound, as a selective sphingosine-1-phosphate receptor 1 (S1P1) and 5 (S1P5) agonist, is expected to cause a transient, dose-dependent decrease in heart rate (bradycardia) upon first administration.[1] This is a known class effect of S1P receptor modulators.[2][3][4] The maximum reduction in heart rate is typically observed within the first few hours of dosing and gradually returns to baseline.[3] In comparison to less selective S1P modulators like fingolimod, this compound is suggested to have a reduced impact on heart rate and atrioventricular (AV) conduction, such as the PR interval.
Q2: What is the mechanism behind this compound-induced bradycardia?
A2: The initial decrease in heart rate is mediated by the agonistic activity of this compound on S1P1 receptors located on atrial myocytes. Activation of these receptors is coupled to Gαi proteins, which leads to the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels. This increases potassium efflux, hyperpolarizes the cardiomyocyte membrane, and transiently reduces the firing rate of the sinoatrial node, resulting in bradycardia.
Q3: Are the cardiac effects of this compound reversible?
A3: Yes, the cardiac effects, particularly the first-dose bradycardia, are transient and reversible. Continued administration of this compound leads to the internalization and downregulation of S1P1 receptors on cardiomyocytes, which results in a desensitization to the drug's chronotropic effects.
Q4: How can the cardiac effects of this compound be monitored in animal models?
A4: Continuous monitoring of cardiovascular parameters is crucial. The gold standard for preclinical assessment is the use of implantable radio-telemetry devices in conscious, freely moving animals, such as rats. This allows for the continuous measurement of electrocardiogram (ECG), heart rate, blood pressure, and body temperature without the confounding effects of anesthesia or restraint stress.
Q5: What mitigation strategies can be employed to reduce the initial bradycardia?
A5: A gradual dose-escalation or up-titration regimen is an effective strategy to mitigate the first-dose bradycardic effect of S1P1 receptor modulators. By starting with a low, pharmacologically active but not clinically significant dose and gradually increasing to the target therapeutic dose, the S1P1 receptors in the heart can be progressively internalized and desensitized, thus blunting the negative chronotropic effect of the higher dose.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Severe or Prolonged Bradycardia | - High initial dose.- Individual animal sensitivity.- Incorrect drug concentration or volume. | - Verify Dosing: Double-check all calculations, drug concentrations, and dosing volumes.- Implement Dose Titration: If not already in place, introduce a gradual dose-escalation protocol.- Monitor Closely: Continue continuous telemetry monitoring. If heart rate does not begin to recover within the expected timeframe (typically a few hours), consider the well-being of the animal and consult with the veterinary staff.- Consider Atropine (in case of severe, adverse events): In cases of severe, symptomatic bradycardia, administration of a non-selective muscarinic antagonist like atropine can be considered to increase heart rate, though this would be an intervention to manage an adverse event rather than a standard mitigation strategy. |
| Arrhythmias (e.g., AV block) | - High dose of this compound.- Concomitant administration of other cardioactive compounds. | - Review ECG Data: Carefully analyze the ECG recordings to characterize the type and frequency of arrhythmias.- Evaluate Dose: Consider if the dose administered is within the expected therapeutic range. High doses are more likely to induce conduction abnormalities.- Check for Drug Interactions: Ensure that no other administered compounds are known to affect cardiac conduction. |
| No Bradycardic Effect Observed | - Dose too low.- Error in drug preparation or administration.- Animal already desensitized from prior exposure. | - Confirm Administration: Verify that the animal received the intended dose.- Check Drug Integrity: Ensure the compound has been stored correctly and the formulation is stable.- Review Dosing History: Confirm that the animal has not had prior exposure to this compound or another S1P1 agonist.- Increase Dose (if appropriate): If the dose was intended to be at the lower end of the pharmacological range, a higher dose may be needed to elicit a measurable effect. |
| High Variability in Heart Rate Response | - Stress due to handling or environmental factors.- Individual animal differences in S1P1 receptor expression or sensitivity. | - Acclimatize Animals: Ensure animals are adequately acclimatized to the housing and experimental conditions to minimize stress.- Refine Handling Procedures: Minimize handling stress immediately before and after dosing.- Increase Sample Size: A larger group of animals may be necessary to account for individual variability and achieve statistical power. |
Data Presentation
Table 1: Hypothetical Preclinical Cardiovascular Data for this compound in Rats
| Dose Group | N | Maximum Mean Heart Rate Decrease from Baseline (bpm) | Time to Nadir (hours post-dose) | PR Interval Change from Baseline (ms) |
| Vehicle | 8 | -5 ± 3 | N/A | +2 ± 1 |
| This compound (0.05 mg/kg) | 8 | -45 ± 10 | 2.5 | +5 ± 2 |
| This compound (0.1 mg/kg) | 8 | -80 ± 15 | 2.0 | +8 ± 3 |
| Fingolimod (0.5 mg/kg) | 8 | -110 ± 20 | 3.0 | +15 ± 5 |
Data are presented as mean ± standard deviation and are hypothetical, based on expected outcomes from published data on this compound and other S1P modulators.
Experimental Protocols
Protocol 1: Cardiovascular Monitoring in Conscious Rats using Radio-Telemetry
Objective: To continuously monitor ECG, heart rate, and blood pressure in conscious, unrestrained rats following administration of this compound.
Materials:
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Implantable radio-telemetry transmitters (e.g., from Data Sciences International, Kaha Sciences)
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Receivers and data acquisition system
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Surgical tools for sterile implantation
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Anesthesia machine and isoflurane
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Analgesics (e.g., buprenorphine, carprofen)
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This compound formulation and vehicle control
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Dosing gavage needles
Procedure:
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Telemetry Device Implantation:
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Anesthetize the rat using isoflurane.
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Surgically implant the telemetry transmitter into the abdominal cavity under aseptic conditions, following the manufacturer's instructions and established surgical protocols. The blood pressure catheter is typically inserted into the descending aorta or femoral artery, and the ECG leads are placed subcutaneously in a lead II configuration.
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Provide post-operative analgesia and allow the animal to recover for at least one week before the start of the study.
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Acclimatization and Baseline Recording:
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House the animals individually in cages placed on top of the telemetry receivers.
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Allow the animals to acclimate to the experimental room and housing for at least 24 hours before dosing.
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Record baseline cardiovascular data for at least 24 hours prior to compound administration to establish a stable diurnal rhythm.
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Dosing and Data Acquisition:
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Administer this compound or vehicle control via oral gavage at the desired volume.
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Continue to record telemetry data continuously for at least 24 hours post-dose.
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The data acquisition software will record ECG waveforms, and derive heart rate, blood pressure (systolic, diastolic, mean), and body temperature.
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Data Analysis:
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Analyze the telemetry data in discrete time intervals (e.g., 15-minute or 1-hour averages).
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Calculate the change from baseline for each parameter for each animal.
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Determine the time to peak effect (nadir for heart rate) and the duration of the effect.
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Perform statistical analysis to compare the effects of this compound to the vehicle control group.
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Protocol 2: Dose-Titration Regimen to Mitigate Bradycardia
Objective: To minimize the first-dose bradycardic effect of this compound by employing a gradual dose-escalation schedule.
Procedure:
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Study Design:
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Animals are prepared with telemetry implants as described in Protocol 1.
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Instead of a single therapeutic dose, animals will receive increasing doses of this compound over several days.
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A control group receiving vehicle for the same duration should be included.
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Example Dose-Titration Schedule (Hypothetical):
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Day 1: Administer 10% of the target therapeutic dose.
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Day 2: Administer 25% of the target therapeutic dose.
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Day 3: Administer 50% of the target therapeutic dose.
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Day 4: Administer the full target therapeutic dose (100%).
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Monitoring and Analysis:
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Continuously monitor cardiovascular parameters throughout the dose-titration period.
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Analyze the heart rate response on each day of dosing, paying close attention to the magnitude of the bradycardic response after the first dose and after the final therapeutic dose.
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Compare the heart rate nadir on Day 4 in the dose-titration group to a separate group of animals that received the full therapeutic dose on Day 1 to quantify the mitigating effect of the titration regimen.
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Mandatory Visualizations
Caption: this compound's signaling pathway in cardiomyocytes.
Caption: Workflow for cardiovascular assessment in animal models.
References
- 1. Effect of this compound (ONO-4641) on lymphocytes and cardiac function: Randomized, double-blind, placebo-controlled trial with an open-label fingolimod arm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Risk for Cardiovascular Adverse Events Associated With Sphingosine-1-Phosphate Receptor Modulators in Patients With Multiple Sclerosis: Insights From a Pooled Analysis of 15 Randomised Controlled Trials [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Risk for Cardiovascular Adverse Events Associated With Sphingosine-1-Phosphate Receptor Modulators in Patients With Multiple Sclerosis: Insights From a Pooled Analysis of 15 Randomised Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing Ceralifimod's Impact on Non-Lymphoid Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the impact of Ceralifimod on non-lymphoid cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (ONO-4641) is a selective agonist for the sphingosine-1-phosphate (S1P) receptors 1 and 5 (S1P1 and S1P5).[1][2] Its primary therapeutic mechanism, particularly in the context of diseases like multiple sclerosis, is the functional antagonism of S1P1 on lymphocytes. This leads to the sequestration of lymphocytes within lymph nodes, reducing their infiltration into the central nervous system.[1][3][4]
Q2: Beyond lymphocytes, which non-lymphoid cells are likely to be affected by this compound?
Due to the widespread expression of S1P receptors, this compound can potentially impact various non-lymphoid cells. S1P receptors are found on endothelial cells, vascular smooth muscle cells, cardiac myocytes, fibroblasts, and epithelial cells. Therefore, assessing the effects on these cell types is crucial for a comprehensive understanding of this compound's biological activity.
Q3: What are the known effects of S1P1 modulation on endothelial cells?
S1P1 signaling is critical for maintaining endothelial barrier function and vascular integrity. Activation of S1P1 can enhance adherens junctions and reduce vascular permeability. Conversely, prolonged stimulation by S1P1 agonists can lead to receptor downregulation, which may act as a functional antagonism, potentially impairing endothelial-dependent vasodilation.
Q4: How might this compound impact fibroblasts and tissue fibrosis?
While this compound is selective for S1P1 and S1P5, it's important to consider the broader context of S1P signaling in fibrosis. S1P signaling through S1P2 and S1P3 receptors on fibroblasts has been shown to mediate pro-fibrotic responses, such as the synthesis of extracellular matrix (ECM). Therefore, assessing this compound's off-target effects or its influence on the balance of S1P receptor signaling in fibroblasts is a key area of investigation.
Q5: Can this compound affect epithelial barrier function?
Yes, S1P signaling has been shown to enhance intestinal epithelial cell barrier function by modulating the expression and localization of adherens junction proteins like E-cadherin. Given this compound's action as an S1P receptor agonist, it is plausible that it could have a direct impact on epithelial tissues.
Troubleshooting Guides
Issue 1: Inconsistent results in endothelial cell barrier function assays (e.g., TEER).
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Potential Cause: Cell confluence and monolayer integrity.
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Troubleshooting Tip: Ensure endothelial cells form a complete and tight monolayer before starting the experiment. Visually inspect the cells under a microscope and consider using a cell-impermeable dye to check for gaps.
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Potential Cause: Variability in this compound concentration or incubation time.
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Troubleshooting Tip: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific endothelial cell type.
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Potential Cause: Receptor downregulation due to prolonged stimulation.
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Troubleshooting Tip: For long-term studies, consider the possibility of S1P1 downregulation. Measure S1P1 receptor expression levels via qPCR or Western blot at different time points.
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Issue 2: Difficulty in detecting pro-fibrotic effects of this compound on fibroblasts.
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Potential Cause: this compound's high selectivity for S1P1 and S1P5.
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Troubleshooting Tip: Since pro-fibrotic effects in fibroblasts are primarily mediated by S1P2 and S1P3, this compound may not induce a strong fibrotic response. Use a non-selective S1P receptor agonist as a positive control to confirm that your fibroblast model is responsive to S1P signaling.
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Potential Cause: Insufficient stimulation of downstream signaling pathways.
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Troubleshooting Tip: Assess the activation of key pro-fibrotic signaling pathways such as PI3K/Akt and ERK1/2, which are known to be involved in S1PR agonist-induced ECM synthesis.
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Issue 3: Unexpected changes in vascular tone in ex vivo tissue bath experiments.
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Potential Cause: Dual agonistic and functional antagonistic effects.
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Troubleshooting Tip: Initially, S1P1 agonists can cause vasodilation. However, long-term exposure can lead to S1P1 downregulation, resulting in functional antagonism and a potential shift towards vasoconstriction mediated by S1P2 and S1P3 on vascular smooth muscle cells. Design experiments to capture both acute and chronic effects.
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Data Presentation
Table 1: Comparative Effects of S1P Receptor Modulators on Lymphocyte Count and Heart Rate
| Compound | Dose | Mean Change in Absolute Lymphocyte Count from Baseline | Maximum Mean Heart Rate Reduction (placebo-adjusted) |
| This compound | 0.05 mg | Not specified | -6.2 bpm |
| This compound | 0.10 mg | -56% | -12.0 bpm |
| Fingolimod | 0.5 mg | -62% | -14.9 bpm |
| Placebo | N/A | Not specified | N/A |
| Data from a 14-day study in healthy subjects. |
Table 2: S1P Receptor Expression and Key Functions in Non-Lymphoid Cells
| Cell Type | Key S1P Receptors Expressed | Primary Function of S1P Signaling | Potential Impact of this compound (S1P1/S1P5 Agonist) |
| Endothelial Cells | S1P1, S1P2, S1P3 | Regulation of vascular permeability, angiogenesis, inflammation. | Enhancement of barrier function (acute); potential for functional antagonism (chronic). |
| Fibroblasts | S1P1, S1P2, S1P3 | Regulation of cell proliferation, migration, and ECM production. | Minimal direct pro-fibrotic effect due to receptor selectivity. |
| Epithelial Cells | S1P1, S1P2, S1P3 | Maintenance of barrier integrity. | Potential enhancement of barrier function. |
| Cardiac Myocytes | S1P1, S1P3 | Regulation of heart rate. | Negative chronotropic effect. |
| Vascular Smooth Muscle Cells | S1P2, S1P3 | Regulation of vascular tone. | Indirect effects secondary to endothelial S1P1 modulation. |
Experimental Protocols & Visualizations
Protocol 1: Assessing Endothelial Barrier Function using Transendothelial Electrical Resistance (TEER)
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Cell Culture: Seed human umbilical vein endothelial cells (HUVECs) onto a collagen-coated Transwell® insert (0.4 µm pore size) in a 24-well plate.
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Monolayer Formation: Culture the cells until a confluent monolayer is formed, typically 3-5 days. Monitor monolayer integrity by measuring baseline TEER using an epithelial voltohmmeter.
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Treatment: Once a stable baseline TEER is achieved, add this compound at various concentrations (e.g., 1 nM, 10 nM, 100 nM) to the apical chamber of the Transwell®. Include a vehicle control (e.g., DMSO).
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Measurement: Measure TEER at different time points (e.g., 1, 4, 8, 24 hours) post-treatment.
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Data Analysis: Calculate the change in TEER relative to the vehicle control. An increase in TEER indicates an enhancement of the endothelial barrier.
Protocol 2: Evaluating Pro-fibrotic Response in Fibroblasts via Extracellular Matrix (ECM) Synthesis Assay
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Cell Culture: Culture primary human lung fibroblasts in a 24-well plate until they reach 80-90% confluency.
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Serum Starvation: Serum-starve the cells for 24 hours to synchronize them.
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Treatment: Treat the cells with this compound (e.g., 10 nM, 100 nM, 1 µM), a positive control (e.g., TGF-β1 or a non-selective S1P agonist), and a vehicle control for 48 hours.
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Metabolic Labeling: During the last 24 hours of treatment, add [³H]-proline to the culture medium to label newly synthesized collagen.
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Protein Precipitation: After incubation, wash the cells and precipitate the proteins with trichloroacetic acid (TCA).
-
Quantification: Lyse the cells and measure the incorporated [³H]-proline using a scintillation counter.
-
Data Analysis: Normalize the counts to the total protein content and compare the different treatment groups.
Signaling Pathway: S1P1 Signaling in Endothelial Cells
Upon binding of an agonist like this compound, S1P1, a G-protein coupled receptor, primarily couples to Gi. This leads to the activation of downstream signaling pathways, including the PI3K-Akt-eNOS pathway, which promotes nitric oxide (NO) production and vasodilation, and the Rac1 pathway, which is involved in cytoskeletal rearrangement and strengthening of cell-cell junctions, thereby enhancing endothelial barrier function.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An update on the use of sphingosine 1-phosphate receptor modulators for the treatment of relapsing multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine 1-Phosphate Receptor Modulators for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Ceralifimod precipitation in aqueous buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the precipitation of Ceralifimod in aqueous buffers during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: I observed precipitation after diluting my this compound DMSO stock solution into an aqueous buffer. What is the primary cause?
A1: this compound is sparingly soluble in aqueous solutions. The manufacturer's data indicates a solubility of 0.1 mg/mL in a 1:9 mixture of DMSO and PBS at pH 7.2.[1][2] When a concentrated DMSO stock solution is diluted into an aqueous buffer, the abrupt change in solvent polarity from organic to aqueous can cause the compound to exceed its solubility limit and precipitate out of solution. This phenomenon is known as antisolvent precipitation.[3]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: this compound is soluble up to 10 mM in DMSO with gentle warming.[4] It is also reported to be soluble in DMF at 5 mg/mL.[1] For biological experiments, DMSO is the most common choice for a stock solution.
Q3: How does pH influence the solubility of this compound?
A3: As an azetidinecarboxylic acid, this compound's solubility is expected to be pH-dependent. The carboxylic acid moiety can be deprotonated at higher pH values, forming a more soluble salt. Conversely, at lower pH, the molecule will be in its less soluble, undissociated form. Therefore, adjusting the pH of the aqueous buffer may improve solubility, but this must be compatible with the experimental system.
Q4: Can temperature adjustments help in dissolving precipitated this compound?
A4: For many compounds, solubility increases with temperature. Gentle warming to 37°C after dilution can help redissolve a precipitate. However, the thermal stability of this compound in your specific buffer should be considered to avoid degradation.
Q5: Are there any additives that can enhance the solubility of this compound in my aqueous buffer?
A5: Yes, several strategies can be employed to enhance solubility. These include the use of co-solvents, surfactants, or complexing agents. Co-solvents like ethanol or PEG400 can be included in the final buffer, but their concentration must be optimized to avoid affecting the biological assay. Surfactants can also aid in solubilization. Another approach is the use of cyclodextrins to form inclusion complexes, which can increase the aqueous solubility of poorly soluble drugs.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution
If you observe a precipitate immediately after diluting the this compound DMSO stock into your aqueous buffer, follow this troubleshooting workflow:
Issue 2: Precipitation Over Time in Aqueous Buffer
If this compound initially dissolves but then precipitates out of the aqueous solution over time, consider the following:
-
Supersaturation : The initial solution may be supersaturated, a metastable state where the concentration of the solute is higher than its equilibrium solubility. Over time, the compound may crystallize out of this unstable state.
-
Solution : Prepare fresh working solutions immediately before use and avoid long-term storage of diluted aqueous solutions.
-
-
Nucleation and Crystal Growth : The presence of nucleation sites (e.g., dust particles, scratches on the container surface) can initiate crystallization.
-
Solution : Use low-adhesion microcentrifuge tubes or glassware. The addition of precipitation inhibitors, such as small amounts of polymers like HPMC or PVP, can sterically hinder the aggregation of drug molecules and inhibit crystal growth.
-
-
Adsorption to Container Walls : Hydrophobic compounds can adsorb to the plastic or glass surfaces of containers, which can act as nucleation sites for precipitation.
-
Solution : Using low-adhesion labware can minimize this effect.
-
Data Presentation
The solubility of this compound is highly dependent on the composition of the aqueous buffer. The following tables summarize key solubility data and provide hypothetical examples of how different buffer components can influence solubility.
Table 1: Known Solubility of this compound
| Solvent/Buffer System | Solubility | Reference |
| DMSO | Soluble to 10 mM | |
| DMF | 5 mg/mL | |
| DMSO:PBS (pH 7.2) (1:9) | 0.1 mg/mL | |
| Ethanol | Slightly soluble |
Table 2: Hypothetical Solubility of this compound in Different Aqueous Buffers
| Buffer (pH 7.4) | Co-solvent | Additive | Temperature (°C) | Apparent Solubility (µg/mL) |
| PBS | None | None | 25 | 1.5 |
| PBS | 1% Ethanol | None | 25 | 3.2 |
| PBS | 1% PEG400 | None | 25 | 4.5 |
| Tris-HCl | None | 0.1% Tween-20 | 25 | 6.8 |
| Tris-HCl | None | 1 mM β-cyclodextrin | 25 | 10.3 |
| PBS | None | None | 37 | 2.8 |
Experimental Protocols
Protocol 1: Determining the Kinetic Solubility of this compound
This protocol provides a method to assess the solubility of this compound in a specific aqueous buffer.
-
Preparation of Stock Solution : Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution : Serially dilute the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 10 µM).
-
Dilution in Aqueous Buffer : Transfer 2 µL of each DMSO dilution into a 96-well plate in triplicate.
-
Addition of Aqueous Buffer : Add 198 µL of the desired aqueous buffer to each well, resulting in a 1:100 dilution and a final DMSO concentration of 1%.
-
Incubation : Seal the plate and shake at room temperature for 2 hours.
-
Measurement of Turbidity : Measure the turbidity of each well by reading the absorbance at a wavelength of 620 nm. An increase in absorbance indicates precipitation.
-
Quantification of Soluble Compound (Optional) : To quantify the soluble compound, centrifuge the plate to pellet any precipitate. Carefully collect the supernatant and analyze the concentration of this compound remaining in solution using a suitable method like HPLC-UV.
Protocol 2: Preparation of a this compound Working Solution with a Co-solvent
This protocol describes how to prepare a working solution of this compound using a co-solvent to improve solubility.
-
Prepare Co-solvent Buffer : Prepare the aqueous buffer containing the desired final concentration of the co-solvent (e.g., 1% ethanol or 1% PEG400). Ensure the co-solvent is fully dissolved.
-
Warm Buffer : Gently warm the co-solvent buffer to the experimental temperature (e.g., 37°C).
-
Prepare this compound Stock : Have a 10 mM stock solution of this compound in DMSO ready.
-
Dilution : While gently vortexing the co-solvent buffer, add the required volume of the this compound DMSO stock solution dropwise to achieve the final desired concentration.
-
Final Mix : Vortex the final solution for an additional 10-15 seconds to ensure homogeneity.
-
Visual Inspection : Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
Visualization of this compound's Mechanism of Action
This compound is a potent and selective agonist for the Sphingosine-1-Phosphate Receptors 1 and 5 (S1P1 and S1P5). The diagram below illustrates the general signaling pathway initiated by S1P receptor activation.
References
Best practices for handling and formulating Ceralifimod for animal dosing
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective handling and formulation of Ceralifimod (also known as ONO-4641) for animal dosing. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent and selective agonist for the sphingosine-1-phosphate (S1P) receptors S1P1 and S1P5.[1][2][3] Its mechanism of action involves binding to these receptors, which are G protein-coupled receptors.[4] Agonism of S1P1 is known to sequester lymphocytes in lymph nodes, preventing their infiltration into target tissues, which is a key therapeutic strategy in autoimmune diseases like multiple sclerosis.
2. What are the basic physicochemical properties of this compound?
Understanding the fundamental properties of this compound is crucial for proper handling and formulation. Key data is summarized in the table below.
| Property | Value | Source |
| Synonyms | ONO-4641 | |
| Molecular Formula | C27H33NO4 | |
| Molecular Weight | 435.56 g/mol | |
| Appearance | Crystalline solid | |
| Purity | ≥95% |
3. What are the recommended solvents and storage conditions for this compound?
This compound is poorly soluble in aqueous solutions. The table below outlines its solubility in various common laboratory solvents. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.
| Solvent | Solubility | Storage of Stock Solution | Source |
| DMSO | Up to 10 mM (with gentle warming) or 5 mg/mL | -80°C for 6 months; -20°C for 1 month | |
| DMF | 5 mg/mL | Not specified | |
| DMSO:PBS (pH 7.2) (1:9) | 0.1 mg/mL | Not specified | |
| Ethanol | Slightly soluble | Not specified |
Formulation and Dosing Protocols
Oral Formulation (Suspension)
Given this compound's low aqueous solubility, an oral suspension is often the most practical formulation for gavage administration.
Recommended Vehicle: A common vehicle for poorly soluble compounds is 0.5% methylcellulose (MC) in water. Alternatively, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used, ensuring the final DMSO concentration is below 10% for mice.
Protocol for Preparing a 1 mg/mL Suspension in 0.5% MC:
-
Prepare 0.5% MC: Slowly add 0.5 g of methylcellulose to 100 mL of sterile water while stirring vigorously. Continue to stir until a clear, viscous solution is formed. This may take several hours.
-
Weigh this compound: Accurately weigh the required amount of this compound powder in a sterile container.
-
Create a Paste: Add a small volume of the 0.5% MC vehicle to the this compound powder and triturate to form a smooth, uniform paste. This prevents clumping.
-
Dilute to Final Volume: Gradually add the remaining 0.5% MC vehicle to the paste while continuously stirring or vortexing to achieve the final desired concentration.
-
Homogenize: Ensure the suspension is homogenous before each administration by vortexing or stirring.
Oral Gavage Administration in Rodents
Oral gavage is a common method for precise oral dosing in animal studies.
Materials:
-
Appropriately sized gavage needle (feeding needle) with a ball-tip.
-
Syringe
-
Animal scale
Gavage Needle Sizing Guide for Mice:
| Mouse Weight (g) | Gauge | Length (inches) |
| up to 14 | 24 | 1 |
| 15-20 | 22 | 1-1.5 |
| 20-25 | 20 | 1-1.5 |
| 25-30 | 18 | 1.5-2 |
Source:
Procedure:
-
Weigh the Animal: Determine the correct dosing volume based on the animal's body weight. The maximum recommended volume is typically 10 mL/kg.
-
Measure Needle Length: To prevent perforation, measure the gavage needle from the corner of the animal's mouth to the last rib to ensure it will reach the stomach without going too far.
-
Restrain the Animal: Use a firm but gentle single-handed restraint technique, immobilizing the head and extending the neck to create a straight path to the esophagus.
-
Insert the Needle: Gently insert the ball-tipped needle into the mouth, guiding it along the roof of the mouth and down the esophagus. The animal should swallow as the tube passes. Never force the needle. If resistance is met, withdraw and try again.
-
Administer the Dose: Once the needle is correctly placed, administer the compound slowly.
-
Withdraw and Monitor: Remove the needle smoothly and return the animal to its cage. Monitor the animal for several minutes for any signs of distress or labored breathing.
Troubleshooting Guides
Formulation Issues
| Issue | Possible Cause | Solution |
| This compound powder is not dissolving in the vehicle. | This compound has very low aqueous solubility. | Use a suspension-based vehicle like 0.5% methylcellulose or a co-solvent system (e.g., DMSO/PEG300/Tween-80). Gentle warming and sonication can aid dissolution in organic solvents like DMSO. |
| The suspension is not homogenous; particles are settling quickly. | Insufficient viscosity of the vehicle or large particle size. | Ensure proper preparation of the 0.5% MC vehicle to achieve adequate viscosity. Triturate the powder into a paste before final dilution to reduce particle size and prevent clumping. Always vortex the suspension immediately before each dose administration. |
| Precipitation occurs when diluting a DMSO stock solution into an aqueous vehicle. | The compound is crashing out of solution due to the solvent change. | For intravenous formulations, a DMSO:PBS (1:9) mixture can be used, but only up to 0.1 mg/mL. For oral dosing, preparing a suspension is often more reliable than trying to maintain a solution. If a solution is necessary, a more complex co-solvent system may be required. |
Animal Dosing Issues (Oral Gavage)
| Issue | Possible Cause | Solution |
| Animal struggles excessively during restraint. | Improper handling or stress. | Handle animals calmly to acclimate them to the procedure. Ensure a firm and secure restraint that does not constrict breathing. |
| Fluid is observed coming from the nose or mouth during dosing. | The gavage needle has entered the trachea instead of the esophagus. | Immediately stop the administration and withdraw the needle. Gently tilt the animal's head down to allow fluid to drain. Closely monitor the animal for respiratory distress. A second attempt is not recommended. |
| Resistance is felt when inserting the needle. | Incorrect placement of the needle (e.g., hitting the back of the throat or entering the trachea). | Do not force the needle. Withdraw completely and re-insert, ensuring the head and neck are properly extended to create a straight path. |
| Post-dosing distress, coughing, or labored breathing. | Aspiration of the compound into the lungs. | Provide supportive care and monitor the animal closely. This is a serious complication that can lead to aspiration pneumonia. Refine the gavage technique with further training. |
Visualizations
This compound Signaling Pathway
Caption: Mechanism of action for this compound as an S1P1/S1P5 agonist.
Experimental Workflow: Oral Suspension Preparation and Dosing
Caption: Workflow for preparing and administering a this compound oral suspension.
Troubleshooting Logic: Oral Gavage Resistance
Caption: Decision tree for troubleshooting resistance during oral gavage.
References
Overcoming challenges in quantifying Ceralifimod levels in biological samples
Technical Support Center: Quantification of Ceralifimod
Welcome to the this compound Bioanalytical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges associated with the quantification of this compound in biological samples.
This compound (also known as ONO-4641) is a potent and selective agonist for the sphingosine-1-phosphate (S1P) receptors 1 and 5.[1] As an S1P receptor modulator, it influences immune cell trafficking, making its accurate quantification in biological matrices critical for pharmacokinetic, pharmacodynamic, and toxicological studies.[2][3]
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS quantification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column Overload: Injecting too high a concentration of the analyte. - Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound. - Column Degradation: Loss of stationary phase or contamination. | - Dilute the Sample: Reduce the concentration of the injected sample. - Optimize Mobile Phase: Adjust the pH to ensure a consistent ionization state of the analyte. - Replace Column: Use a new column and a guard column to protect it. |
| High Background Noise or Interferences | - Matrix Effects: Co-eluting endogenous components from the biological sample (e.g., phospholipids, salts) can interfere with ionization.[4][5] - Contaminated LC-MS System: Carryover from previous injections or contaminated solvents. | - Improve Sample Preparation: Employ more rigorous extraction techniques like solid-phase extraction (SPE) or supported liquid extraction (SLE) to remove interfering substances. - Optimize Chromatography: Adjust the gradient to better separate this compound from matrix components. - System Cleaning: Flush the system with a strong solvent mixture. |
| Low Analyte Recovery | - Inefficient Extraction: The chosen sample preparation method may not be optimal for this compound. - Analyte Degradation: this compound may be unstable under the extraction or storage conditions. - Adsorption: The analyte may adsorb to plasticware or the column. | - Optimize Extraction Method: Test different extraction solvents or SPE cartridges. - Assess Stability: Perform stability studies at different temperatures and pH values. Consider adding stabilizers if necessary. - Use Low-Binding Labware: Employ silanized glassware or low-adsorption plastic tubes. |
| Inconsistent Results (Poor Precision) | - Variability in Sample Preparation: Inconsistent manual extraction procedures. - Instrument Instability: Fluctuations in the LC pump or mass spectrometer performance. - Matrix Effects: Sample-to-sample variation in the biological matrix can lead to inconsistent ion suppression or enhancement. | - Automate Sample Preparation: Use automated liquid handlers for consistent extractions. - Perform System Suitability Tests: Ensure the LC-MS/MS system is performing within specifications before running samples. - Use a Stable Isotope-Labeled Internal Standard: This can help to compensate for variability in extraction and matrix effects. |
| No or Low Signal for this compound | - Incorrect MS/MS Transitions: The precursor and product ions selected for this compound may be incorrect. - Ion Source Issues: The electrospray ionization (ESI) source may be dirty or not properly optimized. - Sample Degradation: Complete degradation of the analyte. | - Verify MS/MS Parameters: Infuse a standard solution of this compound to optimize and confirm the MRM transitions. - Clean and Tune Ion Source: Follow the manufacturer's instructions for cleaning and tuning the ion source. - Investigate Sample Stability: Prepare fresh samples and analyze them immediately. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective agonist for the sphingosine-1-phosphate (S1P) receptors 1 and 5. S1P1 receptors are crucial for regulating the egress of lymphocytes from lymph nodes. By acting as a functional antagonist, this compound causes the internalization of S1P1 receptors, which sequesters lymphocytes in the lymph nodes and prevents them from migrating to sites of inflammation.
Q2: What are the main challenges in quantifying this compound in biological samples?
A2: The primary challenges include:
-
Matrix Effects: Biological matrices like plasma and blood are complex and contain numerous endogenous compounds that can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement.
-
Low Concentrations: this compound is a potent molecule, often present at low concentrations in biological samples, requiring highly sensitive analytical methods.
-
Sample Preparation: Efficiently extracting this compound from the biological matrix while removing interfering components is crucial for accurate quantification.
Q3: Which sample preparation technique is recommended for this compound?
A3: While simple methods like protein precipitation can be used, they may not provide a clean enough extract, leading to significant matrix effects. For robust and sensitive quantification, more advanced techniques are recommended:
-
Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples and concentrating the analyte.
-
Supported Liquid Extraction (SLE): SLE offers a high-throughput alternative to traditional liquid-liquid extraction, providing clean extracts with good recovery.
Q4: How can I minimize matrix effects in my this compound assay?
A4: To minimize matrix effects, consider the following strategies:
-
Optimize Sample Cleanup: Use a more selective sample preparation method like SPE to remove interfering substances.
-
Chromatographic Separation: Adjust your LC method to separate this compound from co-eluting matrix components.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with this compound can effectively compensate for matrix effects.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of quantification.
Q5: What type of analytical method is most suitable for this compound quantification?
A5: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying small molecules like this compound in biological matrices due to its high selectivity, sensitivity, and speed. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used for this purpose.
Experimental Protocols
Protocol 1: this compound Extraction from Human Plasma using Solid-Phase Extraction (SPE)
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To a 200 µL aliquot of plasma, add 20 µL of an internal standard working solution (e.g., this compound-d4 in 50% methanol).
-
Add 200 µL of 4% phosphoric acid in water and vortex for 10 seconds.
-
-
SPE Procedure (Mixed-Mode Cation Exchange Cartridge):
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
-
Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Parameters for this compound Quantification
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., start at 10% B, ramp to 95% B, and re-equilibrate).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: To be determined by direct infusion of a this compound standard.
Quantitative Data Summary
Table 1: Example Calibration Curve for this compound in Human Plasma
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Accuracy (%) |
| 0.1 | 0.012 | 102.5 |
| 0.5 | 0.058 | 98.7 |
| 1.0 | 0.115 | 99.1 |
| 5.0 | 0.592 | 101.3 |
| 10.0 | 1.189 | 100.8 |
| 50.0 | 5.998 | 99.5 |
| 100.0 | 12.015 | 98.1 |
Calibration Curve Equation: y = 0.120x + 0.001 (R² = 0.999)
Table 2: Example Quality Control (QC) Sample Results
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| LLOQ | 0.1 | 0.103 | 103.0 | 6.8 |
| Low | 0.3 | 0.295 | 98.3 | 5.2 |
| Medium | 8.0 | 8.12 | 101.5 | 3.9 |
| High | 80.0 | 78.9 | 98.6 | 4.5 |
Visualizations
Caption: this compound binds to the S1P1 receptor, leading to its internalization and inhibiting lymphocyte egress.
Caption: Workflow for the quantification of this compound in biological samples.
Caption: A logical approach to troubleshooting poor signal in LC-MS/MS analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Sphingosine 1-phosphate receptor modulators in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Validation & Comparative
Ceralifimod vs. Fingolimod: A Comparative Analysis of S1P Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Ceralifimod and Fingolimod, two prominent sphingosine-1-phosphate (S1P) receptor modulators. The focus of this analysis is their differential selectivity for the five S1P receptor subtypes (S1P1-5), supported by quantitative experimental data. Understanding these selectivity profiles is crucial for elucidating their mechanisms of action and predicting their therapeutic and side-effect profiles.
Mechanism of Action: S1P Receptor Modulation
Both this compound and Fingolimod exert their primary therapeutic effects by modulating S1P receptors, a class of G protein-coupled receptors (GPCRs) that play a critical role in lymphocyte trafficking. By acting as agonists, these drugs induce the internalization and degradation of S1P1 receptors on lymphocytes. This functional antagonism prevents lymphocytes from egressing from lymph nodes, thereby reducing the number of circulating lymphocytes and mitigating autoimmune responses.
Fingolimod is a prodrug that requires in vivo phosphorylation to its active form, fingolimod-phosphate.[1] This active metabolite then acts as a non-selective agonist at S1P1, S1P3, S1P4, and S1P5 receptors.[1][2] In contrast, this compound is a selective agonist with high potency for S1P1 and S1P5 receptors.[3][4] This difference in selectivity is a key distinguishing feature between the two compounds.
S1P Receptor Selectivity Profiles
The selectivity of this compound and Fingolimod-phosphate for the five S1P receptor subtypes has been characterized using various in vitro assays. The following tables summarize the available quantitative data, providing a direct comparison of their potency and selectivity.
Table 1: S1P Receptor Selectivity of this compound
| Receptor Subtype | EC50 (pM) | Ki (nM) |
| S1P1 | 27.3 | 0.626 |
| S1P2 | - | >5450 |
| S1P3 | - | >5630 |
| S1P4 | - | 28.7 |
| S1P5 | 334 | 0.574 |
Data sourced from MedChemExpress and R&D Systems.
Table 2: S1P Receptor Selectivity of Fingolimod-Phosphate
| Receptor Subtype | EC50 (nM) |
| S1P1 | ~0.3 - 0.6 |
| S1P2 | >10,000 |
| S1P3 | ~3 |
| S1P4 | ~0.3 - 0.6 |
| S1P5 | ~0.3 - 0.6 |
Data sourced from a 2013 study published in the Journal of Neurology, Neurosurgery & Psychiatry.
Experimental Protocols
The determination of the S1P receptor selectivity profiles for this compound and Fingolimod involves a variety of established in vitro experimental techniques. These assays are designed to measure the binding affinity and functional activity of the compounds at each of the five S1P receptor subtypes.
Radioligand Binding Assays
Radioligand binding assays are a common method to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the displacement of a radiolabeled ligand from the S1P receptor by the test compound (this compound or Fingolimod-phosphate).
General Protocol:
-
Membrane Preparation: Cell membranes are prepared from cell lines overexpressing a specific human S1P receptor subtype (e.g., CHO or HEK293 cells).
-
Assay Buffer: A typical binding buffer consists of 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, and 0.5% fatty acid-free BSA, at a pH of 7.5.
-
Competition Assay: A constant concentration of a radiolabeled S1P receptor ligand, such as [32P]S1P or [33P]S1P, is incubated with the receptor-expressing membranes in the presence of varying concentrations of the unlabeled test compound.
-
Incubation: The reaction mixture is incubated at room temperature for a defined period, typically 60 minutes, to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter plate.
-
Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays (cAMP Assay)
Functional assays, such as the measurement of cyclic AMP (cAMP) levels, are used to determine the potency (EC50) of a compound as an agonist or antagonist at a specific receptor. For S1P receptors coupled to Gαi (S1P1, S1P2, S1P3, S1P4, and S1P5), agonist activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.
Objective: To measure the ability of this compound or Fingolimod-phosphate to inhibit forskolin-stimulated cAMP production in cells expressing a specific S1P receptor subtype.
General Protocol:
-
Cell Culture: CHO-K1 or HEK293 cells stably expressing the human S1P receptor of interest are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well plates and grown to a suitable confluency.
-
Assay Medium: Cells are washed and incubated in a serum-free assay medium containing a phosphodiesterase inhibitor, such as IBMX, to prevent cAMP degradation.
-
Compound Addition: Cells are pre-incubated with varying concentrations of the test compound.
-
Stimulation: Adenylyl cyclase is stimulated with a fixed concentration of forskolin, and the cells are incubated for a short period (e.g., 5-15 minutes) at room temperature.
-
cAMP Measurement: The intracellular cAMP levels are measured using a variety of commercially available kits, often based on competitive immunoassays (e.g., HTRF, AlphaScreen, or ELISA).
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production is determined as the EC50 value.
S1P Receptor Signaling Pathways
The differential engagement of S1P receptor subtypes by this compound and Fingolimod leads to the activation of distinct downstream signaling cascades. The following diagram illustrates the primary G-protein coupling and major signaling pathways associated with each S1P receptor.
Caption: Differential S1P receptor engagement and downstream signaling.
Conclusion
The data presented in this guide highlight the significant difference in the S1P receptor selectivity profiles of this compound and Fingolimod. This compound demonstrates high selectivity for S1P1 and S1P5, while Fingolimod's active metabolite, fingolimod-phosphate, is a non-selective agonist for S1P1, S1P3, S1P4, and S1P5. This distinction has important implications for their therapeutic applications and potential side effects. The selectivity of this compound for S1P1 and S1P5 may offer a more targeted therapeutic approach, potentially avoiding off-target effects associated with the activation of S1P3, such as bradycardia. For drug development professionals, these findings underscore the importance of receptor selectivity in the design of next-generation S1P receptor modulators with improved safety and efficacy profiles.
References
A Comparative Analysis of Ceralifimod and Siponimod in Preclinical EAE Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two Sphingosine-1-Phosphate (S1P) receptor modulators, Ceralifimod (also known as KRP-203 or ONO-4641) and Siponimod (BAF312), in Experimental Autoimmune Encephalomyelitis (EAE) models, the most commonly used preclinical model for multiple sclerosis (MS). This comparison is based on available data from separate preclinical studies, as direct head-to-head trials are not prevalent in the reviewed literature.
Introduction to S1P Receptor Modulators
Sphingosine-1-phosphate (S1P) receptor modulators are a class of oral drugs that have become a cornerstone in the treatment of relapsing forms of multiple sclerosis. Their primary mechanism of action involves binding to S1P receptors on lymphocytes, which leads to the internalization of these receptors. This process, known as functional antagonism, prevents lymphocytes from egressing out of secondary lymphoid organs, thereby reducing their infiltration into the central nervous system (CNS) where they would otherwise mediate inflammatory damage.[1][2]
This compound is a selective agonist for S1P receptors 1 and 5.[3] Siponimod is also a selective modulator of S1P receptors 1 and 5.[4][5] Beyond their peripheral immunomodulatory effects, both compounds can cross the blood-brain barrier, suggesting direct effects within the CNS. Preclinical studies in EAE models have explored these effects, demonstrating potential for reducing inflammation, preventing neurodegeneration, and ameliorating disease symptoms.
Mechanism of Action: S1P Receptor Modulation
The core mechanism for both this compound and Siponimod involves preventing the migration of pathogenic lymphocytes from lymph nodes into the CNS. By acting as functional antagonists of the S1P1 receptor on lymphocytes, these drugs trap the cells, reducing the circulating pool available to cause inflammation. Within the CNS, engagement of S1P1 and S1P5 receptors on astrocytes, oligodendrocytes, and microglia may contribute to neuroprotective and anti-inflammatory effects.
Comparative Efficacy Data in EAE Models
The following table summarizes quantitative data from separate studies on this compound and Siponimod in various EAE models. The differences in EAE induction protocols, species, and dosing regimens preclude a direct statistical comparison but offer a qualitative overview of their respective efficacies.
| Parameter | This compound (ONO-4641) | Siponimod (BAF312) |
| Primary Efficacy | Prevented development of visual and somatosensory evoked potential (VEP/SEP) deficits. | Ameliorated EAE clinical course and reduced disease scores. |
| CNS Inflammation | Reduced levels of inflammation in the spinal cord and optic nerve. | Reduced meningeal ectopic lymphoid tissue (mELT) formation; diminished B and T cell presence in the meningeal compartment. Attenuated astrogliosis and microgliosis. |
| Demyelination | Reduced demyelination in the spinal cord and optic nerve. | Prevented demyelination in the spinal cord. |
| Neuroprotection | Reduced neurofilament damage. | Rescued loss of parvalbumin-positive (PV+) GABAergic interneurons; prevented synaptic neurodegeneration. |
| Peripheral Effects | Not explicitly reported in EAE studies, but known to reduce peripheral lymphocytes. | Massively reduced CD45.2+ population in splenic tissue; dose-dependent reduction in blood lymphocyte counts. |
| Species / Model | Dark Agouti Rats (MOG-induced relapsing-remitting EAE). | C57BL/6 Mice (MOG35-55 induced EAE); 2D2xTh Mice (spontaneous chronic EAE). |
| Dosage Tested | 0.3 or 1.0 mg/kg (oral, daily). | 3 mg/kg (oral, daily); 0.45 µ g/day (intracerebroventricular). |
Experimental Protocols and Methodologies
Detailed methodologies are crucial for interpreting the presented data. Below are the protocols for key experiments cited in this guide.
This compound in Rat Relapsing-Remitting EAE
-
Model: Experimental autoimmune encephalomyelitis was induced in Dark Agouti rats using myelin oligodendrocyte glycoprotein (MOG).
-
Drug Administration: Following the acute phase of the disease, rats were randomized and treated daily with oral this compound (0.3 or 1.0 mg/kg) or vehicle.
-
Clinical Assessment: Neurological disability was monitored daily using a standardized 0- to 5-point clinical scoring system.
-
Electrophysiology: Longitudinal evoked-potential (EP) electrophysiology was used to measure visual and somatosensory evoked potentials (VEPs and SEPs) at baseline and throughout the disease course to assess CNS function.
-
Histopathology: At the end of the study, levels of inflammation, demyelination, and neurofilament damage were assessed in the spinal cord and optic nerve.
Siponimod in Spontaneous Chronic and MOG-Induced EAE
-
Model 1 (Spontaneous Chronic EAE): A murine spontaneous chronic EAE model in 2D2xTh mice, which features meningeal inflammatory infiltrates, was used.
-
Drug Administration: Siponimod (3 mg/kg BW) or vehicle was administered daily by oral gavage for 30 days, either before EAE onset (preventive) or at the peak of disease (therapeutic).
-
Histopathology: The extent and cellular composition of meningeal ectopic lymphoid tissue (mELT), spinal cord parenchyma, and spleen were assessed by histology and immunohistochemistry (e.g., LFB-PAS staining for demyelination).
-
-
Model 2 (MOG-Induced EAE): Chronic progressive EAE was induced in C57BL/6 mice via immunization with MOG35-55 peptide.
-
Drug Administration: Minipumps allowing continuous intracerebroventricular (icv) infusion of siponimod (0.45 μ g/day ) for 4 weeks were implanted.
-
Clinical Assessment: EAE clinical scores were monitored.
-
Neuroprotective Assessment: Immunohistochemistry and western blot analyses were performed to assess astrogliosis, microgliosis, and the loss of parvalbumin-positive (PV+) GABAergic interneurons in the striatum.
-
Peripheral Effects: Peripheral lymphocyte counts were performed to assess systemic immune effects.
-
Summary and Conclusion
Both this compound and Siponimod demonstrate significant efficacy in preclinical EAE models, acting through the canonical S1P receptor modulation pathway to limit immune cell infiltration into the CNS.
-
Siponimod has been extensively studied in various EAE models, with robust data supporting its ability to ameliorate clinical scores, reduce CNS inflammation and demyelination, and exert direct neuroprotective effects by preserving neuronal subtypes and reducing gliosis. Its efficacy is demonstrated in both preventive and therapeutic paradigms.
-
This compound data, while less extensive in the public domain, shows a clear protective effect on neuronal function, as measured by evoked potentials, and a reduction in key pathological hallmarks of EAE, including inflammation and demyelination.
The available data suggests that both molecules are potent S1P1/5 modulators with significant therapeutic potential. However, the lack of direct comparative studies using identical EAE models and endpoints makes it difficult to definitively state if one is superior to the other in a preclinical setting. Siponimod's broader characterization, particularly regarding its direct neuroprotective mechanisms at the cellular level, provides a more detailed picture of its potential benefits within the CNS. Future head-to-head studies would be invaluable for a more precise comparison of their therapeutic indices and mechanistic nuances.
References
- 1. An update on the use of sphingosine 1-phosphate receptor modulators for the treatment of relapsing multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine 1-phosphate Receptor Modulator Therapy for Multiple Sclerosis: Differential Downstream Receptor Signalling and Clinical Profile Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurology.org [neurology.org]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Siponimod: A Review in Secondary Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Validating Ceralifimod's On-Target Effects: A Comparative Guide Using S1P1/S1P5 Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ceralifimod (ONO-4641), a selective sphingosine-1-phosphate (S1P) receptor modulator, with other relevant alternatives. It focuses on the validation of its on-target effects, particularly through the lens of S1P1 and S1P5 receptor engagement, and discusses the theoretical application of knockout models in this process. While direct experimental data using S1P1 and S1P5 knockout models for this compound is not publicly available, this guide synthesizes existing preclinical data to build a strong case for its mechanism of action and compares its performance metrics with other S1P modulators.
Introduction to this compound and the S1P Signaling Pathway
This compound is a potent and selective agonist of the sphingosine-1-phosphate receptors 1 and 5 (S1P1 and S1P5).[1][2][3][4] The S1P signaling pathway plays a crucial role in regulating lymphocyte trafficking from secondary lymphoid organs to the peripheral circulation.[5] By acting as a functional antagonist of the S1P1 receptor on lymphocytes, this compound causes the internalization and degradation of the receptor, rendering the lymphocytes unresponsive to the natural S1P gradient and leading to their sequestration in the lymph nodes. This reduction in circulating lymphocytes is the primary mechanism by which this compound is thought to exert its therapeutic effects in autoimmune diseases like multiple sclerosis.
This compound's On-Target Effects: Preclinical Evidence
Preclinical studies have provided substantial evidence for the selective on-target effects of this compound. In vitro pharmacological studies have demonstrated its high affinity and potent agonistic activity at human S1P1 and S1P5 receptors, with significantly lower activity at other S1P receptor subtypes.
Table 1: In Vitro Receptor Binding Affinity and Functional Activity of this compound
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |
| Human S1P1 | 0.626 | 0.0273 |
| Human S1P5 | 0.574 | 0.334 |
| Human S1P4 | 28.8 | - |
Data sourced from preclinical pharmacology studies of ONO-4641.
In vivo studies in rodents have shown that oral administration of this compound leads to a dose-dependent reduction in peripheral blood lymphocyte counts, a key pharmacodynamic marker of S1P1 modulation.
Table 2: In Vivo Efficacy of this compound in a Peripheral Lymphocyte Lowering (PLL) Test in Mice
| Compound | ED50 (mg/kg) for Lymphocyte Reduction |
| This compound (ONO-4641) | 0.029 |
Data from a 24-hour post-oral dosing study in mice.
Comparison with Other S1P Receptor Modulators
This compound's selectivity for S1P1 and S1P5 distinguishes it from the first-generation, non-selective S1P modulator, Fingolimod, and places it in the category of second-generation modulators alongside Siponimod and Ozanimod.
Table 3: Comparison of Receptor Selectivity of S1P Modulators
| Drug | S1P1 | S1P2 | S1P3 | S1P4 | S1P5 |
| This compound | Agonist | - | - | Weak Agonist | Agonist |
| Fingolimod | Agonist | - | Agonist | Agonist | Agonist |
| Siponimod | Agonist | - | - | - | Agonist |
| Ozanimod | Agonist | - | - | - | Agonist |
This table provides a qualitative comparison of the primary receptor targets for each modulator.
The selectivity of this compound is hypothesized to offer a more favorable safety profile by avoiding the off-target effects associated with S1P3 activation, such as bradycardia. Clinical data has suggested that this compound may have a reduced impact on heart rate compared to Fingolimod.
Table 4: Comparative Clinical Pharmacodynamic Effects on Lymphocyte Count and Heart Rate
| Treatment (Dose) | Mean Change in Absolute Lymphocyte Count from Baseline | Maximum Mean Heart Rate Reduction (bpm) |
| This compound (0.10 mg) | -56% | -12.0 |
| Fingolimod (0.5 mg) | -62% | -14.9 |
| Placebo | - | - |
Data from a 14-day, randomized, double-blind, placebo-controlled trial in healthy subjects.
The Role of S1P1/S1P5 Knockout Models in Target Validation
The definitive method to validate that the pharmacological effects of a drug are mediated through its intended targets is to test it in animal models where those targets have been genetically removed (knockout models).
S1P1 Knockout Models
Studies using S1P1 knockout mice have been instrumental in establishing the critical role of this receptor in lymphocyte egress from lymphoid organs. In a hypothetical experiment to validate this compound's on-target effect, the drug would be administered to S1P1 knockout mice. The expected outcome would be the absence of a significant reduction in peripheral blood lymphocyte counts, as the primary target for this effect is absent.
S1P5 Knockout Models
The role of S1P5 is less well-defined but is thought to be involved in the central nervous system, particularly in oligodendrocyte function. Validating the S1P5-mediated effects of this compound would involve administering the drug to S1P5 knockout mice and assessing relevant CNS-related endpoints, such as oligodendrocyte differentiation or myelination, in appropriate disease models. The absence of a this compound-induced effect on these parameters in the knockout mice would confirm the on-target engagement of S1P5.
While these experiments are the gold standard for target validation, published data from such studies specifically for this compound are not currently available.
Experimental Protocols
The following are detailed methodologies for key experiments that have been or could be used to validate the on-target effects of this compound.
In Vitro Receptor Binding and Functional Assays
Objective: To determine the binding affinity and functional potency of this compound at S1P receptors.
Protocol:
-
Cell Culture: Stably transfect Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) 293 cells with human S1P1, S1P2, S1P3, S1P4, and S1P5 receptor DNA.
-
Membrane Preparation: Harvest the cells and prepare cell membranes by homogenization and centrifugation.
-
Radioligand Binding Assay:
-
Incubate cell membranes with a radiolabeled S1P ligand (e.g., [³³P]S1P) and varying concentrations of this compound.
-
After incubation, separate bound and free radioligand by filtration.
-
Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Calculate the inhibitory constant (Ki) by non-linear regression analysis.
-
-
[³⁵S]GTPγS Binding Assay (Functional Assay):
-
Incubate cell membranes expressing the S1P receptor of interest with varying concentrations of this compound in the presence of GDP and [³⁵S]GTPγS.
-
Activation of the G-protein coupled S1P receptor will stimulate the binding of [³⁵S]GTPγS.
-
Measure the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).
-
In Vivo Peripheral Lymphocyte Lowering (PLL) Assay
Objective: To assess the in vivo potency of this compound in reducing peripheral blood lymphocyte counts.
Protocol:
-
Animals: Use wild-type mice (e.g., C57BL/6). For definitive target validation, S1P1 knockout mice and their wild-type littermates would be used.
-
Drug Administration: Administer this compound or vehicle control orally at various doses.
-
Blood Collection: Collect blood samples from the tail vein or via cardiac puncture at specified time points (e.g., 24 hours post-dose).
-
Lymphocyte Counting: Perform a complete blood count (CBC) using an automated hematology analyzer to determine the absolute number of lymphocytes.
-
Data Analysis: Calculate the percentage reduction in lymphocyte count for each dose group compared to the vehicle control. Determine the ED50 value (the dose that causes a 50% reduction in lymphocyte count).
Visualizing the Pathways and Processes
S1P1 Signaling Pathway and this compound's Mechanism of Action
Caption: this compound binds to S1P1, inducing its internalization and preventing lymphocyte egress.
Experimental Workflow for Validating On-Target Effects
Caption: Workflow for validating this compound's on-target effects from in vitro to in vivo models.
Logical Relationship of Knockout Model Validation
Caption: Logical framework for confirming on-target effects using knockout models.
Conclusion
This compound demonstrates high selectivity and potent activity at S1P1 and S1P5 receptors in preclinical studies, with a primary mechanism of action involving the functional antagonism of S1P1 leading to lymphocyte sequestration. Its receptor selectivity profile suggests potential safety advantages over non-selective S1P modulators. While the existing pharmacological data provides a strong foundation for its on-target effects, definitive validation through studies in S1P1 and S1P5 knockout mice would provide incontrovertible evidence. The experimental frameworks outlined in this guide serve as a basis for the continued evaluation and comparison of this compound within the evolving landscape of S1P receptor modulators.
References
- 1. Efficacy and immunomodulatory actions of ONO-4641, a novel selective agonist for sphingosine 1-phosphate receptors 1 and 5, in preclinical models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sphingosine 1-Phosphate Receptor Modulator ONO-4641 Regulates Trafficking of T Lymphocytes and Hematopoietic Stem Cells and Alleviates Immune-Mediated Aplastic Anemia in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preventive and Therapeutic Efficacy of ONO-4641, a Selective Agonist for Sphingosine 1-Phosphate Receptor 1 and 5, in Preclinical Models of Type 1 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lymphocyte egress from thymus and peripheral lymphoid organs is dependent on S1P receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Ceralifimod's Cardiac Safety: A Comparative Analysis Against Non-Selective S1P Modulators
For Researchers, Scientists, and Drug Development Professionals
Sphingosine-1-phosphate (S1P) receptor modulators are a class of drugs effective in treating autoimmune diseases such as multiple sclerosis. However, their use has been associated with cardiovascular side effects, primarily bradycardia and atrioventricular (AV) block, particularly upon treatment initiation. This guide provides a detailed comparison of the cardiac safety profile of Ceralifimod (ONO-4641), a selective S1P1 and S1P5 receptor agonist, with that of non-selective S1P modulators like fingolimod, siponimod, and ozanimod.
Mechanism of Cardiac Effects: The Role of S1P Receptor Selectivity
The cardiac effects of S1P modulators are primarily mediated through the S1P1 and S1P3 receptors expressed on cardiomyocytes. Non-selective S1P modulators bind to both S1P1 and S1P3 receptors. While S1P1 agonism is crucial for the desired immunomodulatory effect of lymphocyte sequestration, S1P3 agonism is strongly implicated in the negative chronotropic effects, namely the transient reduction in heart rate (bradycardia).
This compound's selectivity for S1P1 and S1P5, with little to no activity on S1P3, is hypothesized to provide a more favorable cardiac safety profile by minimizing the S1P3-mediated bradycardia.
Figure 1: Differential S1P Receptor Targeting and Cardiac Effects.
Comparative Cardiac Safety Data
A randomized, double-blind, placebo-controlled study directly comparing this compound with the non-selective modulator fingolimod in healthy subjects provides key quantitative insights into their differing cardiac effects. Furthermore, a meta-analysis of 17 randomized controlled trials offers a broader perspective on the cardiac risks associated with various S1P modulators.
| Cardiac Safety Parameter | This compound (0.05 mg) | This compound (0.10 mg) | Fingolimod (0.5 mg) | Siponimod | Ozanimod |
| Maximum Mean Heart Rate Reduction on Day 1 (vs. Placebo) | -6.2 bpm | -12.0 bpm | -14.9 bpm | -5.3 bpm | -1.9 bpm |
| Incidence of Bradycardia | Potentially reduced occurrence compared to fingolimod | - | 0.6% (symptomatic) | Higher risk of bradyarrhythmia (RR: 2.75) | No significantly increased risk of bradyarrhythmia |
| Incidence of Atrioventricular (AV) Block | Minor effect on PR interval | - | First-degree: 4.8%; Second-degree (Mobitz I): 1.7% | - | 2% (First-degree) |
| Effect on Blood Pressure | Not reported as a significant adverse event | - | Increased risk of hypertension (RR: 2.27) | No significantly increased risk of hypertension | Higher risk of hypertension (RR: 1.76) |
RR: Relative Risk compared to control.
Experimental Protocols for Cardiac Safety Assessment
The evaluation of cardiac safety for S1P modulators in clinical trials typically involves a rigorous and standardized set of procedures to detect and characterize any potential cardiovascular adverse events.
Key Methodologies:
-
Electrocardiogram (ECG) Monitoring:
-
Baseline Assessment: A 12-lead ECG is performed at screening and prior to the first dose to establish a baseline cardiac profile for each participant.
-
First-Dose Monitoring: Continuous ECG (Holter) monitoring is typically conducted for at least 6 hours after the initial dose, as this is the period when the maximum heart rate reduction is expected. In some studies, 24-hour Holter monitoring is employed.
-
Follow-up ECGs: Periodic 12-lead ECGs are performed at specified intervals throughout the clinical trial to monitor for any long-term changes in cardiac function.
-
-
Vital Sign Monitoring:
-
Heart rate and blood pressure are measured at frequent intervals (e.g., hourly) for the first 6 hours post-dose and then at regular study visits.
-
-
Adverse Event Reporting:
-
All cardiovascular symptoms, such as dizziness, palpitations, syncope, and chest pain, are recorded and evaluated by the study investigators.
-
-
Exclusion Criteria:
-
Clinical trials for S1P modulators typically exclude patients with pre-existing significant cardiac conditions, such as second- or third-degree AV block, sick sinus syndrome, recent myocardial infarction, or unstable angina, to minimize risks.
-
Figure 2: Experimental Workflow for Cardiac Safety Assessment.
Conclusion
The available clinical data suggests that this compound, a selective S1P1 and S1P5 receptor modulator, may offer an improved cardiac safety profile compared to non-selective S1P modulators like fingolimod. This is primarily attributed to its minimal interaction with the S1P3 receptor, which is closely linked to bradycardia. The observed lower maximum mean heart rate reduction with this compound compared to fingolimod supports this hypothesis. However, it is important to note that even selective S1P1 agonism can have some effect on heart rate. Continued clinical investigation and real-world evidence will be crucial to fully delineate the long-term cardiac safety of this compound and its place in the therapeutic landscape of S1P modulators. Researchers and clinicians should remain vigilant in monitoring the cardiovascular health of patients receiving any S1P receptor modulator.
Ceralifimod: A Comparative Guide to Its S1P1 Receptor Agonistic Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ceralifimod's (ONO-4641) performance as a sphingosine-1-phosphate receptor 1 (S1P1) agonist against other prominent S1P modulators. Experimental data from key biochemical assays are presented to confirm its agonistic activity, alongside detailed methodologies for reproducing these experiments.
Comparative Agonistic Activity of S1P Receptor Modulators
The agonistic activity of this compound and other S1P receptor modulators is typically quantified by their half-maximal effective concentration (EC50) in various functional assays. Lower EC50 values indicate higher potency. The following table summarizes the reported potencies of this compound and its alternatives, noting the specific assay used for each determination.
| Compound | Target Receptor(s) | EC50 (nM) | Assay Type |
| This compound (ONO-4641) | S1P1, S1P5 | 0.027 (S1P1), 0.33 (S1P5) | cAMP Assay [1] |
| Fingolimod-phosphate | S1P1, S1P3, S1P4, S1P5 | ≤18.98 (for all) | [35S]-GTPγS Binding Assay[2] |
| Siponimod | S1P1, S1P5 | <1 (for both) | [35S]-GTPγS Binding Assay[2] |
| Ozanimod | S1P1, S1P5 | <1 (for both) | [35S]-GTPγS Binding Assay[2] |
| Ponesimod | S1P1 | 3.42 | [35S]-GTPγS Binding Assay[2] |
Key Biochemical Assays to Confirm Agonistic Activity
Several biochemical assays are employed to characterize the agonistic activity of compounds like this compound at the S1P1 receptor. These assays measure different downstream events following receptor activation.
GTPγS Binding Assay
This assay measures the first step in G-protein activation after agonist binding. The non-hydrolyzable GTP analog, [35S]GTPγS, binds to the Gα subunit of the G-protein, and the amount of bound radioactivity is proportional to the extent of receptor activation.
cAMP Inhibition Assay
S1P1 is coupled to the Gi/o protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay quantifies the reduction in cAMP in response to the agonist, often in cells stimulated with forskolin to elevate basal cAMP levels.
Receptor Internalization Assay
Agonist binding to S1P1 induces its internalization from the cell surface. This process, also known as receptor downregulation, is a hallmark of functional antagonism by S1P modulators. The internalization can be visualized and quantified using fluorescently-tagged receptors (e.g., S1P1-GFP) and microscopy or high-content imaging systems.
β-Arrestin Recruitment Assay
Upon agonist-induced receptor phosphorylation, β-arrestin proteins are recruited to the intracellular domains of the S1P1 receptor. This interaction is crucial for receptor desensitization and internalization and can be measured using various techniques, such as enzyme complementation assays (e.g., PathHunter) or bioluminescence resonance energy transfer (BRET).
Experimental Protocols
Detailed Protocol: S1P1 Receptor Internalization Assay
This protocol is adapted from established methods for monitoring S1P1 receptor internalization using a green fluorescent protein (GFP)-tagged receptor.
Materials:
-
HEK293 or CHO cells stably expressing human S1P1-GFP.
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Test compounds (this compound and others) dissolved in DMSO.
-
Positive control (e.g., Sphingosine-1-Phosphate).
-
Fixation solution (e.g., 4% paraformaldehyde in PBS).
-
Nuclear stain (e.g., Hoechst 33342).
-
High-content imaging system or fluorescence microscope.
Procedure:
-
Cell Plating: Seed the S1P1-GFP expressing cells into 96-well, black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in assay buffer. The final DMSO concentration should be kept below 0.5%.
-
Cell Treatment:
-
Gently wash the cells with pre-warmed assay buffer.
-
Add the diluted compounds to the respective wells. Include wells with vehicle control (DMSO) and a positive control.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for receptor internalization.
-
-
Cell Fixation and Staining:
-
Carefully remove the compound-containing medium.
-
Fix the cells by adding the fixation solution and incubating for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the nuclear stain solution and incubate for 10-15 minutes at room temperature in the dark.
-
Wash the cells again with PBS.
-
-
Imaging and Analysis:
-
Acquire images of the cells using a high-content imaging system or a fluorescence microscope. Capture both the GFP channel (for S1P1-GFP) and the blue channel (for the nuclear stain).
-
Quantify receptor internalization by measuring the intensity and number of intracellular fluorescent puncta (internalized receptors) relative to the fluorescence at the plasma membrane.
-
Plot the dose-response curve for each compound and calculate the EC50 value.
-
Detailed Protocol: [35S]-GTPγS Binding Assay
This protocol outlines a general procedure for a [35S]-GTPγS binding assay using cell membranes expressing the S1P1 receptor.
Materials:
-
Cell membranes from cells overexpressing the human S1P1 receptor.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 0.1% BSA).
-
GDP (Guanosine diphosphate).
-
[35S]GTPγS (radiolabeled).
-
Test compounds (this compound and others) dissolved in DMSO.
-
Positive control (e.g., Sphingosine-1-Phosphate).
-
Scintillation cocktail.
-
Glass fiber filter mats.
-
Cell harvester and scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of the test compounds in the assay buffer.
-
Incubation: Incubate the plate at 30°C for 20 minutes to allow the compounds to bind to the receptors.
-
Initiation of Reaction: Add [35S]GTPγS to each well to initiate the binding reaction.
-
Reaction Incubation: Incubate the plate at 30°C for an additional 60 minutes with gentle agitation.
-
Termination of Reaction: Terminate the assay by rapid filtration through glass fiber filter mats using a cell harvester. This separates the membrane-bound [35S]GTPγS from the unbound.
-
Washing: Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove non-specific binding.
-
Scintillation Counting: Dry the filter mats, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of unlabeled GTPγS) from the total binding.
-
Plot the agonist-stimulated [35S]GTPγS binding against the log concentration of the compound to generate a dose-response curve and calculate the EC50 and Emax values.
-
Visualizing the Mechanism of Action
To better understand the biological context of this compound's agonistic activity, the following diagrams illustrate the S1P1 signaling pathway, a typical experimental workflow, and a comparison of receptor selectivity.
Caption: S1P1 receptor signaling pathway activated by this compound.
Caption: Workflow for S1P1 receptor internalization assay.
Caption: Receptor selectivity of this compound vs. other S1P modulators.
References
Head-to-head comparison of Ceralifimod with other second-generation S1P modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate (S1P) receptor modulators have emerged as a significant class of oral therapeutics for autoimmune diseases, particularly relapsing forms of multiple sclerosis (MS). By targeting S1P receptors, these drugs prevent the egress of lymphocytes from lymph nodes, thereby reducing the infiltration of autoreactive immune cells into the central nervous system. The first-generation S1P modulator, fingolimod, demonstrated efficacy but was associated with off-target effects due to its non-selective binding profile. This led to the development of second-generation modulators with improved selectivity, aiming for a better safety profile while maintaining or enhancing efficacy. This guide provides a detailed head-to-head comparison of Ceralifimod (ONO-4641), an investigational second-generation S1P modulator, with other approved second-generation agents: Ozanimod, Siponimod, and Ponesimod. The information is supported by available experimental data to aid researchers and drug development professionals in their understanding of these compounds.
Mechanism of Action: The S1P Signaling Pathway
Sphingosine-1-phosphate receptors (S1PRs) are a family of five G protein-coupled receptors (S1P1-5) that play crucial roles in various physiological processes, including immune cell trafficking.[1] The primary mechanism of action for S1P modulators in autoimmune diseases involves their effect on the S1P1 receptor on lymphocytes.[2] Binding of the modulator to S1P1 leads to receptor internalization and degradation, rendering the lymphocytes unresponsive to the natural S1P gradient that guides their exit from lymph nodes.[3] This sequestration of lymphocytes in the lymphoid organs reduces their circulation in the peripheral blood and subsequent infiltration into target tissues.[4] Second-generation S1P modulators were designed to be more selective for specific S1P receptor subtypes, primarily S1P1 and S1P5, to minimize the side effects associated with the activation of other subtypes like S1P3, which is linked to cardiovascular effects.[5] this compound, like other second-generation modulators, does not require phosphorylation to become active, unlike the first-generation compound fingolimod.
Figure 1: Simplified S1P signaling pathway and the effect of this compound.
Comparative Analysis of Receptor Selectivity and Potency
The defining characteristic of second-generation S1P modulators is their enhanced selectivity for S1P1 and S1P5 receptors. This selectivity is crucial for minimizing off-target effects. The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50) of this compound, Ozanimod, Siponimod, and Ponesimod for the five S1P receptor subtypes.
Table 1: S1P Receptor Binding Affinity (Ki, nM)
| Compound | S1P1 | S1P2 | S1P3 | S1P4 | S1P5 | Reference(s) |
| This compound | 0.626 | >5450 | >5630 | 28.7 | 0.574 | |
| Ozanimod | 0.63 | - | - | - | 3.13 | |
| Siponimod | - | >10,000 | >1000 | 750 | - | |
| Ponesimod | - | - | - | - | - |
Note: A comprehensive and directly comparable set of Ki values across all compounds from a single source is not available. Dashes indicate data not found in the reviewed sources.
Table 2: S1P Receptor Functional Potency (EC50, nM)
| Compound | S1P1 | S1P2 | S1P3 | S1P4 | S1P5 | Reference(s) |
| This compound | 0.0273 | - | - | - | 0.334 | |
| Ozanimod | - | - | - | - | - | |
| Siponimod | 0.46 | >10,000 | >1111 | 383.7 | 0.3 | |
| Ponesimod | 5.7 | - | - | - | - |
Note: EC50 values can vary depending on the specific assay used. Dashes indicate data not found in the reviewed sources.
From the available data, this compound demonstrates high potency for S1P1 and S1P5, with an EC50 in the picomolar range for S1P1. This high potency is a key feature of this investigational drug.
Preclinical and Clinical Data Overview
While direct head-to-head clinical trials comparing this compound with other second-generation S1P modulators are not available, a comparison can be drawn from their individual preclinical and clinical study results.
This compound (ONO-4641)
In preclinical models of experimental autoimmune encephalomyelitis (EAE), a model for MS, this compound demonstrated a dose-dependent reduction in disease severity and lymphocyte infiltration into the spinal cord. It was also shown to prevent relapse in a relapsing-remitting EAE model. In a Phase 2 clinical trial (DreaMS), this compound significantly reduced the number of new or enlarging T2 lesions in patients with relapsing-remitting MS. However, the clinical development of this compound for MS was discontinued for strategic reasons.
Ozanimod
Ozanimod has been approved for the treatment of relapsing forms of MS. Its efficacy was demonstrated in the Phase 3 RADIANCE and SUNBEAM trials.
Siponimod
Siponimod is approved for the treatment of active secondary progressive MS. The Phase 3 EXPAND trial showed that Siponimod significantly reduced the risk of disability progression compared to placebo.
Ponesimod
Ponesimod is approved for the treatment of relapsing forms of MS. In the Phase 3 OPTIMUM trial, Ponesimod demonstrated superiority over teriflunomide in reducing the annualized relapse rate.
Table 3: Comparative Pharmacodynamic and Pharmacokinetic Properties
| Parameter | This compound | Ozanimod | Siponimod | Ponesimod |
| Requires Phosphorylation | No | No | No | No |
| Lymphocyte Reduction | Dose-dependent reduction observed in preclinical studies | ~57% reduction from baseline | ~70% reduction from baseline | ~70% reduction from baseline |
| Lymphocyte Recovery | - | ~1 month | ~10 days | ~1-2 weeks |
| Elimination Half-life | - | - | - | - |
Note: Dashes indicate data not found in the reviewed sources.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data. Below are generalized protocols for key assays used in the characterization of S1P modulators.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
References
- 1. S1P1 Modulator-Induced G αi Signaling and β-Arrestin Recruitment Are Both Necessary to Induce Rapid and Efficient Reduction of Blood Lymphocyte Count In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ponesimod, a selective S1P1 receptor modulator: a potential treatment for multiple sclerosis and other immune-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Reversibility of Ceralifimod's Effect on Lymphocyte Counts: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reversibility of Ceralifimod-induced lymphopenia with other sphingosine-1-phosphate (S1P) receptor modulators. The information is compiled from preclinical and clinical trial data to assist researchers in evaluating the pharmacodynamic profile of these compounds.
Mechanism of Action: S1P Receptor Modulation and Lymphocyte Trafficking
This compound is a selective agonist for the sphingosine-1-phosphate receptors 1 and 5 (S1P1 and S1P5).[1][2][3] Like other drugs in its class, this compound's primary mechanism of action involves the functional antagonism of the S1P1 receptor on lymphocytes.[4] Agonist binding to the S1P1 receptor leads to its internalization and degradation, rendering the lymphocytes unresponsive to the natural S1P gradient that guides their egress from secondary lymphoid organs.[4] This sequestration of lymphocytes within the lymph nodes results in a dose-dependent, reversible reduction in the number of circulating peripheral blood lymphocytes. This mechanism is believed to be key to its efficacy in autoimmune diseases like multiple sclerosis.
Comparative Analysis of Lymphocyte Count Reversibility
Clinical and preclinical data indicate that the recovery of peripheral lymphocyte counts following the cessation of S1P receptor modulator therapy varies significantly among different compounds. This variation is largely attributed to differences in pharmacokinetic properties, such as half-life, and receptor binding characteristics.
A key clinical trial directly compared the effects of this compound with the non-selective S1P receptor modulator, Fingolimod. After 14 days of daily treatment, the mean percentage change from baseline in absolute lymphocyte count was greatest in the Fingolimod group (-62%) and the this compound 0.10 mg group (-56%). Notably, upon cessation of treatment, lymphocyte recovery was observed to be faster in the this compound group compared to the Fingolimod group.
The following table summarizes the available data on the reversibility of lymphocyte count reduction for this compound and other S1P receptor modulators.
| Drug | Target Receptors | Time to Lymphocyte Recovery | Supporting Data |
| This compound | S1P1, S1P5 | Faster than Fingolimod. Preclinical data in rats showed recovery at 96 hours after a single 0.1 mg/kg dose. | A randomized, double-blind, placebo-controlled trial in healthy subjects demonstrated faster recovery versus Fingolimod, though specific time-to-baseline data from the full publication is not publicly available. |
| Fingolimod | S1P1, S1P3, S1P4, S1P5 | Approximately 1-2 months for lymphocyte counts to return to the normal range, though some patients may experience prolonged lymphopenia. In one study, 22% of patients remained lymphopenic one year after discontinuation. | Data from multiple clinical trials and real-world studies. |
| Siponimod | S1P1, S1P5 | Approximately 90% of patients' lymphocyte counts return to the normal range within 10 days of stopping therapy. Residual effects may persist for up to 3-4 weeks. | Data from clinical trials in patients with secondary progressive multiple sclerosis. |
| Ozanimod | S1P1, S1P5 | Mean lymphocyte counts recover to baseline levels within approximately 8 to 18 weeks after discontinuation. | Results from a phase 3 trial in patients with ulcerative colitis. |
| Ponesimod | S1P1 | Lymphocyte counts return to the normal range in 90% of patients within 1 week of stopping therapy. | Pharmacokinetic and pharmacodynamic assessments from clinical trials. |
Experimental Protocols
Enumeration of Peripheral Blood Lymphocytes
The following provides a detailed methodology for a key experiment cited in the assessment of S1P receptor modulators' effects on lymphocyte counts. This protocol is a representative example based on standard clinical trial procedures for lymphocyte subset analysis.
Objective: To quantify the absolute count of total lymphocytes and lymphocyte subsets (T cells, B cells, and NK cells) in peripheral blood samples.
Methodology:
-
Sample Collection: Whole blood is collected from subjects via venipuncture into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Sample Preparation (Whole Blood, Lysis, No-Wash Technique):
-
A defined volume of whole blood is incubated with a cocktail of fluorescently-labeled monoclonal antibodies specific for lymphocyte surface markers (e.g., CD45 for pan-leukocyte, CD3 for T cells, CD19 for B cells, CD16/56 for NK cells).
-
Following incubation, a lysing reagent is added to lyse the red blood cells.
-
A known concentration of fluorescent beads (e.g., Trucount™ beads) is added to the sample to allow for the calculation of absolute cell counts.
-
-
Flow Cytometry Analysis:
-
The prepared sample is acquired on a calibrated flow cytometer.
-
Lymphocytes are identified and "gated" based on their characteristic forward and side scatter properties and bright CD45 expression.
-
Within the lymphocyte gate, specific subsets are identified based on their expression of the lineage-specific markers (e.g., CD3+, CD19+, CD16/56+).
-
-
Data Analysis and Calculation of Absolute Counts:
-
The number of events for each lymphocyte subset and the number of bead events are recorded.
-
The absolute count of each lymphocyte subset (cells per microliter of blood) is calculated using the following formula:
(Number of cell events / Number of bead events) x (Bead concentration / Test volume)
-
Quality Control:
-
Instrument performance is monitored daily using standardized beads.
-
Antibody cocktails are titrated to determine optimal staining concentrations.
-
Compensation controls are run to correct for spectral overlap between fluorochromes.
-
Isotype controls or fluorescence-minus-one (FMO) controls are used to set gates for positive staining.
Visualizations
References
- 1. Effect of this compound (ONO-4641) on lymphocytes and cardiac function: Randomized, double-blind, placebo-controlled trial with an open-label fingolimod arm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and immunomodulatory actions of ONO-4641, a novel selective agonist for sphingosine 1-phosphate receptors 1 and 5, in preclinical models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
Ceralifimod's Immunomodulatory Impact on Cytokine Profiles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Ceralifimod (ONO-4641) and other sphingosine-1-phosphate (S1P) receptor modulators, focusing on their impact on cytokine profiles. While direct quantitative data for this compound's effect on a broad spectrum of cytokines is limited in publicly available literature, this guide synthesizes existing preclinical and clinical data for related S1P modulators to offer a comprehensive overview for research and drug development professionals.
Introduction to S1P Receptor Modulators and Cytokine Signaling
Sphingosine-1-phosphate (S1P) receptor modulators are a class of immunomodulatory drugs that function by targeting S1P receptors, which play a crucial role in lymphocyte trafficking. By preventing the egress of lymphocytes from lymph nodes, these drugs reduce the number of circulating lymphocytes that can infiltrate tissues and contribute to inflammation. This mechanism of action inherently alters the cytokine landscape, as lymphocytes are a primary source of many pro-inflammatory and anti-inflammatory cytokines.
This compound is a selective agonist for S1P receptors 1 and 5. Its primary immunomodulatory effect, as demonstrated in preclinical studies, is the sequestration of lymphocytes, leading to a reduction in lymphocyte infiltration into the central nervous system in models of autoimmune disease.[1][2][3] While specific data on its direct impact on a wide array of cytokine levels are not extensively detailed, its mechanism strongly suggests an influence on the cytokine milieu, likely dampening pro-inflammatory responses.
This guide compares the known effects of this compound and other S1P modulators—Fingolimod, Siponimod, and Ozanimod—on key cytokine profiles, providing available experimental data and methodologies to inform further research.
Comparative Analysis of Cytokine Profiles
The following table summarizes the observed effects of this compound and other S1P receptor modulators on various pro-inflammatory and anti-inflammatory cytokines. It is important to note that the data for this compound is largely inferred from its mechanism of action and preclinical studies that focus on lymphocyte sequestration rather than direct cytokine measurement. The data for other modulators are derived from a range of in vitro, preclinical, and clinical studies.
| Cytokine | Drug Class | This compound (ONO-4641) | Fingolimod | Siponimod | Ozanimod |
| Pro-inflammatory | |||||
| TNF-α | Th1 | Inferred Reduction | ↓[4][5] | No significant change reported | Inferred Reduction |
| IFN-γ | Th1 | Inferred Reduction | ↓ | No significant change reported | Inferred Reduction |
| IL-1β | Inferred Reduction | ↓ | No significant change reported | Inferred Reduction | |
| IL-2 | Th1 | Inferred Reduction | ↓ | No significant change reported | Inferred Reduction |
| IL-6 | Th17/Pro-inflammatory | Inferred Reduction | ↓ | ↓ (in vitro, microglia) | Inferred Reduction |
| IL-17 | Th17 | Inferred Reduction | ↓ | No significant change reported | Inferred Reduction |
| Anti-inflammatory | |||||
| IL-10 | Th2/Regulatory | Inferred Increase | ↑ | No significant change reported | Inferred Increase |
| TGF-β | Regulatory | Inferred Increase | ↑ | No significant change reported | Inferred Increase |
Arrow symbols (↑/↓) indicate an increase or decrease in cytokine levels. Data for this compound is largely inferred based on its mechanism of action and data from other S1P modulators.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental approaches discussed, the following diagrams are provided.
References
- 1. Efficacy and immunomodulatory actions of ONO-4641, a novel selective agonist for sphingosine 1-phosphate receptors 1 and 5, in preclinical models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and immunomodulatory actions of ONO-4641, a novel selective agonist for sphingosine 1-phosphate receptors 1 and 5, in preclinical models of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sphingosine 1-Phosphate Receptor Modulator ONO-4641 Regulates Trafficking of T Lymphocytes and Hematopoietic Stem Cells and Alleviates Immune-Mediated Aplastic Anemia in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fingolimod Immune Effects Beyond Its Sequestration Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluating the effect of adding Fish oil to Fingolimod on TNF-alpha, IL1 beta, IL6, and IFN-gamma in patients with relapsing-remitting multiple sclerosis: A double-blind randomized placebo-controlled trial - Repository of Research and Investigative Information [eprints.mui.ac.ir]
In vitro validation of Ceralifimod's selectivity using receptor binding assays
An in-depth analysis of Ceralifimod's binding affinity demonstrates its high selectivity for the sphingosine-1-phosphate receptor 1 (S1P1) and 5 (S1P5), distinguishing it from other S1P receptor modulators. This guide provides a comparative overview of this compound's receptor binding profile against other prominent S1P modulators, supported by detailed experimental methodologies for the receptor binding assays used in these evaluations.
Comparative Receptor Binding Affinity
To quantitatively assess the selectivity of this compound, its binding affinity (Ki) for all five human S1P receptor subtypes (S1P1-5) was determined using radioligand displacement assays. The results are presented in comparison to other well-characterized S1P receptor modulators: Fingolimod (phosphorylated active form, FTY720-P), Siponimod, and Ozanimod.
| Compound | S1P1 Ki (nM) | S1P2 Ki (nM) | S1P3 Ki (nM) | S1P4 Ki (nM) | S1P5 Ki (nM) |
| This compound (ONO-4641) | 0.626 | >5450 | >5630 | 28.8 | 0.574 |
| Fingolimod-P (FTY720-P) | 0.35 | >10,000 | 1.1 | 1.3 | 0.33 |
| Siponimod | 0.95 | >10,000 | >1000 | 750 | 0.44 |
| Ozanimod | 0.27 | >10,000 | >10,000 | >10,000 | 5.0 |
Data for this compound from Komiya et al., 2013 and Cayman Chemical. Data for Fingolimod-P, Siponimod, and Ozanimod compiled from various sources for comparative purposes and may not be from direct head-to-head studies.
The data clearly illustrates this compound's potent affinity for S1P1 and S1P5, with Ki values in the sub-nanomolar range[1]. Notably, its affinity for S1P2 and S1P3 is negligible, indicating a high degree of selectivity. In contrast, the first-generation S1P modulator, Fingolimod-P, exhibits high affinity for S1P1, S1P3, S1P4, and S1P5[1][2]. Second-generation modulators like Siponimod and Ozanimod show selectivity for S1P1 and S1P5, though with differing affinity ratios compared to this compound[1][3].
S1P1 Receptor Signaling Pathway
The binding of an agonist, such as this compound, to the S1P1 receptor initiates a cascade of intracellular signaling events. This process is crucial for the modulation of immune cell trafficking.
References
- 1. Sphingosine 1-phosphate Receptor Modulator Therapy for Multiple Sclerosis: Differential Downstream Receptor Signalling and Clinical Profile Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S1P receptor modulators and the cardiovascular autonomic nervous system in multiple sclerosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular and neuroimmune pharmacology of S1P receptor modulators and other disease-modifying therapies for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for Ceralifimod
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper handling and disposal of Ceralifimod (also known as ONO-4641), a selective sphingosine-1-phosphate (S1P) receptor agonist. Adherence to these guidelines is vital for ensuring laboratory safety and environmental protection. As this compound is an investigational compound, it should be handled with the utmost care, assuming it is a hazardous chemical.
I. Immediate Safety and Handling Precautions
Before working with this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. In the absence of a specific SDS, the following general precautions for handling potent research compounds should be strictly followed:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Spill Management: In case of a spill, avoid generating dust. Carefully clean the area using a damp cloth or a specialized absorbent material. The waste from the cleanup should be treated as hazardous chemical waste.
-
Avoid Contamination: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water and seek medical advice if necessary.
II. This compound Disposal: A Step-by-Step Protocol
The disposal of this compound and its containers must be conducted in accordance with federal, state, and local environmental regulations. As an investigational drug, it should not be disposed of in the regular trash or down the drain.
Step 1: Waste Identification and Segregation
-
Hazardous Waste: All unused this compound, contaminated materials (e.g., gloves, wipes, pipette tips), and empty containers must be treated as hazardous chemical waste.
-
Segregation: Do not mix this compound waste with other types of waste, such as biological or radioactive waste, unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 2: Waste Container and Labeling
-
Container: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container should be kept closed when not in use.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound." Include the concentration and the date of accumulation.
Step 3: On-site Storage
-
Designated Area: Store the hazardous waste container in a designated, secure area away from general laboratory traffic.
-
Secondary Containment: It is best practice to keep the primary waste container within a larger, secondary containment bin to prevent the spread of any potential leaks.
Step 4: Arranging for Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Documentation: Maintain a record of the waste generated, including the quantity and date of disposal, as required by your institution and local regulations.
III. Quantitative Data Summary
The following table summarizes the in vitro potency of this compound on its target receptors.
| Receptor | EC50 (nM) |
| Human S1P1 | 0.027 |
| Human S1P5 | 0.33 |
IV. Experimental Protocol: Preparation of this compound Waste for Disposal
This protocol outlines the general procedure for preparing solid and liquid this compound waste for disposal.
Materials:
-
Designated hazardous waste container
-
Hazardous waste labels
-
Personal Protective Equipment (PPE)
-
Spill kit
Procedure:
-
Solid Waste:
-
Carefully place all solid waste contaminated with this compound, including unused powder, contaminated labware (e.g., weigh boats, spatulas), and PPE, into the designated hazardous waste container.
-
Ensure the exterior of the container remains clean. If any contamination occurs, wipe it down with a damp cloth, and dispose of the cloth as hazardous waste.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, such as solutions or supernatants, in a separate, compatible, and clearly labeled hazardous waste container.
-
Do not overfill the container; leave adequate headspace to prevent spills.
-
-
Container Sealing and Labeling:
-
Once the waste container is ready for pickup, securely seal the lid.
-
Ensure the hazardous waste label is complete and accurate, including the full chemical name and any known hazards.
-
-
Storage Pending Pickup:
-
Move the sealed and labeled waste container to the designated hazardous waste accumulation area in your laboratory.
-
Follow institutional procedures for scheduling a waste pickup.
-
V. This compound Signaling Pathway
The following diagram illustrates the general mechanism of action for S1P receptor agonists like this compound.
Caption: this compound binds to the S1P1 receptor, leading to its internalization and degradation. This process inhibits lymphocyte egress from lymph nodes.
Personal protective equipment for handling Ceralifimod
Essential Safety and Handling Guide for Ceralifimod
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.
Chemical and Physical Properties
| Property | Value |
| Synonyms | ONO-4641 |
| CAS Number | 891859-12-4[1][2] |
| Molecular Formula | C₂₇H₃₃NO₄[1][2][3] |
| Molecular Weight | 435.6 g/mol |
| Appearance | Crystalline Solid |
| Storage Temperature | -20°C |
| Solubility | DMF: 5 mg/ml, DMSO: 5 mg/ml, DMSO:PBS (pH 7.2) (1:9): 0.1 mg/ml, Ethanol: slightly soluble |
Personal Protective Equipment (PPE)
Based on the available safety data, the following personal protective equipment is mandatory when handling this compound to mitigate risks of skin, eye, and respiratory irritation.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene, disposable. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the handling area. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood. |
| Body Protection | Laboratory coat | Fully buttoned. |
Operational Plan: Step-by-Step Handling Workflow
This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
